Diadenosine pentaphosphate pentasodium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H24N10Na5O22P5 |
|---|---|
分子量 |
1026.3 g/mol |
IUPAC名 |
pentasodium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H29N10O22P5.5Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/q;5*+1/p-5/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1 |
InChIキー |
NNMFUJJMJIYTSP-CSMIRWGRSA-I |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
Foundational & Exploratory
Diadenosine Pentaphosphate Pentasodium: A Comprehensive Technical Guide on its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine pentaphosphate (Ap5A) is an endogenous signaling molecule belonging to the diadenosine polyphosphate family, characterized by two adenosine (B11128) moieties linked by a chain of five phosphate (B84403) groups.[1] It is stored in the secretory granules of various cells, including thrombocytes and neurons, and is released into the extracellular space in response to physiological stimuli and cellular stress.[2][3] This technical guide provides an in-depth exploration of the multifaceted functions of Ap5A, with a particular focus on its roles in cardiac function, purinergic signaling, and enzyme inhibition. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Functions and Biological Activities
Diadenosine pentaphosphate pentasodium salt is a versatile molecule that exerts its effects through interactions with multiple cellular targets. Its functions are context-dependent and vary across different tissues and cell types.
Modulation of Cardiac Function
Ap5A plays a significant role in regulating cardiac electrophysiology and contractility, primarily through its interaction with ion channels.
-
Activation of Cardiac Ryanodine (B192298) Receptors (RyR2): Ap5A is a potent activator of RyR2, the primary calcium release channels in the sarcoplasmic reticulum of cardiac muscle.[1][4] This activation is crucial for excitation-contraction coupling. Notably, Ap5A can significantly increase the open probability (Po) of RyR2 channels even at nanomolar concentrations.[1][4] Its dissociation from the receptor is slow, suggesting a prolonged modulatory effect.[4][5]
-
Regulation of ATP-Sensitive Potassium (KATP) Channels: In the heart, Ap5A acts as a signaling molecule in the response to metabolic stress, such as ischemia.[5] Under normal physiological conditions, Ap5A helps maintain a low open probability of K(ATP) channels.[5] However, during ischemia, a decrease in myocardial Ap5A concentration leads to an increased open probability of these channels.[5]
-
Effects on Myocardial Contractility and Action Potential: Studies have shown that Ap5A can increase the contractile force and duration of the action potential in the heart.[2] In guinea pig atrial myocardium, Ap5A has been observed to shorten action potentials and slow down pacemaker activity.[6]
Purinergic Signaling
Ap5A functions as an agonist at various purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. This interaction mediates a wide range of physiological responses.
-
Action on P2 Receptors: Ap5A interacts with several P2 receptor subtypes, including P2X and P2Y receptors.[7][8] In the nervous system, it can activate P2X purinoceptors, leading to the opening of cation channels in neurons.[8] The effects of Ap5A on cardiac contractility and electrical activity are mediated, in part, through P2 purine (B94841) receptors.[7]
-
Vasoregulation: As an endogenous vasoactive compound, Ap5A can influence vascular tone.[8] Its effects can range from vasodilation in the coronary circulation to vasoconstriction in other vascular beds, depending on the specific purinergic receptors expressed in the tissue.[9]
Enzyme Inhibition
Ap5A is a well-characterized and potent inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis.[3][7]
-
Mechanism of Adenylate Kinase Inhibition: Ap5A binds asymmetrically to adenylate kinase, effectively inhibiting its phosphotransferase activity.[4][10] This inhibitory property makes Ap5A a valuable tool in biochemical assays to prevent the interconversion of adenine (B156593) nucleotides.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from experimental studies on the effects of Diadenosine pentaphosphate.
Table 1: Effects of Ap5A on Cardiac Ryanodine Receptor (RyR2) Open Probability
| Concentration of Ap5A | Cytosolic Ca2+ Concentration | Open Probability (Po) | Reference |
| 100 pmol·L⁻¹–10 µmol·L⁻¹ | 10 µmol·L⁻¹ | ~0.2 (plateau) | [1][4] |
| >10 µmol·L⁻¹ | 10 µmol·L⁻¹ | Approaching 1 | [1][4] |
| 500 µmol·L⁻¹ | 10 µmol·L⁻¹ | Almost fully open | [1] |
Table 2: Comparative EC50 Values for RyR2 Activation
| Compound | EC50 | Reference |
| Ap5A | 140 µmol·L⁻¹ | [4][5] |
| Oxidized Ap5A (oAp5A) | 16 µmol·L⁻¹ | [4][5] |
Table 3: Myocardial Concentrations of Ap5A and K(ATP) Channel Activity
| Condition | Myocardial Ap5A Concentration | K(ATP) Channel Open Probability | Reference |
| Pre-ischemia | High | Low | [5] |
| Post-ischemia | Decreased 10-fold | High | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Single-Channel Recording of RyR2 in Planar Lipid Bilayers
This protocol is used to study the effect of Ap5A on the gating of single cardiac ryanodine receptor channels.
Methodology:
-
Preparation of Cardiac Microsomes: Isolate heavy sarcoplasmic reticulum microsomes containing RyR2 from sheep cardiac muscle.
-
Bilayer Formation: Form a planar lipid bilayer composed of a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine (e.g., in a 5:3:2 ratio) across a small aperture in a polysulfone cup separating two chambers (cis and trans).
-
Incorporation of RyR2: Add the cardiac microsomes to the cis chamber (representing the cytosolic side). Fusion of a single vesicle with the bilayer incorporates the RyR2 channel.
-
Solutions:
-
Cis (cytosolic) solution: Contains a buffered solution (e.g., HEPES), with cytosolic Ca²⁺ concentration clamped at a specific level (e.g., 10 µmol·L⁻¹) using a Ca²⁺ buffer like EGTA.
-
Trans (luminal) solution: Contains a buffered solution with a high Ca²⁺ concentration (e.g., 50 mmol·L⁻¹) to act as the charge carrier.
-
-
Voltage Clamp: Maintain a constant holding potential (e.g., 0 mV) across the bilayer using Ag/AgCl electrodes connected to a voltage-clamp amplifier.
-
Data Acquisition: Record single-channel currents using an amplifier and digitize the data for analysis.
-
Application of Ap5A: Add varying concentrations of this compound to the cis chamber to observe its effect on channel open probability (Po) and gating kinetics.[1][4]
Langendorff-Perfused Isolated Heart Preparation
This ex vivo model is used to assess the effects of Ap5A on global cardiac function, including contractility and heart rate.
Methodology:
-
Heart Isolation: Euthanize a small mammal (e.g., rat or guinea pig) and rapidly excise the heart.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus.
-
Retrograde Perfusion: Perfuse the heart retrogradely with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Measurement of Contractile Function: Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP) and the rate of pressure change (dP/dt).
-
Measurement of Heart Rate: Record the heart rate from the ventricular pressure trace or via electrocardiogram (ECG) electrodes.
-
Drug Administration: Infuse this compound at various concentrations into the perfusion line before it enters the aorta.
-
Data Analysis: Analyze the changes in LVDP, dP/dt, and heart rate in response to Ap5A administration.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involving Diadenosine pentaphosphate.
Caption: Overview of Ap5A signaling pathways.
Caption: Workflow for RyR2 single-channel recording.
Implications for Drug Development
The diverse biological activities of Diadenosine pentaphosphate present several avenues for drug development and therapeutic intervention.
-
Cardiovascular Therapeutics: The ability of Ap5A to modulate cardiac ion channels suggests its potential as a lead compound or a target for drugs aimed at treating cardiac arrhythmias or heart failure. Its role in the ischemic response could be exploited to develop cardioprotective agents.
-
Purinergic Receptor Targeting: As an agonist at P2 receptors, Ap5A and its analogs could be investigated for their therapeutic potential in conditions where purinergic signaling is dysregulated, such as inflammation, neuropathic pain, and vascular diseases.
-
Enzyme Inhibition in Research and Therapeutics: The potent and specific inhibition of adenylate kinase by Ap5A makes it an invaluable research tool. Furthermore, targeting adenylate kinase could have therapeutic implications in diseases with altered energy metabolism, such as cancer.
Conclusion
This compound is a critical endogenous signaling molecule with a wide array of functions, particularly in the cardiovascular and nervous systems. Its roles as a modulator of ion channels, an agonist at purinergic receptors, and a potent enzyme inhibitor underscore its physiological importance. A thorough understanding of its mechanisms of action, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage its properties for novel therapeutic strategies. The provided experimental protocols and quantitative data serve as a valuable resource for furthering research in this dynamic field.
References
- 1. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. Diadenosine tetra- and pentaphosphates affect contractility and bioelectrical activity in the rat heart via P2 purinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2 purinergic receptors for diadenosine polyphosphates in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of diadenosine polyphosphates on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Endogenous Diadenosine Pentaphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, quantification, and signaling pathways of endogenous diadenosine pentaphosphate (Ap5A). Ap5A is a member of the diadenosine polyphosphate family, which are signaling molecules found across various biological systems. Comprising two adenosine (B11128) moieties linked by a five-phosphate chain, Ap5A has emerged as a crucial player in cellular communication, particularly under conditions of metabolic stress. This document details the key experimental methodologies for its detection and quantification, summarizes its known concentrations in various tissues, and elucidates its signaling mechanisms through detailed pathway diagrams.
Data Presentation: Quantitative Analysis of Endogenous Ap5A
The concentration of endogenous Ap5A varies significantly across different tissues and subcellular compartments. The following table summarizes the reported quantitative data for Ap5A in various biological samples.
| Biological Sample | Concentration | Method of Quantification | Reference |
| Human Platelets | 100.2 ± 81.1 nM | HPLC | [1] |
| Human Myocardial-Specific Granules | ~500 µmol/L | MALDI-MS | |
| Bovine Adrenal Medullary Tissue | 0.1 ± 0.05 µmol/g of tissue | HPLC | |
| Bovine Chromaffin Granules | 32 nmol/mg of protein (~6 mM intragranularly) | HPLC | |
| Human Plasma | 10.7 ± 1.5 nM | LC-ESI-MS | [2] |
Experimental Protocols
The accurate quantification of endogenous Ap5A requires meticulous sample preparation and sensitive analytical techniques. The following protocols outline the key experimental procedures for the extraction and analysis of Ap5A from biological samples.
Protocol 1: Extraction of Diadenosine Pentaphosphate from Biological Samples
This protocol provides a general framework for the extraction of Ap5A from tissues and cells.
Materials:
-
Biological sample (e.g., tissue homogenate, cell pellet)
-
Ice-cold 8% (v/v) Perchloric Acid (PCA)
-
Weak anion-exchange solid-phase extraction (SPE) cartridges
-
Methanol
-
Deionized water
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Ultrasonic cleaner
Procedure:
-
Sample Homogenization and Deproteinization:
-
For tissues, homogenize the sample in an appropriate buffer on ice.
-
For cells, create a cell pellet by centrifugation.
-
Add an equal volume of ice-cold 8% (v/v) PCA to the homogenate or cell pellet to precipitate proteins.
-
Vortex the mixture vigorously.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the nucleotides.
-
-
Solid-Phase Extraction (SPE) for Purification and Concentration:
-
Condition a weak anion-exchange SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the deproteinization step onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove unbound contaminants.
-
Elute the diadenosine polyphosphates with an appropriate buffer (e.g., a high salt buffer or a buffer with a specific pH).
-
-
Desalting (if necessary):
-
If the eluate from the SPE step has a high salt concentration that could interfere with subsequent analysis, perform a desalting step using a suitable method like reversed-phase chromatography.
-
-
Final Preparation:
-
Evaporate the purified and desalted sample to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a small, known volume of mobile phase compatible with the analytical method to be used.
-
Protocol 2: Quantification of Diadenosine Pentaphosphate by HPLC-MS/MS
This protocol describes the analysis of extracted Ap5A using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column or a porous graphitic carbon column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Reagents:
-
Mobile Phase A: Ammonium (B1175870) acetate (B1210297) in water (pH adjusted)
-
Mobile Phase B: Acetonitrile with ammonium hydroxide
-
Ap5A standard for calibration curve
Procedure:
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the reconstituted sample onto the HPLC system.
-
Use a gradient elution program, starting with a low percentage of Mobile Phase B and gradually increasing it to elute Ap5A. A typical run time is around 10-15 minutes.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify Ap5A. This involves monitoring the transition of the precursor ion (the molecular weight of Ap5A) to a specific product ion.
-
Optimize the ESI source parameters (e.g., ion spray voltage, source temperature, desolvation temperature, and gas flows) and MS/MS parameters (e.g., collision energy) for optimal sensitivity and specificity for Ap5A.
-
-
Quantification:
-
Generate a calibration curve by injecting known concentrations of the Ap5A standard.
-
Quantify the amount of Ap5A in the biological sample by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Signaling Pathways
Caption: Experimental workflow for the discovery and quantification of endogenous Ap5A.
Caption: Enzymatic synthesis of Ap5A by aminoacyl-tRNA synthetases.
Caption: Ap5A signaling through purinergic P2X and P2Y receptors.
Caption: Modulation of intracellular ion channels by Ap5A.
Conclusion
The discovery of endogenous Ap5A has opened new avenues for understanding cellular signaling and its role in both physiological and pathological processes. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of this important signaling molecule. Further research into the diverse signaling pathways modulated by Ap5A will undoubtedly uncover novel therapeutic targets for a range of diseases. The continued development of sensitive analytical techniques will be crucial in elucidating the precise spatiotemporal dynamics of Ap5A in health and disease.
References
The Cellular Enigma of Diadenosine Polyphosphates: A Technical Guide for Researchers
Abstract
Diadenosine polyphosphates (ApnAs), a class of ubiquitous signaling molecules, have emerged from relative obscurity to become a focal point of intense research in cellular biology and drug development. Comprising two adenosine (B11128) moieties linked by a chain of three to six phosphate (B84403) groups, these molecules play critical roles in a myriad of cellular processes, acting as "alarmones" in response to stress, neurotransmitters in the nervous system, and regulators of cardiovascular and immune functions. This technical guide provides an in-depth exploration of the cellular roles of diadenosine polyphosphates, designed for researchers, scientists, and drug development professionals. It consolidates current knowledge on their synthesis, degradation, and signaling pathways, presents quantitative data in a structured format, and offers detailed experimental protocols for their study.
Introduction
First identified in the 1960s, diadenosine polyphosphates (ApnAs), including diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (B8577671) (Ap4A), were initially considered mere byproducts of aminoacyl-tRNA synthetase activity. However, decades of research have unveiled their significance as pleiotropic signaling molecules involved in both intracellular and extracellular communication.[1][2] Their concentrations are tightly regulated and fluctuate in response to various physiological and pathological stimuli, such as oxidative stress, DNA damage, and hypoxia.[3][4] This guide aims to provide a comprehensive technical overview of the current understanding of ApnA metabolism and function, offering a valuable resource for researchers seeking to unravel the complexities of these enigmatic molecules and explore their therapeutic potential.
Metabolism of Diadenosine Polyphosphates
The cellular levels of ApnAs are meticulously controlled through a balance of synthesis and degradation, catalyzed by specific enzyme families.
Biosynthesis
The primary route of ApnA synthesis is a side reaction of aminoacyl-tRNA synthetases (aaRSs), particularly class I synthetases.[1][5] In this reaction, the enzyme-bound aminoacyl-adenylate intermediate reacts with a molecule of ATP to form Ap4A and the corresponding amino acid.[1][5] Other enzymes, such as firefly luciferase and DNA ligases, have also been shown to synthesize ApnAs, particularly under conditions of cellular stress.[4]
Degradation
The degradation of ApnAs is crucial for terminating their signaling functions and is carried out by two main enzyme superfamilies: the Nudix (Nucleoside diphosphate (B83284) linked to some moiety X) hydrolases and the Histidine Triad (HIT) proteins.[3][6]
-
Nudix Hydrolases: These enzymes, such as NUDT2 in humans, typically hydrolyze ApnAs asymmetrically, yielding AMP and ATP (from Ap4A) or AMP and ADP (from Ap3A).[3]
-
HIT Proteins: The Fragile Histidine Triad (FHIT) protein, a member of the HIT superfamily, specifically hydrolyzes Ap3A to AMP and ADP.[3]
-
ApaH: In prokaryotes, the ApaH protein is a key enzyme responsible for the symmetric cleavage of Ap4A into two molecules of ADP.[3]
Quantitative Data on Diadenosine Polyphosphates
This section summarizes key quantitative data related to the cellular concentrations of ApnAs, the kinetic properties of their metabolizing enzymes, and their binding affinities to various receptors.
Table 1: Intracellular Concentrations of Diadenosine Polyphosphates (Ap3A and Ap4A) in Mammalian Cells
| Cell Type | Condition | Ap3A Concentration (pmol/106 cells) | Ap4A Concentration (pmol/106 cells) | Reference |
| HEK293T | Basal | 0.7 | 0.9 | [7] |
| AA8 | Basal | 3.05 | 0.63 | [7] |
| Pancreatic β-cells | Basal (3 mM Glucose) | ~0.1 | ~0.1 | [8] |
| Pancreatic β-cells | Stimulated (22 mM Glucose) | ~3-7 | ~3-7 | [8] |
| Mammalian Cells | Rapidly Proliferating | - | up to 30 pmol/mg protein | [9] |
| Mammalian Cells | Quiescent | - | 0.15 pmol/mg protein | [9] |
Table 2: Kinetic Parameters of Enzymes Involved in Diadenosine Polyphosphate Metabolism
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism/Source | Reference |
| Phenylalanyl-tRNA synthetase | ATP (for Ap4A synthesis) | 5000 | 1.1 s-1 (kcat) | Lupinus luteus | [10] |
| Seryl-tRNA synthetase | ATP (for Ap4A synthesis) | 3000 | 0.06 s-1 (kcat) | Lupinus luteus | [10] |
| Potato Nucleotide Pyrophosphatase | Ap3A | 50 | - | Potato tuber | [10] |
| Potato Nucleotide Pyrophosphatase | Ap4A | 200 | - | Potato tuber | [10] |
| E. coli Adenylate Kinase | Ap4A | 14 | - | E. coli | [11] |
Table 3: Binding Affinities of Diadenosine Polyphosphates to Receptors
| Receptor | Ligand | Kd or EC50 | Cell Type/System | Reference |
| P2X Receptors | ApnA | Generally lower potency than ATP | Various | [12] |
| P2Y1 Receptor | ADPβS | 1.3 nM (Ki) | Human platelets | [13] |
| P2Y12 Receptor | ADPβS | 27 nM (Ki) | Human platelets | [13] |
| P2Y13 Receptor | ADPβS | 2.3 nM (Ki) | Human platelets | [13] |
| Rat Aortal Endothelial Cells | Ap4A | ~10 µM (EC50 for Ca2+ increase) | Rat | [14] |
| Synaptosomal Membranes | [3H]Ap4A | ~100 pM (Kd) | Rat brain | [15] |
Cellular Roles and Signaling Pathways
Diadenosine polyphosphates are implicated in a diverse array of cellular functions, acting as signaling molecules in response to both internal and external cues.
Stress Response ("Alarmones")
A primary and highly conserved role of ApnAs is to act as "alarmones," signaling molecules that accumulate under conditions of cellular stress.[3][4] Oxidative stress, heat shock, DNA damage, and hypoxia all lead to a rapid increase in intracellular ApnA levels.[3][4] This accumulation is thought to trigger adaptive responses to mitigate cellular damage and promote survival.
Neurotransmission
ApnAs are stored in synaptic vesicles and released upon neuronal stimulation, suggesting a role in neurotransmission.[1] They can act on various purinergic P2 receptors, modulating neuronal excitability and synaptic plasticity.[12] Both excitatory and inhibitory effects have been observed, depending on the specific receptor subtype and neuronal population.[1]
Cardiovascular Regulation
In the cardiovascular system, ApnAs are released from activated platelets and can influence vascular tone, platelet aggregation, and cardiac function.[1] Ap4A, for instance, can induce vasoconstriction, while Ap3A can promote platelet aggregation.[1] These effects are mediated through interactions with P2 receptors on vascular smooth muscle cells, endothelial cells, and platelets.
Immune Modulation
Diadenosine polyphosphates have been shown to modulate immune responses. For example, they can influence the function of neutrophils and mast cells.[16] Their release at sites of inflammation can contribute to the regulation of immune cell recruitment and activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of diadenosine polyphosphates.
Extraction of Diadenosine Polyphosphates from Mammalian Cells
This protocol is adapted from methods described for the extraction of polyphosphates and other nucleotides.[17][18]
-
Cell Harvesting: Culture mammalian cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, wash with ice-cold PBS and scrape into a microcentrifuge tube.
-
Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold 0.6 M perchloric acid. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
Neutralization: Add 125 µL of 2.5 M K2CO3 to neutralize the extract. Vortex and incubate on ice for 15 minutes to precipitate potassium perchlorate.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant containing the nucleotide extract. The sample is now ready for analysis by HPLC or LC-MS/MS.
Quantification of Diadenosine Polyphosphates by HPLC
This protocol provides a general framework for the analysis of ApnAs by ion-pair reversed-phase HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase:
-
Buffer A: 100 mM potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) (ion-pairing agent).
-
Buffer B: 50% Buffer A, 50% Methanol.
-
-
Gradient: A linear gradient from 0% to 100% Buffer B over 30 minutes is a good starting point. The gradient should be optimized for the specific ApnAs of interest.
-
Detection: Monitor the absorbance at 259 nm.
-
Quantification: Create a standard curve using known concentrations of Ap3A, Ap4A, etc., to quantify the amounts in the experimental samples.
Analysis of Diadenosine Polyphosphates by LC-MS/MS
For higher sensitivity and specificity, LC-MS/MS is the method of choice.[19]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of these polar molecules.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ions for each ApnA need to be determined. For Ap4A, a common transition is m/z 755.1 -> 348.1.
-
Internal Standards: The use of stable isotope-labeled internal standards (e.g., 13C-labeled ApnAs) is highly recommended for accurate quantification.[20]
In Vitro Assay of Nudix Hydrolase Activity
This assay measures the enzymatic degradation of ApnAs.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2).
-
Enzyme: Purified recombinant Nudix hydrolase.
-
Substrate: A known concentration of the ApnA to be tested (e.g., 100 µM Ap4A).
-
Reaction: Initiate the reaction by adding the enzyme to the reaction mixture containing the substrate. Incubate at 37°C.
-
Time Points: Take aliquots at different time points (e.g., 0, 5, 15, 30 minutes) and stop the reaction by adding an equal volume of 0.6 M perchloric acid.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the remaining substrate and the appearance of products (AMP and ATP for Ap4A).
Radioligand Binding Assay for Receptor Interaction
This protocol is a general guide for studying the binding of ApnAs to their receptors using a radiolabeled ligand.[21][22][23][24][25]
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) analog of the ApnA of interest.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest.
-
Binding Assay:
-
Incubate the membranes with increasing concentrations of the radioligand in a suitable binding buffer.
-
To determine non-specific binding, include a parallel set of tubes with a high concentration of the corresponding unlabeled ApnA.
-
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Synthesis and Degradation Pathways
The following diagrams illustrate the key enzymatic steps in the synthesis and degradation of diadenosine polyphosphates.
Drug Development and Future Perspectives
The multifaceted roles of diadenosine polyphosphates in cellular signaling make them and their metabolizing enzymes attractive targets for drug development. For instance, inhibitors of ApnA-degrading enzymes could potentiate their signaling effects, which may be beneficial in certain therapeutic contexts. Conversely, agonists or antagonists for their receptors could be developed to modulate their downstream effects. The development of non-hydrolyzable analogs of ApnAs has been instrumental in dissecting their direct receptor-mediated effects from those of their breakdown products.[26][27][28]
Future research will likely focus on elucidating the precise molecular mechanisms by which ApnAs exert their diverse cellular effects, identifying novel binding partners and downstream effectors, and exploring their roles in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The continued development of sophisticated analytical techniques will be crucial for accurately quantifying these low-abundance molecules and their dynamic changes in complex biological systems.
Conclusion
Diadenosine polyphosphates are no longer viewed as simple metabolic curiosities but are now recognized as integral components of the cellular signaling network. Their involvement in a wide range of physiological and pathological processes underscores their importance in maintaining cellular homeostasis. This technical guide provides a solid foundation for researchers entering this exciting field and serves as a valuable reference for seasoned investigators. The continued exploration of the cellular roles of diadenosine polyphosphates holds immense promise for advancing our understanding of fundamental biological processes and for the development of novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 5. Di-Adenosine Polyphosphates: Bacterial Signaling Molecules - News Blog - Jena Bioscience [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. Diadenosine polyphosphates. A novel class of glucose-induced intracellular messengers in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of diadenosine polyphosphates on the intracellular Ca2+ concentration in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purinergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Diadenosine tetraphosphate (Ap4A) inhibits ATP-induced excitotoxicity: a neuroprotective strategy for traumatic spinal cord injury treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improvement of biochemical methods of polyP quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extraction and Quantification of Polyphosphate (polyP) from Gram-negative Bacteria [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 21. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. radioligand binding studies | PPT [slideshare.net]
- 26. researchgate.net [researchgate.net]
- 27. Synthetic, nondegradable diadenosine polyphosphates and diinosine polyphosphates: their effects on insulin-secreting cells and cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and properties of a nonhydrolyzable adenosine phosphosulfate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Diadenosine Pentaphosphate: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine pentaphosphate (Ap5A), a member of the diadenosine polyphosphate family, is an important signaling molecule involved in various physiological processes. Its biosynthesis is intricately linked to fundamental cellular activities, primarily through the action of aminoacyl-tRNA synthetases. This technical guide provides a comprehensive overview of the Ap5A biosynthesis pathway, including the enzymes and substrates involved, quantitative data on intracellular concentrations, detailed experimental protocols for its study, and a depiction of its key signaling cascades. This document is intended to serve as a valuable resource for researchers investigating the roles of Ap5A in cellular signaling and as a potential target for therapeutic intervention.
The Core Biosynthesis Pathway of Diadenosine Pentaphosphate
The primary route for the synthesis of diadenosine polyphosphates, including Ap5A, is a side reaction of the canonical aminoacylation process catalyzed by aminoacyl-tRNA synthetases (aaRSs). Among these, lysyl-tRNA synthetase (LysRS) has been prominently identified as a key enzyme in this pathway.
The synthesis of Ap5A by LysRS can occur through a mechanism analogous to the synthesis of diadenosine tetraphosphate (B8577671) (Ap4A). In the canonical reaction, LysRS catalyzes the formation of a lysyl-AMP intermediate from lysine (B10760008) and ATP. This intermediate is then typically transferred to its cognate tRNA. However, in a non-canonical side reaction, the enzyme-bound lysyl-AMP can be nucleophilically attacked by a second molecule of ATP or another adenosine (B11128) polyphosphate, such as adenosine tetraphosphate (Ap4), to generate Ap5A.
One proposed two-step mechanism for Ap5A synthesis involves the initial formation of adenosine 5'-tetraphosphate (P4A) from ATP and trimetaphosphate. Subsequently, P4A is converted to Ap5A. Furthermore, studies with Myxococcus xanthus have shown that LysRS can directly synthesize Ap5A and even diadenosine hexaphosphate (Ap6A) from adenosine tetraphosphate (Ap4). This suggests that the availability of various adenosine polyphosphate precursors within the cell can influence the specific diadenosine polyphosphate species produced.
Mitochondria have also been implicated in the synthesis of diadenosine polyphosphates, highlighting the link between cellular energy status and ApnA signaling.
Quantitative Data
The intracellular concentration of Ap5A can vary significantly depending on the cell type and physiological conditions. The following tables summarize the available quantitative data.
Table 1: Intracellular Concentrations of Diadenosine Pentaphosphate (Ap5A)
| Cell Type/Tissue | Concentration | Reference |
| Human Platelets | 100.2 ± 81.1 nM | |
| Bovine Adrenal Medulla | 0.1 ± 0.05 µmol/g of tissue | |
| Bovine Adrenal Medulla (Chromaffin Granules) | 32 nmol/mg of protein (~6 mM) | |
| Myxococcus xanthus | 3-7 fold lower than Ap4A |
Table 2: Kinetic Parameters for Diadenosine Tetraphosphate (Ap4A) Synthesis by a Rat Liver Arginyl- and Lysyl-tRNA Synthetase Complex *
| Substrate | Apparent Km | Reference |
| ATP | 2.1 mM | |
| AMP | 1.5 mM |
Note: These kinetic parameters are for the synthesis of Ap4A, as specific kinetic data for Ap5A synthesis by LysRS is not currently available. This information is provided as a proxy to understand the substrate affinities in a related reaction.
Experimental Protocols
Quantification of Diadenosine Pentaphosphate by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the simultaneous quantification of diadenosine polyphosphates in human platelets.
A. Sample Preparation (from Platelets)
-
Deproteinization: Resuspend washed platelets in perchloric acid to precipitate proteins.
-
Centrifuge to pellet the protein debris.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
B. Selective Concentration
-
Apply the neutralized supernatant to a boronate affinity chromatography column (e.g., Affi-Gel 601).
-
Wash the column with a high ionic strength buffer to remove unbound nucleotides.
-
Elute the diadenosine polyphosphates with a low ionic strength buffer containing sorbitol.
C. Desalting
-
Desalt the eluate using a C18 solid-phase extraction cartridge.
-
Wash the cartridge with water.
-
Elute the diadenosine polyphosphates with a methanol/water mixture.
-
Lyophilize the eluate.
D. HPLC Analysis
-
Reconstitute the lyophilized sample in the HPLC mobile phase.
-
Inject the sample onto a reversed-phase C18 column.
-
Perform ion-pair reversed-phase chromatography using a gradient of an appropriate ion-pairing agent (e.g., tetrabutylammonium (B224687) bromide) in a phosphate (B84403) buffer with an acetonitrile (B52724) gradient.
-
Detect the diadenosine polyphosphates by UV absorbance at 259 nm.
-
Quantify the Ap5A peak by comparing its area to a standard curve of known Ap5A concentrations.
Enzyme Assay for Diadenosine Pentaphosphate Synthesis
This protocol is a generalized assay for monitoring the synthesis of diadenosine polyphosphates by aminoacyl-tRNA synthetases.
A. Reaction Mixture
Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Divalent cations (e.g., 10 mM MgCl2)
-
Substrates:
-
ATP (concentration to be optimized, e.g., 1-5 mM)
-
Adenosine tetraphosphate (Ap4) (if testing the alternative pathway)
-
-
Inorganic pyrophosphatase (to drive the reaction forward)
-
Purified lysyl-tRNA synthetase
B. Reaction Procedure
-
Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified LysRS.
-
At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of cold perchloric acid.
-
Neutralize the samples as described in the HPLC protocol.
C. Analysis
-
Analyze the reaction products by HPLC as described above to quantify the amount of Ap5A produced over time.
-
Determine the initial reaction velocity (V0) from the linear phase of the product formation curve.
-
To determine kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping the others constant and measure the corresponding initial velocities. Fit the data to the Michaelis-Menten equation.
Signaling Pathways of Diadenosine Pentaphosphate
Ap5A exerts its biological effects by interacting with several key cellular targets, including purinergic receptors, ryanodine (B192298) receptors, and ATP-sensitive potassium channels.
Purinergic Receptor Signaling
Ap5A is an agonist for certain P2 purinergic receptors, which are broadly classified into ionotropic P2X receptors and G protein-coupled P2Y receptors. In vascular smooth muscle, for instance, Ap5A can induce vasoconstriction through the activation of P2X receptors and vasorelaxation via P2Y1 receptors. The downstream signaling from these receptors can involve changes in intracellular calcium concentrations and activation of various protein kinases.
Ryanodine Receptor Modulation
Ap5A is a potent activator of the cardiac ryanodine receptor (RyR2), a calcium release channel in the sarcoplasmic reticulum that is crucial for excitation-contraction coupling in the heart. Ap5A can increase the open probability of RyR2 channels, leading to enhanced calcium release from intracellular stores. This modulation is particularly relevant under conditions of cellular stress.
ATP-Sensitive Potassium (KATP) Channel Regulation
Ap5A can also influence the activity of ATP-sensitive potassium (KATP) channels, which are important in coupling cellular metabolism to membrane excitability. In the heart, ischemia leads to a decrease in Ap5A levels, which contributes to the opening of KATP channels. This suggests that under normal conditions, Ap5A helps to maintain these channels in a closed state.
Conclusion
The biosynthesis of diadenosine pentaphosphate is a fascinating example of the non-canonical functions of essential cellular enzymes. As our understanding of the roles of Ap5A in signaling pathways continues to grow, the need for robust methods for its study becomes increasingly important. This technical guide provides a foundation for researchers to explore the intricate biology of Ap5A, from its synthesis to its downstream effects. Further investigation into the specific kinetic parameters of Ap5A synthesis and the detailed molecular interactions with its targets will undoubtedly open new avenues for drug discovery and a deeper comprehension of cellular regulation.
Diadenosine Pentaphosphate (Ap5A): An Endogenous Metabolite and Signaling Molecule
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine pentaphosphate (Ap5A) is an endogenous dinucleoside polyphosphate stored in high concentrations within secretory granules, such as those in platelets and chromaffin cells.[1] Upon cellular activation or stress, Ap5A is released into both intracellular and extracellular environments, where it functions as a critical signaling molecule. It exerts its effects primarily through purinergic receptors, modulating a wide range of physiological processes, including neurotransmission, cardiovascular function, and cellular energy homeostasis. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and signaling pathways of Ap5A. It includes quantitative data on its physiological concentrations, detailed experimental protocols for its study, and visual diagrams of its core metabolic and signaling pathways to facilitate a deeper understanding for research and drug development applications.
Biosynthesis and Metabolism of Ap5A
The cellular concentration of Ap5A is tightly regulated by the coordinated action of synthesizing and degrading enzymes. This balance is crucial for maintaining cellular homeostasis and mediating appropriate responses to physiological stimuli.
Biosynthesis
The primary route for Ap5A synthesis is catalyzed by aminoacyl-tRNA synthetases (aaRSs), a class of enzymes essential for protein synthesis. In a side reaction to their canonical function of charging tRNA molecules, these enzymes can catalyze the formation of diadenosine polyphosphates. The synthesis occurs in a two-step process:
-
Aminoacyl-Adenylate Formation: An amino acid is activated by ATP to form a high-energy aminoacyl-AMP intermediate (aa-AMP), with the release of pyrophosphate (PPi).
-
Amino Acid + ATP <=> aa-AMP + PPi
-
-
Reaction with ATP: In the absence of its cognate tRNA, the enzyme-bound aa-AMP intermediate can react with a second molecule of ATP. This reaction yields Ap5A and the original amino acid.
-
aa-AMP + ATP <=> Ap5A + Amino Acid
-
Lysyl-tRNA synthetase is particularly noted for its capacity to synthesize diadenosine polyphosphates. This synthesis can be modulated by factors such as the presence of divalent cations like Zn²⁺.
Degradation
Ap5A is catabolized by various ecto- and intracellular hydrolases, ensuring its signaling effects are transient. These enzymes cleave the phosphodiester bonds of the polyphosphate chain. Key enzyme families involved in Ap5A degradation include:
-
Nudix (Nucleoside Diphosphate (B83284) Linked to Moiety X) Hydrolases: This large superfamily of enzymes hydrolyzes a wide range of nucleoside diphosphate derivatives, including Ap5A. They typically cleave the polyphosphate chain asymmetrically.
-
Phosphodiesterases (PDEs): These enzymes can also contribute to the degradation of Ap5A, typically producing AMP as a final product.
The degradation of Ap5A in the cytosolic fraction of bovine adrenal medulla has been shown to follow Michaelis-Menten kinetics, with a reported Kₘ value of approximately 13 µM.[2]
Quantitative Data: Physiological Concentrations of Ap5A
The concentration of Ap5A varies significantly depending on the tissue, cellular compartment, and physiological state. It is stored at very high concentrations (in the millimolar range) within secretory granules but is present at much lower levels in plasma and the general cytosol.[2] Comprehensive data across all mammalian tissues is still an active area of research.[1]
| Tissue / Fluid | Species | Concentration | Comments | Reference |
| Plasma (Total) | Human | 0.33 ± 0.24 µM | Measured in cubital vein of normotensive subjects. | [3] |
| Plasma (Adrenal Vein) | Human | 0.53 ± 0.28 µM | Suggests adrenal medulla as a source of plasma Ap5A. | [3] |
| Platelets | Human | 100.2 ± 81.1 nM | Stored in dense granules. | |
| Adrenal Medulla | Bovine | 0.1 ± 0.05 µmol/g tissue | High concentration reflects storage in chromaffin cells. | [2] |
| Chromaffin Granules | Bovine | 32 nmol/mg protein (~6 mM) | Extremely high intragranular concentration. | [2] |
Table 1: Reported Endogenous Concentrations of Diadenosine Pentaphosphate (Ap5A).
Signaling Mechanisms of Ap5A
Extracellular Ap5A primarily exerts its effects by acting as an agonist on P2Y purinergic receptors, which are a class of G-protein coupled receptors (GPCRs).
Receptor Specificity
Ap5A is a particularly potent agonist for the P2Y1 receptor . Studies have shown that Ap5A activates the P2Y1 receptor with an EC₅₀ value of 0.32 µM , making it even more potent than ATP at this specific receptor subtype.
Downstream Signaling Pathway
The P2Y1 receptor is canonically coupled to the Gαq family of G-proteins. The activation of this pathway by Ap5A initiates a well-defined signaling cascade:
-
G-Protein Activation: Binding of Ap5A to the P2Y1 receptor induces a conformational change, leading to the activation of the associated Gαq protein, which exchanges GDP for GTP.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of Ca²⁺ from intracellular stores into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺, along with DAG remaining in the membrane, synergistically activates Protein Kinase C (PKC).
-
Cellular Response: Activated PKC and elevated cytosolic Ca²⁺ levels trigger a multitude of downstream cellular responses, including enzyme activation, gene expression changes, smooth muscle contraction, and neurotransmitter release.
Experimental Protocols
Accurate quantification and analysis of Ap5A require robust sample preparation and analytical techniques. The following protocols provide a framework for the extraction and measurement of Ap5A from biological samples.
Protocol 1: Extraction of Ap5A using Solid-Phase Extraction (SPE)
This protocol is designed to extract and concentrate diadenosine polyphosphates from complex biological matrices like plasma or tissue homogenates, removing proteins and other interfering substances.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
SPE Vacuum Manifold
-
Sample Homogenate or Plasma
-
Perchloric Acid (PCA) or Trichloroacetic Acid (TCA) for deproteinization
-
Potassium Carbonate (K₂CO₃) for neutralization
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Water
-
Ammonium (B1175870) Acetate Buffer (e.g., 10 mM, pH 5.0)
Methodology:
-
Sample Pre-treatment (Deproteinization):
-
To 1 mL of plasma or tissue homogenate, add 100 µL of cold 4 M PCA to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding K₂CO₃ solution until the pH is between 5.0 and 7.0.
-
Centrifuge again to remove the KClO₄ precipitate and collect the final supernatant.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Pass 2 mL of methanol through the cartridge to activate the stationary phase. Do not let the cartridge run dry.
-
Pass 2 mL of HPLC-grade water to wash the cartridge.
-
-
Cartridge Equilibration:
-
Pass 2 mL of the initial HPLC mobile phase buffer (e.g., 10 mM ammonium acetate, pH 5.0) through the cartridge to equilibrate it. Allow a small layer of buffer to remain on top of the sorbent bed.
-
-
Sample Loading:
-
Load the pre-treated, deproteinized supernatant onto the cartridge.
-
Apply a slow, consistent flow rate (e.g., 1-2 drops per second) using gentle vacuum to ensure optimal retention of Ap5A.
-
-
Washing:
-
Wash the cartridge with 2 mL of the equilibration buffer (10 mM ammonium acetate) to remove salts and highly polar, unbound contaminants.
-
-
Elution:
-
Elute the retained Ap5A from the cartridge using a small volume of a methanol/water mixture (e.g., 1 mL of 50% methanol).
-
Collect the eluate in a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial HPLC mobile phase for analysis.
-
Protocol 2: Quantification of Ap5A by HPLC
This protocol describes an ion-pair reversed-phase HPLC method for the separation and quantification of Ap5A.
Instrumentation and Columns:
-
HPLC system with a binary pump, autosampler, and a Photodiode Array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., Atlantis T3, 150 x 4.6 mm, 3 µm particle size).
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate and 2 mM Tetrabutylammonium Phosphate (TBAP), adjusted to pH 5.0 with acetic acid.
-
Mobile Phase B: 25% Acetonitrile in a solution of 10 mM Ammonium Phosphate and 2 mM TBAP, adjusted to pH 7.0.
Methodology:
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 15-20 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the reconstituted sample extract or standard solution.
-
Chromatographic Separation (Gradient Elution):
-
Time 0-10 min: 100% Mobile Phase A (isocratic).
-
Time 10-25 min: Linear gradient from 0% to 75% Mobile Phase B.
-
Time 25-35 min: 75% Mobile Phase B (isocratic).
-
Time 35-40 min: Linear gradient from 75% to 100% Mobile Phase B.
-
Time 40-55 min: 100% Mobile Phase B (isocratic).
-
Time 55-60 min: Linear gradient from 100% to 0% Mobile Phase B.
-
Time 60-75 min: 100% Mobile Phase A (re-equilibration).
-
-
Detection: Monitor the column effluent at 259 nm, the absorbance maximum for adenosine.
-
Quantification:
-
Prepare a standard curve using known concentrations of authentic Ap5A standard.
-
Identify the Ap5A peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of Ap5A in the sample by integrating the peak area and interpolating the value from the standard curve.
-
Conclusion and Future Directions
Diadenosine pentaphosphate is a pleiotropic signaling molecule with significant roles in cellular communication and regulation. Its function as a potent agonist at P2Y1 receptors places it as a key modulator in physiological systems where purinergic signaling is prominent, such as the nervous and cardiovascular systems. For drug development professionals, the enzymes involved in Ap5A metabolism and its specific receptor interactions present viable targets for therapeutic intervention in diseases related to platelet aggregation, vascular tone, and neurotransmission. Future research should aim to complete the "Ap5A atlas" by quantifying its concentration across a wider range of tissues and pathological conditions. Furthermore, elucidating the specific roles of different Nudix hydrolases in regulating local Ap5A concentrations will provide a more nuanced understanding of its signaling dynamics and open new avenues for targeted drug design.
References
- 1. mdpi.com [mdpi.com]
- 2. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantification of diadenosine polyphosphate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Ap5A in Purinergic Signaling: A Technical Guide for Researchers
December 12, 2025
Abstract
Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that plays a significant role as a signaling molecule in a variety of physiological and pathophysiological processes. Stored in high concentrations within secretory granules of platelets and chromaffin cells, Ap5A is released into the extracellular space where it exerts its effects through interactions with purinergic P2 receptors.[1] This technical guide provides an in-depth overview of the core mechanisms of Ap5A in purinergic signaling, tailored for researchers, scientists, and drug development professionals. It covers the synthesis, degradation, and receptor pharmacology of Ap5A, presents quantitative data in structured tables, details key experimental protocols, and visualizes signaling pathways and experimental workflows using the DOT language for Graphviz.
Introduction to Ap5A and Purinergic Signaling
Purinergic signaling encompasses the diverse physiological roles of extracellular nucleotides and nucleosides.[2][3] Within this system, dinucleoside polyphosphates, such as Ap5A, have emerged as a distinct class of signaling molecules.[4][5] These molecules, often referred to as "alarmones," are thought to signal cellular stress and are involved in a wide array of processes including cardiovascular function, neurotransmission, and platelet aggregation.[4][6] Ap5A, composed of two adenosine (B11128) moieties linked by a five-phosphate chain, acts as a potent agonist at certain P2X and P2Y receptors and is a highly specific inhibitor of adenylate kinase.[7][8][9] Understanding the intricacies of Ap5A signaling is crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies.
Biochemistry of Ap5A
Synthesis and Storage
Ap5A is synthesized by various aminoacyl-tRNA synthetases as a byproduct of the amino acid activation step.[10] It is stored in significant concentrations, alongside ATP, in the secretory granules of platelets and chromaffin cells in the adrenal medulla.[1][10]
Degradation
Once released into the extracellular space, Ap5A is metabolized by ectonucleotidases present on the surface of various cells, including endothelial and smooth muscle cells.[1] The degradation of Ap5A terminates its signaling activity and can lead to the formation of other active purinergic signaling molecules like ATP and adenosine.
Quantitative Data on Ap5A Interactions
The following tables summarize key quantitative data regarding the interactions of Ap5A with its primary targets.
Table 1: Inhibitory Potency of Ap5A against Adenylate Kinase Isozymes
| Isozyme Source | Ki Value | Comments |
| Human Hemolysate | ~2 µM | Effective inhibition observed at concentrations near 2 µM and above.[4][11] |
| Leishmania donovani (recombinant AK2) | 190 nM (for ATP), 160 nM (for AMP) | Competitive inhibition.[7] |
| Pig Muscle | - | Ap5A is a more potent inhibitor than Ap4A, Ap6A, Gp5A, and Up5A.[8] |
| Bovine Liver Mitochondria | - | A 2:1 molar ratio of Ap5A to other nucleotides is needed for suppression.[8][12] |
| Human Kidney Homogenate | - | A 2:1 molar ratio of Ap5A to other nucleotides is needed for suppression.[8][12] |
| Escherichia coli | - | A 2:1 molar ratio of Ap5A to other nucleotides is needed for suppression.[8][12] |
Table 2: Receptor Affinity and Potency of Ap5A
| Receptor Subtype | Species/Tissue | Parameter | Value | Comments |
| P2Y1 | Human | EC50 | 0.32 µM | More potent than ATP (EC50 = 0.65 µM).[12] |
| P2X1 | Rat Mesenteric Artery | - | Partial agonist, 10-fold less potent than α,β-meATP. | - |
| P2X (unspecified) | Rat Renal Vasculature | - | Induces transient vasoconstriction at ≥10 nM and sustained vasoconstriction at ≥1 nM.[10] | - |
| Ryanodine Receptor 2 (RyR2) | Sheep Cardiac Muscle | EC50 | 140 µmol·L⁻¹ | Potent activator. |
Table 3: Concentration of Ap5A in Tissues
| Tissue | Species | Concentration | Comments |
| Myocardium | - | - | Ischemia induces a 10-fold decrease in myocardial concentration.[13] |
| Bovine Adrenal Medulla | Bovine | 0.1 +/- 0.05 µmol/g of tissue | -[10] |
| Chromaffin Granules | Bovine | 32 nmol/mg of protein (~6 mM intragranularly) | 30 times higher than in the cytosolic fraction.[10] |
| Myxococcus xanthus (apaH mutant) | - | ~11-fold higher than wild-type at 16h development | High intracellular levels may inhibit sporulation.[11] |
Signaling Mechanisms of Ap5A
Ap5A exerts its biological effects primarily through the activation of P2X and P2Y purinergic receptors, leading to distinct downstream signaling cascades.
P2X Receptor-Mediated Signaling
P2X receptors are ligand-gated ion channels.[14] The binding of Ap5A to certain P2X receptor subtypes, particularly P2X1, leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺.[4] This influx of cations causes membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various cellular responses, such as smooth muscle contraction and platelet shape change.[4][13]
P2Y Receptor-Mediated Signaling
P2Y receptors are G protein-coupled receptors (GPCRs). Ap5A is a potent agonist at the P2Y1 receptor subtype.[12] Activation of the P2Y1 receptor, which is coupled to Gq/11, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These signaling events can lead to a variety of cellular responses, including platelet aggregation and modulation of other signaling pathways. Furthermore, downstream of Gq/11 and PKC activation, the MAPK/ERK pathway can be activated, leading to changes in gene expression and cell proliferation.[15][16][17][18]
Experimental Protocols
Determination of Ki of Ap5A for Adenylate Kinase (Coupled Enzyme Assay)
This protocol describes a spectrophotometric assay to determine the inhibition constant (Ki) of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[7]
Materials:
-
Purified Adenylate Kinase
-
P1,P5-Di(adenosine-5')pentaphosphate (Ap5A)
-
Adenosine diphosphate (B83284) (ADP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes or 96-well UV-transparent plate
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of ADP, PEP, and NADH in assay buffer.
-
Prepare a range of Ap5A concentrations to be tested.
-
Prepare a working solution of the coupling enzymes (PK/LDH) in the assay buffer (e.g., 10 units/mL each).[7]
-
Prepare a working solution of adenylate kinase. The concentration should be optimized to provide a linear reaction rate for at least 5-10 minutes.
-
-
Assay Setup:
-
In a cuvette or well, combine the assay buffer, ADP (at varying concentrations bracketing the Km), PEP, NADH, and the coupling enzymes.
-
Add a fixed concentration of Ap5A (or buffer for the control). It is recommended to test several fixed concentrations of Ap5A.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction by adding the adenylate kinase solution and mix thoroughly.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[7]
-
Plot v₀ versus the substrate concentration ([ADP]) for each concentration of Ap5A to generate Michaelis-Menten plots.
-
To determine the Ki, use a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]) or non-linear regression analysis fitting the data to a competitive inhibition model.[7]
-
Radioligand Binding Assay for P2 Receptors
This protocol provides a general framework for a filtration-based radioligand binding assay to determine the affinity (Ki) of Ap5A for a specific P2 receptor subtype. This is a competitive binding assay where unlabeled Ap5A competes with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the P2 receptor of interest.
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]α,β-methylene ATP for P2X1).
-
Unlabeled Ap5A.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in a cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Ap5A.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
-
Counting:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other counts to determine specific binding.
-
Plot the percentage of specific binding against the concentration of Ap5A.
-
Determine the IC50 value (the concentration of Ap5A that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to Ap5A, typically in cells expressing a P2Y receptor of interest.
Materials:
-
Cells expressing the target P2Y receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Probenecid (B1678239) (to prevent dye leakage).
-
Ap5A.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
-
Black-walled, clear-bottom 96- or 384-well plates.
Procedure:
-
Cell Plating:
-
Seed the cells in the microplate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be de-esterified.
-
-
Assay:
-
Wash the cells with HBSS containing probenecid to remove excess dye.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of Ap5A at the desired concentration into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Data can be expressed as the peak fluorescence response, the area under the curve, or other kinetic parameters.
-
For dose-response experiments, plot the response against the concentration of Ap5A to determine the EC50 value.
-
Conclusion
Ap5A is a multifaceted purinergic signaling molecule with significant physiological and pathological implications. Its actions as a selective agonist at certain P2 receptors and a potent inhibitor of adenylate kinase position it as a key regulator in cellular communication and energy homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the intricate roles of Ap5A. Further exploration of its signaling pathways and interactions will undoubtedly unveil new therapeutic targets for a range of conditions, from cardiovascular diseases to neurological disorders. The continued application of the methodologies described herein will be instrumental in advancing our understanding of this important dinucleoside polyphosphate.
References
- 1. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The P2Y1 receptor is necessary for adenosine 5'-diphosphate-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Molecular and functional characterization of adenylate kinase 2 gene from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.tocris.com [resources.tocris.com]
- 10. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Intracellular Concentration of Diadenosine Pentaphosphate (Ap5A)
This guide provides a comprehensive overview of the intracellular concentration, measurement, and signaling pathways of Diadenosine pentaphosphate (Ap5A), a crucial signaling molecule involved in various physiological and pathophysiological processes.
Quantitative Data on Intracellular Ap5A Concentration
Diadenosine pentaphosphate is stored in high concentrations in specialized secretory granules, such as those in platelets and chromaffin cells, and is present in the cytoplasm of various cell types. Its intracellular concentration can fluctuate in response to cellular stress.[1]
| Cell/Tissue Type | Organism | Intracellular Concentration | Subcellular Location | Notes | Reference |
| Adrenal Medulla | Bovine | 0.1 ± 0.05 µmol/g tissue | - | [2] | |
| Chromaffin Granules | Bovine | 32 nmol/mg protein (~6 mM) | Granules | 30 times higher than in the cytosol. | [2] |
| Heart (Myocardium) | Unknown | Not specified | - | Ischemia leads to a 10-fold decrease.[3] | [3] |
| Platelets | Human | 100.2 ± 81.1 nM | Dense Granules | Ap5A is released upon platelet activation. | [4] |
Experimental Protocols for Measuring Intracellular Ap5A
The accurate quantification of intracellular Ap5A is predominantly achieved through High-Performance Liquid Chromatography (HPLC). The following protocol is a synthesized methodology based on established techniques for the extraction and quantification of diadenosine polyphosphates from biological samples.[2][4]
Materials and Reagents
-
Cells or Tissue Sample
-
Phosphate-Buffered Saline (PBS) , ice-cold
-
Extraction Buffer: 0.3 M Perchloric Acid (HClO₄) containing 1 mM EDTA
-
Neutralization Buffer: 3 M Potassium Carbonate (K₂CO₃)
-
HPLC System: with a C18 reverse-phase column and a UV detector (254 nm) or a photodiode array (PDA) detector.
-
Mobile Phase A: 10 mM Ammonium Acetate, 2 mM Tetrabutylammonium Phosphate (TBAP), pH 5.0
-
Mobile Phase B: 10 mM Ammonium Phosphate, 2 mM TBAP, 25% Acetonitrile, pH 7.0
-
Ap5A standard
-
Bicinchoninic Acid (BCA) Protein Assay Kit
Sample Preparation and Extraction
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
For suspension cells, centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Deproteinization:
-
Resuspend the cell pellet in a known volume of ice-cold Extraction Buffer.
-
Incubate on ice for 15 minutes with intermittent vortexing to ensure complete cell lysis and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Add Neutralization Buffer dropwise while vortexing until the pH reaches between 6.0 and 7.0. The formation of a precipitate (potassium perchlorate) will be observed.
-
Incubate on ice for 10 minutes.
-
-
Final Clarification:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
The resulting supernatant contains the nucleotide extract. Transfer it to a new tube for HPLC analysis.
-
-
Protein Quantification:
-
To normalize the Ap5A concentration, determine the protein content of the initial cell lysate using a BCA protein assay kit.
-
HPLC Quantification
-
Column: Use a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).
-
Detection: Set the UV or PDA detector to a wavelength of 254 nm.
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample extract.
-
Develop a linear gradient to elute the diadenosine polyphosphates. A typical gradient might be from 0% to 75% Mobile Phase B over 15 minutes.
-
-
Quantification:
-
Identify the Ap5A peak by comparing its retention time with that of a pure Ap5A standard.
-
Quantify the amount of Ap5A in the sample by integrating the peak area and comparing it to a standard curve generated with known concentrations of Ap5A.
-
Express the final concentration as nmol/mg of protein or pmol/10⁶ cells.
-
Signaling Pathways and Experimental Workflows
Ap5A is a dynamic signaling molecule that exerts its effects through various pathways, primarily involving purinergic receptors and ion channels.
Ap5A Signaling in Cardiac Myocytes
In the heart, Ap5A plays a crucial role in the response to metabolic stress.[3] Under normal conditions, it helps maintain a low open probability of ATP-sensitive potassium (KATP) channels. During ischemia, a drop in Ap5A concentration contributes to the opening of these channels.[3] Ap5A also acts on ryanodine (B192298) receptors (RyR2), influencing calcium release from the sarcoplasmic reticulum.[1][5]
General Purinergic Signaling Pathway for Ap5A
Ap5A can act on various purinergic receptors, which are broadly classified into P2X (ligand-gated ion channels) and P2Y (G-protein coupled receptors) subtypes. The activation of these receptors by extracellular Ap5A can trigger a cascade of intracellular events.
Experimental Workflow for Ap5A Quantification
The following diagram illustrates the key steps involved in the quantification of intracellular Ap5A from cell or tissue samples.
References
- 1. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides [pubmed.ncbi.nlm.nih.gov]
- 2. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to P¹,P⁵-Di(adenosine-5') Pentaphosphate (Ap5A) Pentasodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
P¹,P⁵-Di(adenosine-5') pentaphosphate (Ap5A), as its pentasodium salt, is a naturally occurring dinucleoside polyphosphate that plays a significant role in cellular signaling and energy homeostasis. Stored in secretory granules of platelets and neuronal cells, Ap5A is released into the extracellular space where it exerts its effects through various purinergic receptors. It is a potent and specific inhibitor of adenylate kinase (AK), making it an invaluable tool in biochemical and pharmacological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of Ap5A pentasodium. Detailed experimental protocols for its use in research, quantitative data, and visualizations of its signaling pathways are presented to support its application in academic and industrial research settings.
Chemical Structure and Physicochemical Properties
Ap5A is a symmetrical molecule consisting of two adenosine (B11128) moieties linked by a chain of five phosphate (B84403) groups at their 5' positions. The pentasodium salt is the common commercially available form.
Table 1: Physicochemical Properties of Ap5A Pentasodium
| Property | Value | Reference |
| Synonyms | P¹,P⁵-Di(adenosine-5') pentaphosphate pentasodium salt; A(5′)P⁵(5′)A; Diadenosine pentaphosphate pentasodium salt | [1] |
| CAS Number | 4097-04-5 | [1] |
| Molecular Formula | C₂₀H₂₄N₁₀Na₅O₂₂P₅ | [2] |
| Molecular Weight | 1026.28 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in water (50 mg/mL) | [2] |
| Storage | -20°C | [3] |
| Purity | ≥95% (HPLC) | [1] |
Table 2: Spectroscopic Data for Ap5A
| Spectroscopic Data | Value | Reference |
| UV λmax | 259 nm (in water) | [1] |
| ³¹P NMR Chemical Shifts (Free Ap5A, upfield from 85% H₃PO₄) | End phosphates (Pα, Pε): 11.1 ppm; Middle phosphates (Pβ, Pγ, Pδ): 22.8 ppm | [4][5] |
| ³¹P NMR Chemical Shifts (Mg²⁺-bound Ap5A) | End phosphates: 11.7 ppm; Middle phosphates: 22.3 ppm | [4][5] |
Biological Role and Signaling Pathways
Ap5A is an important signaling molecule with diverse biological functions. Its primary intracellular role is the potent and specific inhibition of adenylate kinase, an enzyme crucial for cellular energy homeostasis. Extracellularly, Ap5A acts as an agonist at various P2 purinergic receptors, influencing processes such as vascular tone and platelet aggregation.
Inhibition of Adenylate Kinase
Adenylate kinase (AK) catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP. By inhibiting AK, Ap5A helps to maintain the cellular energy charge and prevents the interconversion of adenine (B156593) nucleotides. This property is widely exploited in experimental settings to study ATP-dependent processes without the confounding activity of AK.
Table 3: Inhibition Constants (Ki) of Ap5A for Human Adenylate Kinase Isozymes
| Isozyme | Ki Value | Notes |
| AK1 (cytosolic) | ~2 µM | In human hemolysate.[6] |
| AK2 (mitochondrial intermembrane space) | Data not available | |
| AK3 (mitochondrial matrix) | Data not available | |
| AK4 (mitochondrial matrix) | Data not available | |
| AK5 (cytosolic) | Data not available | Expressed in human islets.[7] |
Note: Ki values can vary depending on experimental conditions.
Purinergic Signaling
Ap5A is an agonist for several P2X and P2Y purinergic receptors, which are ligand-gated ion channels and G protein-coupled receptors, respectively. Its action on these receptors can lead to various physiological responses.
In vascular smooth muscle, Ap5A can induce vasoconstriction through its interaction with P2X receptors. This signaling cascade involves membrane depolarization, calcium influx, and activation of the contractile machinery.
References
- 1. scbt.com [scbt.com]
- 2. A[5']P5[5']A SODIUM SALT Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. P1,P5-DI(ADENOSINE-5'-)PENTAPHOSPHATE, TRILITHIUM SALT Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytosolic adenylate kinases regulate K-ATP channel activity in human β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous Degradation of Diadenosine Pentaphosphate (Ap5A) in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine pentaphosphate (Ap5A), a naturally occurring dinucleoside polyphosphate, plays a significant role in various biological processes and is a key tool in pharmacological research, notably as a potent inhibitor of adenylate kinase. The stability of Ap5A in aqueous solutions is a critical parameter for its storage, handling, and application in experimental settings. This technical guide provides an in-depth overview of the spontaneous, non-enzymatic degradation of Ap5A in solution. It covers the degradation pathways, influencing factors such as pH and temperature, and presents available kinetic data. Detailed experimental protocols for studying Ap5A degradation are provided, alongside mandatory visualizations to illustrate key processes.
Introduction
Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) is a member of the diadenosine polyphosphate family, which consists of two adenosine (B11128) moieties linked by a chain of five phosphate (B84403) groups. These molecules are found in various cell types and are involved in diverse physiological and pathological processes. In the laboratory, Ap5A is widely used as a selective inhibitor of adenylate kinase, an enzyme crucial for cellular energy homeostasis.
The integrity of Ap5A in solution is paramount for the accuracy and reproducibility of experimental results. Spontaneous degradation, primarily through the hydrolysis of the phosphoanhydride bonds, can lead to the formation of various adenosine phosphates, potentially confounding experimental outcomes. This guide focuses exclusively on the non-enzymatic degradation of Ap5A, providing a foundational understanding for researchers working with this important molecule.
Degradation Pathway of Ap5A
The spontaneous degradation of Ap5A in aqueous solution occurs primarily through the cleavage of its pentaphosphate chain. This hydrolysis can be either symmetrical or asymmetrical, leading to a variety of degradation products. The lability of the phosphoanhydride bonds makes them susceptible to nucleophilic attack by water molecules.
Early Investigations into the Functional Significance of Diadenosine Pentaphosphate (Ap5A)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that has garnered significant interest for its diverse physiological roles. Early studies were pivotal in elucidating its primary functions, particularly as a potent and highly specific inhibitor of adenylate kinase (AK), and as a modulator of vascular tone and cardiac function. This technical guide provides a comprehensive overview of these seminal findings, detailing the experimental methodologies employed and presenting key quantitative data from that era. The information herein is intended to serve as a foundational resource for researchers in purinergic signaling, enzyme kinetics, and cardiovascular pharmacology.
Core Functions of Ap5A Established in Early Research
Initial investigations revealed two principal areas of Ap5A's biological activity: its profound impact on cellular energy homeostasis through the inhibition of adenylate kinase, and its direct effects on the cardiovascular system.
Potent and Specific Inhibition of Adenylate Kinase
One of the earliest and most well-characterized functions of Ap5A is its role as a powerful inhibitor of adenylate kinase (ATP:AMP phosphotransferase, EC 2.7.4.3).[1][2] This enzyme is crucial for maintaining the cellular energy charge by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP. Early researchers quickly recognized the utility of Ap5A as a tool to dissect metabolic pathways by suppressing this ubiquitous enzymatic activity.[2]
The inhibition by Ap5A was found to be competitive with respect to both ATP and AMP.[3] Its high affinity and specificity made it an invaluable reagent for eliminating contaminating adenylate kinase activity in preparations of other enzymes, such as ATPases and other kinases, thereby allowing for more accurate kinetic measurements.[2]
Cardiovascular Modulation: Vasoconstriction and Cardiac Effects
Seminal studies identified Ap5A as a vasoactive agent. It was found to be a potent vasoconstrictor in various vascular beds, including the renal and pulmonary arteries.[4][5] This effect suggested a role for Ap5A in the local regulation of blood flow and pressure. Furthermore, early research explored the impact of Ap5A on cardiac muscle, revealing its ability to modulate cardiac contractility. These findings laid the groundwork for understanding the broader role of dinucleoside polyphosphates in cardiovascular physiology and pathophysiology.
Quantitative Data from Early Studies
The following tables summarize the key quantitative findings from early investigations into Ap5A's function.
| Parameter | Value | Organism/Enzyme Source | Reference |
| Ki for Adenylate Kinase | |||
| Competitive vs. ATP | 190 nM | Leishmania donovani (recombinant) | [6] |
| Competitive vs. AMP | 160 nM | Leishmania donovani (recombinant) | [6] |
| Inhibition Constant | ~2 µM (effective conc.) | Human hemolysate | [1] |
| Association Constant | 4 x 10⁸ M⁻¹ | Rabbit muscle | [3] |
Table 1: Early Quantitative Data on Adenylate Kinase Inhibition by Ap5A
| Effect | Concentration Range | Preparation | Reference |
| Vasoconstriction | |||
| Effective Range | 10⁻⁹ to 10⁻⁶ M | Perfused afferent arterioles (mouse) | [4] |
| Cardiac Effects | |||
| Modulation of Contraction | (Not specified in early abstracts) | Isolated papillary muscle (guinea pig) | [7] |
Table 2: Early Quantitative Data on Cardiovascular Effects of Ap5A
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in early Ap5A research, reconstructed from the available literature.
Synthesis of Diadenosine Pentaphosphate (Ap5A)
An early method for the synthesis of Ap5A and other α,ω-dinucleoside 5'-polyphosphates was described by L. Lienhard and I. I. Secemski in 1973, with further procedural details provided in subsequent publications. The synthesis of Ap5A typically involves the reaction of adenosine (B11128) tetraphosphate (B8577671) with adenosine monophosphate.
Materials:
-
Adenosine tetraphosphate
-
Adenosine monophosphate (AMP)
-
Appropriate solvents and buffers
-
Purification system (e.g., column chromatography)
Procedure:
-
Preparation of Starting Materials: Ensure the purity of adenosine tetraphosphate and AMP.
-
Reaction: The specific coupling reaction to form the P1,P5-phosphodiester bridge would be carried out in a suitable solvent system. The exact conditions, including catalysts and temperature, were optimized to favor the formation of Ap5A.
-
Purification: The reaction mixture is purified to isolate Ap5A from unreacted starting materials and other byproducts. This was often achieved using column chromatography, such as ion-exchange chromatography, which separates molecules based on their charge.
-
Characterization: The purified Ap5A is then characterized to confirm its identity and purity using techniques like UV spectroscopy and enzymatic assays.
Adenylate Kinase Inhibition Assay
The inhibitory effect of Ap5A on adenylate kinase activity was a cornerstone of early research. The following protocol is a representative method.
Materials:
-
Purified adenylate kinase or a cell/tissue extract containing the enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2 and KCl).
-
Substrates: ATP and AMP.
-
Ap5A stock solution.
-
Coupled enzyme system for detecting ADP or ATP production (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase for a spectrophotometric assay measuring NADH oxidation at 340 nm).
-
Spectrophotometer.
Procedure:
-
Prepare Assay Mixture: In a cuvette, combine the assay buffer, substrates (ATP and AMP), and the coupled enzyme system reagents.
-
Pre-incubation: Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) to allow temperature equilibration.
-
Initiate Reaction: Add the adenylate kinase solution to the cuvette to start the reaction.
-
Monitor Reaction Rate: Measure the change in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of adenylate kinase activity.
-
Inhibition Studies: Repeat the assay in the presence of varying concentrations of Ap5A.
-
Data Analysis: Plot the reaction velocity as a function of substrate concentration in the presence and absence of the inhibitor. Determine the Ki value using appropriate kinetic models (e.g., Lineweaver-Burk plot).
Measurement of Vasoconstriction in Isolated Perfused Kidney
The vasoconstrictor effects of Ap5A were often studied in isolated perfused organ systems.
Materials:
-
Isolated rat kidney preparation.
-
Perfusion apparatus.
-
Krebs-Henseleit solution or similar physiological saline solution, gassed with 95% O2 / 5% CO2.
-
Ap5A stock solution.
-
Pressure transducer and recording system.
Procedure:
-
Preparation of the Isolated Kidney: The kidney is surgically removed and cannulated for perfusion through the renal artery.
-
Perfusion: The kidney is perfused with the physiological saline solution at a constant flow rate.
-
Equilibration: Allow the preparation to equilibrate until a stable baseline perfusion pressure is achieved.
-
Drug Administration: Administer Ap5A as a bolus injection into the perfusion line or by adding it to the perfusion reservoir to achieve a desired final concentration.
-
Measurement of Perfusion Pressure: Continuously monitor and record the perfusion pressure. An increase in perfusion pressure at a constant flow rate indicates vasoconstriction.
-
Dose-Response Curve: Construct a dose-response curve by administering a range of Ap5A concentrations and measuring the corresponding change in perfusion pressure.
Measurement of Contractility in Isolated Papillary Muscle
The effects of Ap5A on cardiac muscle contractility were investigated using isolated muscle preparations.[7]
Materials:
-
Guinea pig heart.
-
Dissection microscope and instruments.
-
Organ bath with physiological saline solution (e.g., Tyrode's solution), gassed with 95% O2 / 5% CO2 and maintained at a constant temperature.
-
Force transducer and recording system.
-
Field stimulator.
-
Ap5A stock solution.
Procedure:
-
Isolation of Papillary Muscle: The heart is rapidly excised and placed in cold physiological saline. The right ventricle is opened, and a papillary muscle is carefully dissected.
-
Mounting the Muscle: The muscle is mounted vertically in the organ bath, with one end attached to a fixed hook and the other to a force transducer.
-
Equilibration and Stimulation: The muscle is allowed to equilibrate under a small preload and is stimulated to contract at a constant frequency (e.g., 1 Hz) using the field stimulator.
-
Recording of Isometric Contraction: The isometric contractile force is recorded.
-
Drug Application: After a stable baseline is established, Ap5A is added to the organ bath to achieve the desired concentration.
-
Measurement of Inotropic Effects: The change in the developed force is measured to determine the inotropic effect of Ap5A.
Visualizations of Pathways and Workflows
The following diagrams illustrate the key concepts and experimental setups described in this guide.
Caption: Inhibition of the adenylate kinase reaction by Ap5A.
Caption: Experimental workflow for measuring Ap5A-induced vasoconstriction.
Caption: Workflow for studying Ap5A's effects on cardiac muscle contractility.
References
- 1. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine induces vasoconstriction through Gi-dependent activation of phospholipase C in isolated perfused afferent arterioles of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine produces pulmonary vasoconstriction in sheep. Evidence for thromboxane A2/prostaglandin endoperoxide-receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and functional characterization of adenylate kinase 2 gene from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of antiarrhythmic drugs in the isolated papillary muscle preparation of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Significance of Diadenosine Pentaphosphate (Ap5A) Fluctuations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that has emerged from being a mere metabolic byproduct to a significant signaling molecule involved in a myriad of physiological and pathophysiological processes. Stored in high concentrations within secretory granules of cells such as platelets and chromaffin cells, its release into the intracellular and extracellular space triggers a cascade of events that modulate cellular function.[1][2] Fluctuations in Ap5A levels are particularly critical in the cardiovascular and nervous systems, where it regulates vascular tone, cardiac function, and neuronal activity. This technical guide provides an in-depth exploration of the physiological relevance of Ap5A fluctuations, detailing its synthesis and degradation, its role in key signaling pathways, and its implications in various disease states. Furthermore, this guide furnishes researchers with structured quantitative data, detailed experimental protocols for Ap5A analysis, and visual representations of its molecular interactions to facilitate further investigation into this multifaceted signaling molecule.
Introduction to Diadenosine Pentaphosphate (Ap5A)
Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) is a member of the diadenosine polyphosphate (ApnA) family, characterized by two adenosine (B11128) moieties linked by a chain of five phosphate (B84403) groups.[1] Initially identified as a potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for maintaining cellular energy homeostasis, Ap5A's role has expanded to that of a signaling molecule in its own right.[3][4][5][6] It is stored in secretory granules of various cells, including thrombocytes, chromaffin cells, and neurons, and is released into the extracellular space upon stimulation.[1][2] This release allows Ap5A to interact with a range of cell surface receptors and enzymes, thereby influencing a wide array of biological activities.[1]
Synthesis and Degradation of Ap5A
The intracellular concentration of Ap5A is tightly regulated by the balance between its synthesis and degradation, catalyzed by specific enzymes.
Synthesis: Ap5A is synthesized by aminoacyl-tRNA synthetases (aaRSs) in a side reaction of the amino acid activation step. In this reaction, two molecules of ATP are utilized, with one being converted to AMP and pyrophosphate, and the AMP then reacting with a second ATP molecule to form Ap5A.
Degradation: The breakdown of Ap5A is primarily carried out by various phosphodiesterases (PDEs) and ecto-nucleotidases present in the blood plasma and on the surface of cells like endothelial and smooth muscle cells.[1][2] These enzymes hydrolyze the phosphodiester bonds of Ap5A, yielding ATP and ADP, or AMP. The cytosolic fraction of cells also contains enzymatic activities that degrade Ap5A.[7]
Quantitative Fluctuations of Ap5A in Physiological and Pathological States
The concentration of Ap5A can vary significantly depending on the cell type, subcellular compartment, and the physiological or pathological state. These fluctuations are central to its role as a signaling molecule.
| Tissue/Cell Type | Condition | Ap5A Concentration | Fold Change | Reference |
| Myocardium | Normal | Baseline | - | |
| Myocardium | Ischemia | Decreased | 10-fold decrease | |
| Bovine Adrenal Medulla | Normal | 0.1 ± 0.05 µmol/g tissue | - | [4][7] |
| Bovine Adrenal Medulla (Chromaffin Granules) | Normal | 32 nmol/mg protein (~6 mM) | 30x higher than cytosol | [4][7] |
| Human Platelets | Normal | 100.2 ± 81.1 nM | - | [7] |
| Myxococcus xanthus | Development (16h) | Increased | ~11-fold higher in apaH mutant | [8] |
Key Signaling Pathways Modulated by Ap5A
Ap5A exerts its physiological effects by interacting with several key proteins, including purinergic receptors, ion channels, and intracellular enzymes.
Purinergic Signaling
Ap5A is an important ligand in the purinergic signaling cascade, acting on both P1 (adenosine) and P2 (ATP/ADP) receptors.[1] Its effects are complex, as it can act as an agonist or antagonist depending on the receptor subtype and tissue context. In some systems, Ap5A potentiates ATP-mediated responses.[9]
-
P2Y Receptors: Ap5A can act as an antagonist at certain P2Y receptors, such as the P2Y1 receptor, thereby modulating processes like platelet aggregation.[5]
-
P2X Receptors: The interaction of Ap5A with P2X receptors contributes to its role in neurotransmission and smooth muscle contraction.[9]
Modulation of K(ATP) Channels
In the heart, Ap5A is a potent regulator of ATP-sensitive potassium (K(ATP)) channels. Under normal physiological conditions, where Ap5A levels are high, it contributes to keeping K(ATP) channels in a low open probability state. During ischemia, the significant drop in Ap5A concentration allows for a high probability of K(ATP) channel opening, a protective mechanism during metabolic stress.
Interaction with Ryanodine (B192298) Receptors (RyR2)
Ap5A is a potent activator of cardiac ryanodine receptors (RyR2), the primary channels for calcium release from the sarcoplasmic reticulum.[10][11] It can significantly increase the open probability of RyR2 channels even at pico- to nanomolar concentrations and in the presence of ATP.[10][11] Due to its slow dissociation from the receptor, Ap5A may act as a physiological regulator of RyR2, particularly under conditions of cellular stress.[10][11]
Physiological and Pathophysiological Roles
The fluctuations in Ap5A levels and its signaling actions have significant implications in both health and disease.
Cardiovascular System
Ap5A plays a dual role in the cardiovascular system. It can induce both vasoconstriction and vasodilation, depending on the vascular bed and the prevailing tone.[12] In the heart, it exerts a positive inotropic effect, increasing contractile force, and also has a sustained anti-beta-adrenergic effect.[2][13] During ischemia-reperfusion, the response to Ap5A is altered, with augmented vasoconstriction and diminished vasodilation, suggesting its involvement in the pathophysiology of this condition.[12]
Nervous System
As a neuromodulator, Ap5A is stored in and released from neuronal cells, where it acts on various purinergic receptors to influence synaptic transmission.[1][2] It can inhibit sensory-motor neurotransmission in cardiac tissues.[14] The role of Ap5A in neurodegenerative diseases is an area of active investigation, with purinergic signaling implicated in processes like neuronal apoptosis.[10][15][16][17][18]
Cancer
The role of Ap5A in cancer is complex and not yet fully elucidated. As a potent inhibitor of adenylate kinase, Ap5A can disrupt cancer cell energy metabolism. Furthermore, the broader family of diadenosine polyphosphates, including the related molecule Ap4A, are implicated in modulating the tumor microenvironment, angiogenesis, and cancer cell proliferation and metastasis through interactions with purinergic receptors.[17]
Apoptosis
While direct evidence for Ap5A's role in apoptosis is still emerging, its influence on cellular energy homeostasis and purinergic signaling suggests a potential involvement. Purinergic receptors, which are modulated by Ap5A, are known to regulate apoptotic pathways. Furthermore, cellular stress conditions that lead to fluctuations in Ap5A levels are often associated with the induction of apoptosis.
Experimental Protocols
Quantification of Ap5A in Biological Samples using HPLC
This protocol is adapted from a method for the simultaneous quantification of diadenosine polyphosphates in human platelets.[7]
6.1.1. Sample Preparation
-
Deproteinization: Biological samples (e.g., platelet lysates, tissue homogenates) are deproteinized, typically by acid precipitation (e.g., with perchloric acid) followed by neutralization.
-
Selective Concentration: The diadenosine polyphosphates are selectively concentrated using boronate affinity chromatography. This step is crucial for separating them from the much more abundant mononucleotides.
-
Desalting: The concentrated sample is desalted prior to HPLC analysis to prevent interference with the chromatography.
6.1.2. HPLC Analysis
-
Chromatography System: A high-performance liquid chromatography system equipped with a suitable detector (e.g., UV-Vis at 259 nm) is used.
-
Column: Ion-pair reversed-phase perfusion chromatography is effective for separating the different diadenosine polyphosphates.
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) in a buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile) is typically used.
-
Internal Standard: A suitable internal standard, such as di(1,N6-ethenoadenosine) hexaphosphate, should be used for accurate quantification.[7]
-
Validation: The assay should be validated using mass spectrometry (e.g., PSD-MALDI-MS) and by spiking samples with authentic Ap5A.[7]
Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol describes a coupled enzyme assay to measure the inhibition of adenylate kinase by Ap5A.[3] The production of ATP by adenylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored by the decrease in absorbance at 340 nm.[3]
6.2.1. Reagents and Buffers
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2, KCl, and phosphoenolpyruvate)
-
NADH solution
-
ADP solutions of varying concentrations
-
Ap5A solutions of varying concentrations
-
Coupling enzymes (Pyruvate Kinase and Lactate Dehydrogenase)
-
Adenylate Kinase solution
6.2.2. Assay Procedure
-
Set up a series of reactions with a fixed concentration of Ap5A and varying concentrations of ADP.[3]
-
Pre-incubate the reaction mixture (assay buffer, NADH, ADP, Ap5A, and coupling enzymes) at the desired temperature.
-
Initiate the reaction by adding the adenylate kinase solution.[3]
-
Monitor the decrease in absorbance at 340 nm over time.[3]
6.2.3. Data Analysis
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law.[3]
-
Generate Michaelis-Menten plots (v₀ versus [ADP]) for each Ap5A concentration.
-
Use a Lineweaver-Burk plot (1/v₀ versus 1/[ADP]) to determine the type of inhibition and calculate the Ki value.[3]
Conclusion and Future Directions
Diadenosine pentaphosphate has been firmly established as a critical signaling molecule with diverse physiological functions, particularly in the cardiovascular and nervous systems. Its fluctuations in concentration serve as a key regulatory mechanism in response to cellular stress. The intricate interplay of Ap5A with purinergic receptors, K(ATP) channels, and ryanodine receptors highlights its potential as a therapeutic target for a range of diseases, including myocardial ischemia, hypertension, and potentially neurodegenerative disorders and cancer.
Future research should focus on several key areas:
-
Quantitative Profiling: More comprehensive quantitative studies are needed to map the dynamic changes in Ap5A concentrations in different tissues and subcellular compartments under a wider range of physiological and pathological conditions.
-
Receptor Deconvolution: Further elucidation of the specific receptor subtypes that mediate the diverse effects of Ap5A will be crucial for developing targeted therapies.
-
Disease Modeling: The use of advanced disease models will be instrumental in dissecting the precise role of Ap5A fluctuations in the initiation and progression of cardiovascular diseases, cancer, and neurodegeneration.
-
Translational Research: Investigating Ap5A as a potential biomarker for disease diagnosis and prognosis, and exploring the therapeutic potential of modulating Ap5A levels or its signaling pathways, will be vital for translating basic research findings into clinical applications.
The continued exploration of the physiological relevance of Ap5A fluctuations promises to unveil new insights into cellular signaling and open up novel avenues for therapeutic intervention.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Frontiers | Non-nucleotide Agonists Triggering P2X7 Receptor Activation and Pore Formation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diadenosine polyphosphates as antagonists of the endogenous P2Y1 receptor in rat brain capillary endothelial cells of the B7 and B10 clones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers in acute myocardial infarction: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 8. Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review on regulation of inwardly rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of the tumor microenvironment in mediating response to anti-angiogenic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Persistent Activation of the P2X7 Receptor Underlies Chronic Inflammation and Carcinogenic Changes in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Item - LC-MS/MS analysis of PAP, AMP, ADP, and ATP. - Public Library of Science - Figshare [plos.figshare.com]
- 15. Frontiers | Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis [frontiersin.org]
- 16. Animal Models of Parkinson’s Disease: limits and relevance to neuroprotection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of ryanodine receptors induces calcium influx in a neuroblastoma cell line lacking calcium influx factor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Development for Alzheimer’s and Parkinson’s Disease: Where Do We Go Now? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to ATPase Assays Using the Adenylate Kinase Inhibitor Ap5A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphatases (ATPases) are a ubiquitous class of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi), releasing energy to drive a vast array of cellular processes. Accurate measurement of ATPase activity is crucial for basic research and drug discovery efforts targeting these enzymes. A common challenge in in vitro ATPase assays is the presence of contaminating adenylate kinase (AK) activity in enzyme preparations. Adenylate kinase catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP, leading to the regeneration of ATP from the ADP produced by the ATPase. This results in an underestimation of the true ATPase activity.
P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) is a potent and highly specific bisubstrate inhibitor of adenylate kinase.[1][2] Its structure mimics two ADP molecules, allowing it to bind tightly to the active site of AK and inhibit its activity. The inclusion of Ap5A in ATPase assay reaction mixtures is a standard and effective method to eliminate the confounding effects of contaminating adenylate kinase, thereby ensuring the accurate determination of ATPase activity.[1][3]
This document provides a detailed protocol for a colorimetric ATPase assay using a malachite green-based detection reagent, incorporating the use of Ap5A to inhibit adenylate kinase.
The Role of Ap5A in ATPase Assays
The primary function of Ap5A in the context of an ATPase assay is to specifically inhibit adenylate kinase. This ensures that the measured rate of ATP hydrolysis is solely attributable to the ATPase of interest.
Figure 1. Signaling pathway illustrating the interference of adenylate kinase and its inhibition by Ap5A in an ATPase assay.
Quantitative Data
The following table summarizes key quantitative data for the use of Ap5A as an adenylate kinase inhibitor in ATPase assays.
| Parameter | Value | Enzyme | Source |
| Ki for Adenylate Kinase | Nanomolar to low micromolar range | Adenylate Kinase | [1] |
| Recommended Concentration in Assay | 3 µM - 50 µM | Not Applicable | [2][4] |
| Effect on Ca2+-ATPase | No significant inhibition | Ca2+-ATPase | [2] |
Experimental Protocols
This section provides a detailed methodology for a colorimetric ATPase assay using a malachite green-based reagent and incorporating Ap5A. This method is highly adaptable for various purified ATPases.[5]
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT. Note: The optimal buffer composition may vary depending on the specific ATPase being studied. Prepare a 2X stock of this buffer.
-
ATP Stock Solution (10 mM): Dissolve high-purity ATP in nuclease-free water. Adjust pH to 7.0 if necessary. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Ap5A Stock Solution (1 mM): Dissolve Ap5A in nuclease-free water. Store in aliquots at -20°C.
-
Enzyme Preparation: Purified ATPase of interest, diluted to the desired concentration in an appropriate buffer. Keep on ice.
-
Malachite Green Reagent: Prepare according to the manufacturer's instructions. Commercially available kits such as PiColorLock™ Gold or similar are recommended for their stability and low background.[6][7] These reagents typically consist of a malachite green solution and a stabilizer.
-
Phosphate Standard (1 mM): Use a commercially available phosphate standard to prepare a standard curve.
Experimental Workflow
The following diagram outlines the key steps in the ATPase assay protocol.
Figure 2. Experimental workflow for the ATPase assay with Ap5A.
Detailed Assay Protocol
-
Prepare Phosphate Standard Curve:
-
In a 96-well microplate, prepare a serial dilution of the 1 mM phosphate standard in 1X Assay Buffer to generate standards ranging from 0 to 100 µM.
-
The final volume in each well should be 100 µL.
-
-
Set up ATPase Reactions:
-
In separate wells of the 96-well plate, prepare the following reactions (final volume 100 µL):
-
Test Sample: 50 µL 2X Assay Buffer, X µL Enzyme, 1 µL 1 mM Ap5A (final concentration 10 µM), and nuclease-free water to 90 µL.
-
No Enzyme Control: 50 µL 2X Assay Buffer, 1 µL 1 mM Ap5A, and nuclease-free water to 90 µL.
-
No ATP Control: 50 µL 2X Assay Buffer, X µL Enzyme, 1 µL 1 mM Ap5A, and nuclease-free water to 100 µL.
-
-
Prepare reactions in duplicate or triplicate.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow the enzyme and inhibitor to equilibrate.[1]
-
-
Reaction Initiation:
-
Initiate the ATPase reaction by adding 10 µL of 10 mM ATP to the "Test Sample" and "No Enzyme Control" wells (final concentration 1 mM).
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the plate at the assay temperature for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[1]
-
-
Reaction Termination and Color Development:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength between 590-660 nm using a microplate reader.[6]
-
Data Analysis
-
Standard Curve:
-
Subtract the absorbance of the blank (0 µM phosphate) from all standard readings.
-
Plot the corrected absorbance values against the corresponding phosphate concentrations to generate a standard curve.
-
Determine the equation of the line (y = mx + c) from a linear regression analysis.
-
-
Calculate Phosphate Released:
-
Subtract the absorbance of the "No Enzyme Control" from the "Test Sample" absorbance readings to correct for non-enzymatic ATP hydrolysis.
-
Use the standard curve equation to calculate the concentration of inorganic phosphate (Pi) released in each sample.
-
-
Calculate ATPase Activity:
-
The specific activity of the ATPase is typically expressed as nmol of Pi released per minute per mg of enzyme.
-
Use the following formula: Specific Activity (nmol/min/mg) = ([Pi] (µM) x Reaction Volume (L)) / (Incubation Time (min) x Enzyme Amount (mg))
-
Conclusion
The protocol described provides a robust and reliable method for measuring ATPase activity while mitigating the common issue of adenylate kinase contamination through the use of the specific inhibitor Ap5A. This approach is broadly applicable to a wide range of purified ATPases and is well-suited for applications in basic research and high-throughput screening for drug discovery. Proper optimization of assay conditions, including enzyme concentration and incubation time, is essential for obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. resources.novusbio.com [resources.novusbio.com]
Diadenosine Pentaphosphate Pentasodium Salt: Application Notes and Protocols for Researchers
Abstract
Diadenosine pentaphosphate (Ap5A) pentasodium salt is an endogenous purine (B94841) dinucleotide that plays a significant role in cellular signaling and energy metabolism. Stored in cellular compartments such as platelets and neuronal secretory granules, it is released into the extracellular space to act on a variety of purinergic receptors.[1] This document provides detailed application notes and experimental protocols for the use of diadenosine pentaphosphate pentasodium salt in research, with a focus on its solubility, its function as a signaling molecule, and its application as an enzyme inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Solubility and Storage
This compound salt is a white to off-white powder.[2] It is soluble in water, with a solubility of up to 50 mg/mL.[1][2][3] For optimal stability, it should be stored at -20°C under an inert atmosphere.[2] When preparing stock solutions, it is recommended to centrifuge the vial before opening to ensure maximum product recovery.[2] For applications requiring sterile conditions, the aqueous stock solution should be filtered through a 0.22 µm filter before use.[4]
Quantitative Solubility Data
| Compound | Solvent | Solubility | Appearance of Solution |
| This compound Salt | Water | 50 mg/mL | Clear, colorless to slightly yellowish[5] |
| Diadenosine Pentaphosphate Trilithium Salt | Water | 10 mg/mL | Clear, colorless to slightly yellowish[5] |
Biological and Physiological Significance
Ap5A is recognized as a signaling molecule in various physiological contexts. In the cardiovascular system, it is involved in the response to metabolic stress and can modulate cardiac muscle contractility and action potential duration.[1][6] It has been shown to be a potent activator of cardiac ryanodine (B192298) receptors (RyR2), revealing a high-affinity binding site for adenine (B156593) nucleotides.[7][8] Furthermore, Ap5A acts on various purinergic receptors in the nervous system and can be more potent than ATP at certain P2X receptors.[9] It also functions as an inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis.[10]
Signaling Pathway of Ap5A in Cardiac Myocytes
Diadenosine pentaphosphate released during cellular stress can bind to and activate cardiac ryanodine receptors (RyR2), leading to the release of calcium from the sarcoplasmic reticulum. This process plays a role in excitation-contraction coupling. Ap5A can also modulate the activity of ATP-sensitive potassium channels (K(ATP)), influencing the cardiac response to ischemia.[6]
Caption: Ap5A signaling in cardiac myocytes.
Experimental Protocols
Protocol 1: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol outlines a coupled enzyme assay to determine the inhibitory constant (Ki) of Ap5A for adenylate kinase. The activity of adenylate kinase is measured by coupling the production of ATP to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified Adenylate Kinase
-
This compound salt (Ap5A)
-
Adenosine diphosphate (B83284) (ADP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Ap5A in water.
-
Prepare stock solutions of ADP, PEP, and NADH in the assay buffer.
-
Prepare working solutions of PK/LDH enzyme mix. A typical starting concentration is 10 units/mL for each enzyme.[11]
-
Prepare a working solution of adenylate kinase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
-
Assay Setup:
-
Set up a series of reactions in cuvettes. Each series should have a fixed concentration of the inhibitor (Ap5A) and varying concentrations of the substrate (ADP). It is advisable to test at least five ADP concentrations that bracket the known or expected Km value.
-
A typical reaction mixture (1 mL) contains:
-
Assay Buffer
-
PEP (e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
PK/LDH enzyme mix
-
Varying concentrations of ADP (e.g., 0.05 mM, 0.1 mM, 0.2 mM, 0.5 mM, 1 mM)[11]
-
Fixed concentration of Ap5A (for inhibited reactions) or buffer (for uninhibited control).
-
-
-
Data Acquisition:
-
Pre-incubate the reaction mixture (without adenylate kinase) at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.[11]
-
Initiate the reaction by adding the adenylate kinase solution and mix immediately.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes, recording data every 15-30 seconds.[11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[11]
-
Plot v₀ versus the substrate concentration ([ADP]) for each Ap5A concentration to generate Michaelis-Menten plots.
-
Determine the Vmax and Km values from the Michaelis-Menten plots.
-
Use a secondary plot, such as a Dixon plot (1/v₀ vs. [I]) or a Cornish-Bowden plot ([S]/v₀ vs. [I]), to determine the Ki value.
-
Experimental Workflow for Ki Determination
Caption: Workflow for Ki determination of Ap5A.
Other Applications
-
Inhibition of adenylate kinase in various cell and tissue lysates: Ap5A has been used as an adenylate kinase inhibitor in sarcoma osteogenic (Saos-2) cells and mitochondrial lysates during ATP synthesis assays.[2]
-
Studying purinergic signaling in neuronal tissues: Ap5A can be used to investigate the role of P2X receptors in the excitability of nerve fibers.[9]
-
Investigation of calcium signaling: Due to its effects on ryanodine receptors, Ap5A is a valuable tool for studying intracellular calcium dynamics, particularly in cardiac muscle.[7]
Conclusion
This compound salt is a versatile research tool with applications spanning enzyme kinetics, cellular signaling, and physiology. Its well-defined solubility and specific inhibitory and activating properties make it an important compound for researchers investigating purinergic signaling pathways and cellular energy regulation. The protocols and information provided herein serve as a comprehensive guide for the effective use of this compound in a laboratory setting.
References
- 1. P1,P5-Di(adenosine-5′) pentaphosphate ammonium salt ≥95% (HPLC), powder | 102783-61-9 [sigmaaldrich.com]
- 2. usbio.net [usbio.net]
- 3. P1,P5-二(腺苷-5′)五磷酸盐 三锂盐 ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. custombiotech.roche.com [custombiotech.roche.com]
- 6. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diadenosine pentaphosphate is more potent than ATP at P2X receptors in isolated rat vagus nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Diadenosine Pentaphosphate (Ap5A) in Cell Lysates by Ion-Pair Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diadenosine pentaphosphate (Ap5A) is a dinucleoside polyphosphate that has emerged as an important intracellular and extracellular signaling molecule.[1] It plays a crucial role in cellular energy homeostasis and stress responses, primarily through its potent inhibition of adenylate kinase (AK).[2][3] The AK enzyme is central to energy metabolism, catalyzing the equilibrium between ATP, ADP, and AMP (2 ADP ⇌ ATP + AMP).[2] By inhibiting this process, Ap5A can significantly influence cellular energetic signaling and modulate the activity of energy-sensitive pathways, such as the ATP-sensitive K+ (KATP) channels.[1][3] Given its involvement in physiological and pathological processes, accurate quantification of Ap5A in biological samples is essential for understanding its function.
This application note provides a detailed protocol for the extraction and quantification of Ap5A from cell lysates using ion-pair reversed-phase high-performance liquid chromatography (HPLC) with UV detection.
Principle of the Method
This method utilizes an ion-pair reversed-phase HPLC technique to separate Ap5A from other nucleotides and cellular components.[4] Ion-pairing agents, such as tetrabutylammonium (B224687), are added to the mobile phase to form neutral ion pairs with the negatively charged phosphate (B84403) groups of nucleotides.[5] This interaction increases the retention of these highly polar analytes on a nonpolar C18 stationary phase, allowing for their separation. The separated Ap5A is then detected by its UV absorbance at approximately 254-259 nm and quantified by comparing its peak area to a standard curve generated from known concentrations of Ap5A.[6][7]
Experimental Protocols
Cell Lysis and Nucleotide Extraction
This protocol is designed for cultured cells grown in monolayers.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Chloroform:Trioctylamine solution (e.g., Freon-free alternatives)
-
HPLC-grade water
-
Microcentrifuge tubes, 1.5 mL
-
Cell scraper
Procedure:
-
Place the cell culture dish on ice and quickly aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS. Ensure complete removal of the PBS after the final wash.
-
Add 500 µL of ice-cold 10% TCA directly to the cell monolayer to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the acidic lysate to a 1.5 mL microcentrifuge tube.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant, which contains the nucleotides, to a new pre-chilled microcentrifuge tube.
-
To neutralize the TCA and remove it from the sample, add an equal volume of a chloroform:trioctylamine solution.
-
Vortex vigorously for 30 seconds and centrifuge at 15,000 x g for 5 minutes at 4°C to separate the phases.
-
The upper aqueous phase contains the extracted nucleotides. Carefully collect this layer, avoiding the interphase, and transfer it to a new tube.
-
The extracted sample is now ready for HPLC analysis or can be stored at -80°C.
HPLC Analysis of Ap5A
Instrumentation and Columns:
-
An HPLC system equipped with a binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.6-5 µm particle size) is suitable for this separation.[8]
Reagents:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) and 2 mM tetrabutylammonium phosphate (TBAP), pH 5.0.[9]
-
Mobile Phase B: 10 mM ammonium phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0.[9]
-
Ap5A Standard: P¹,P⁵-Di(adenosine-5')pentaphosphate, for standard curve preparation.
HPLC Conditions: A gradient elution is typically required to separate Ap5A from other nucleotides. The following is a representative gradient.
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate, 2 mM TBAP, pH 5.0 |
| Mobile Phase B | 10 mM Ammonium Phosphate, 2 mM TBAP, 25% Acetonitrile, pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 100 | 0 |
| 10.0 | 100 | 0 |
| 25.0 | 25 | 75 |
| 35.0 | 25 | 75 |
| 40.0 | 0 | 100 |
| 50.0 | 0 | 100 |
| 55.0 | 100 | 0 |
| 70.0 | 100 | 0 |
Quantification
-
Standard Curve: Prepare a series of Ap5A standards in HPLC-grade water or a buffer mimicking the neutralized cell extract matrix (e.g., ranging from 0.1 µM to 50 µM).
-
Injection: Inject the standards onto the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared cell extracts.
-
Calculation: Identify the Ap5A peak in the sample chromatogram by comparing its retention time with the Ap5A standard. Calculate the concentration of Ap5A in the sample using the linear regression equation from the standard curve.
-
Normalization: The final concentration of Ap5A should be normalized to the initial cell number or total protein content of the sample.
Data Presentation
The following table summarizes representative concentrations of diadenosine polyphosphates found in human platelets, as determined by HPLC.[10] This provides an example of the expected quantitative output.
| Analyte | Concentration in Human Platelets (nM)[10] |
| Ap3A | 192.5 ± 151.0 |
| Ap4A | 223.8 ± 172.3 |
| Ap5A | 100.2 ± 81.1 |
| Ap6A | 32.0 ± 19.6 |
| (Values are presented as mean ± SD, n=105) |
Visualizations
Experimental Workflow
The following diagram outlines the major steps for the quantification of Ap5A from cell lysates.
Caption: Workflow for Ap5A analysis in cell lysates.
Ap5A Signaling Pathway Interaction
This diagram illustrates the primary mechanism of Ap5A as a signaling molecule through its inhibition of adenylate kinase.
Caption: Ap5A inhibits adenylate kinase to regulate energy signaling.
References
- 1. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. HPLC Analysis of Nucleotides [protocols.io]
- 7. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cores.emory.edu [cores.emory.edu]
- 10. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Diadenosine Pentaphosphate (Ap5A) in Mitochondrial Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine Pentaphosphate (Ap5A) is a potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for cellular adenine (B156593) nucleotide homeostasis. Adenylate kinase catalyzes the reversible reaction 2 ADP ↔ ATP + AMP, playing a significant role in cellular energy metabolism. Within the context of mitochondrial research, Ap5A serves as an invaluable tool to dissect the contributions of different ATP-generating pathways. Specifically, by inhibiting adenylate kinase, researchers can isolate and more accurately measure ATP production stemming directly from oxidative phosphorylation, distinguishing it from ATP regenerated from ADP by AK.[1][2] These application notes provide detailed protocols for the use of Ap5A in key mitochondrial function assays.
Data Presentation
The following tables summarize quantitative data from studies utilizing Ap5A to investigate mitochondrial function.
Table 1: Concentrations of Ap5A Used in Mitochondrial Studies
| Biological System | Ap5A Concentration | Purpose of Use | Reference |
| Intact Rat Liver Mitochondria | 10 µM (K_i) | Inhibition of adenylate kinase | [1] |
| Bovine Liver Mitochondria | 2:1 ratio (Ap5A:other nucleotides) | Suppression of adenylate kinase activity | [3] |
| Permeabilized Skeletal Muscle Myofibers | 200 µM | Inhibition of adenylate kinase during respiration and ATP production assays | |
| Fragmented Sarcoplasmic Reticulum | ≥ 50 µM | Complete inhibition of adenylate kinase | [4] |
| Isolated Actomyosin/Mitochondria System | 50 µM | Inhibition of adenylate kinase to study energy transfer | [5] |
Table 2: Reported Effects of Ap5A on Mitochondrial Parameters
| Parameter | Biological System | Ap5A Concentration | Observed Effect | Reference |
| Oxidative Phosphorylation | Intact Mitochondria | Not specified | Not affected | [2] |
| Mitochondrial Respiration | Isolated Actomyosin/Mitochondria System | 50 µM | Diminished mitochondrial respiration, suggesting reduced energy flow | [5] |
| ATP/O Ratio | Isolated Skeletal Muscle Mitochondria | 200 µM | No significant change in ATP/O ratio during ADP-stimulated respiration |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Adenylate Kinase and its Inhibition by Ap5A
Caption: Role of Ap5A in inhibiting Adenylate Kinase in the mitochondrial intermembrane space.
Experimental Workflow: Measuring Mitochondrial Respiration with Ap5A
Caption: Workflow for assessing mitochondrial respiration using Ap5A.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Respiration in Permeabilized Cells using High-Resolution Respirometry
This protocol is adapted for use with instruments like the Oroboros Oxygraph or the Seahorse XF Analyzer.
1. Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Mitochondrial respiration medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)
-
Ap5A stock solution (e.g., 10 mM in water)
-
Respiratory substrates (e.g., pyruvate, malate, succinate)
-
ADP
-
Respiratory chain inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A)
2. Cell Preparation:
-
Culture cells to the desired confluency in appropriate multi-well plates (e.g., 96-well for Seahorse).
-
Wash cells with PBS.
-
Replace the culture medium with mitochondrial respiration medium containing the desired respiratory substrates and Ap5A (final concentration typically 50-200 µM).
-
Permeabilize the cells by adding a titrated concentration of digitonin (typically 10-50 µg/mL) and incubate for 10-15 minutes. This allows for the entry of substrates and inhibitors while keeping the mitochondrial membrane intact.
3. Respirometry Measurement (Seahorse XF Analyzer as an example):
-
Calibrate the Seahorse XF Analyzer according to the manufacturer's instructions.
-
Place the cell plate in the analyzer and equilibrate.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject ADP to stimulate State 3 respiration and measure OCR.
-
Sequentially inject other inhibitors (e.g., oligomycin to inhibit ATP synthase, FCCP to uncouple respiration, and rotenone/antimycin A to inhibit Complex I and III) to determine different respiratory parameters.
4. Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The inclusion of Ap5A ensures that the measured ATP-linked respiration is primarily due to oxidative phosphorylation.
Protocol 2: Measurement of ATP Production in Isolated Mitochondria using a Luciferase-Based Assay
1. Materials:
-
Mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Respiration buffer (as in Protocol 1)
-
Ap5A stock solution (e.g., 10 mM in water)
-
Respiratory substrates
-
ADP
-
ATP assay kit (luciferin/luciferase-based)
-
Luminometer
2. Mitochondria Isolation:
-
Isolate mitochondria from cells or tissue using standard differential centrifugation protocols.
-
Determine the protein concentration of the mitochondrial suspension (e.g., using a BCA assay).
3. ATP Production Assay:
-
In a luminometer-compatible plate, add respiration buffer containing respiratory substrates and Ap5A (final concentration 50-200 µM).
-
Add the isolated mitochondria to the wells (typically 25-50 µg of protein per well).
-
Initiate the reaction by adding a known concentration of ADP.
-
Immediately measure the luminescence over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
4. Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Convert the rate of luminescence increase to the rate of ATP production (e.g., in nmol ATP/min/mg protein). The use of Ap5A ensures that the measured ATP is not from the adenylate kinase reaction.
Protocol 3: Assessment of Mitochondrial Membrane Potential
While no direct studies quantitatively assessing the effect of Ap5A on mitochondrial membrane potential were found, Ap5A can be incorporated into standard protocols to ensure that observed changes in membrane potential are not influenced by shifts in the ATP/ADP ratio mediated by adenylate kinase.
1. Materials:
-
Cell culture medium
-
PBS
-
Fluorescent mitochondrial membrane potential dye (e.g., TMRM, TMRE, or JC-1)
-
Ap5A stock solution
-
Fluorescence microscope or plate reader
2. Staining and Treatment:
-
Culture cells on glass-bottom dishes or in multi-well plates suitable for fluorescence measurement.
-
Load the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
-
Incubate the cells with Ap5A (e.g., 50-100 µM) for a desired period before and during the experiment to inhibit adenylate kinase.
-
Treat the cells with the experimental compounds of interest.
3. Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
For ratiometric dyes like JC-1, measure the fluorescence at both emission wavelengths (green for monomers and red for J-aggregates).
4. Data Analysis:
-
Quantify the changes in fluorescence intensity or the ratio of red to green fluorescence.
-
A decrease in fluorescence (for TMRM/TMRE) or a decrease in the red/green ratio (for JC-1) indicates mitochondrial depolarization. The presence of Ap5A helps to attribute these changes more directly to events affecting the proton-motive force rather than secondary effects from adenylate kinase activity.
Conclusion
Ap5A is a critical tool for the nuanced study of mitochondrial bioenergetics. By specifically inhibiting adenylate kinase, it allows for the precise investigation of oxidative phosphorylation-dependent processes. The protocols outlined above provide a framework for incorporating Ap5A into standard mitochondrial function assays, thereby enhancing the specificity and interpretability of the experimental results. Researchers should, however, always optimize the concentration of Ap5A and other reagents for their specific experimental system.
References
- 1. P1, P5-Bis-(5'-adenosyl)pentaphosphate: is this adenylate kinase inhibitor substrate for mitochondrial processes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does an inhibitor of mitochondrial adenylate kinase also affect oxidative phosphorylation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Studying Purinergic Receptors with Diadenosine Pentaphosphate (Ap5A)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diadenosine pentaphosphate (Ap5A) is an endogenous dinucleotide that plays a significant role in purinergic signaling. It is stored in and released from various cell types, including platelets and neuronal cells, and acts as a signaling molecule by interacting with purinergic P2 receptors.[1] This document provides detailed application notes and protocols for utilizing Ap5A as a tool to study the function and pharmacology of P2X and P2Y receptor subtypes.
Data Presentation: Quantitative Analysis of Ap5A Interaction with Purinergic Receptors
The following tables summarize the available quantitative data on the interaction of Ap5A with various purinergic receptor subtypes. This information is crucial for designing experiments and interpreting results.
Table 1: Agonist Potency (EC50) of Ap5A at Purinergic Receptors
| Receptor Subtype | Cell/Tissue Type | Assay Type | EC50 Value | Reference(s) |
| P2Y1 | Turkey erythrocyte membranes | Phospholipase C activation | 0.32 µM | [2] |
| Unidentified P2 Receptor | Cerebellar Astrocytes | Calcium Mobilization | 15.27 ± 0.61 µM | [3] |
| Unidentified P2 Receptor | Cerebellar Astrocytes | ERK Activation | 9.8 ± 2.4 nM | [3] |
Table 2: Antagonist and Other Quantitative Data for Ap5A
| Receptor/Enzyme | Interaction Type | Cell/Tissue Type | Value | Reference(s) |
| P2X1 | Agonist-induced vasoconstriction | Isolated perfused rat kidney | Transient vasoconstriction at ≥ 10 nM | [4] |
| P2X1 | Agonist-induced vasoconstriction | Isolated perfused rat kidney | Sustained vasoconstriction at ≥ 1 nM | [4] |
Note: Data for Ki and IC50 values of Ap5A on specific purinergic receptor subtypes are limited in the currently available literature.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways activated by Ap5A and a general workflow for a calcium mobilization assay.
Ap5A-Mediated P2X1 Receptor Signaling Pathway
Caption: Ap5A signaling through the P2X1 receptor.
Ap5A-Mediated P2Y1 Receptor Signaling Pathway
Caption: Ap5A signaling through the P2Y1 receptor.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the effects of Ap5A on purinergic receptors.
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of Ap5A for a specific purinergic receptor subtype by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the purinergic receptor of interest
-
Radiolabeled ligand (e.g., [³H]ATP, [³⁵S]dATPαS)
-
Ap5A
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the target receptor.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer
-
50 µL of Ap5A at various concentrations (typically in a log-fold dilution series) or vehicle for total binding control.
-
50 µL of a known concentration of the radiolabeled ligand (typically at its Kd concentration).
-
50 µL of the cell membrane preparation (protein concentration should be optimized for each receptor).
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of an unlabeled ligand.
-
Subtract non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of Ap5A.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This protocol measures the ability of Ap5A to stimulate intracellular calcium release, a hallmark of P2Y receptor activation and a consequence of P2X receptor-mediated ion influx.
Materials:
-
Cultured cells expressing the purinergic receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Ap5A
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye. Leave a final volume of 100 µL of HBSS in each well.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Injection and Measurement:
-
Using the plate reader's injector, add a specific volume of Ap5A solution at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) against the log concentration of Ap5A.
-
Fit the data using a non-linear regression model to determine the EC50 value, which represents the concentration of Ap5A that elicits a half-maximal response.
-
Protocol 3: Inositol (B14025) Phosphate Accumulation Assay
This protocol is used to specifically measure the activation of Gq-coupled P2Y receptors (like P2Y1) by quantifying the accumulation of inositol phosphates (IPs), downstream second messengers of phospholipase C activation.[5]
Materials:
-
Cultured cells expressing the Gq-coupled P2Y receptor of interest
-
myo-[³H]inositol
-
Inositol-free medium
-
Lithium chloride (LiCl)
-
Ap5A
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Incubate cells overnight in inositol-free medium containing myo-[³H]inositol to label the cellular phosphoinositide pools.
-
-
Pre-incubation:
-
Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubate the cells in a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
-
Stimulation:
-
Add Ap5A at various concentrations to the cells and incubate for a defined period (e.g., 30-60 minutes) to stimulate IP production.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold PCA.
-
Neutralize the extracts with K₂CO₃.
-
-
Separation of Inositol Phosphates:
-
Apply the neutralized extracts to Dowex AG1-X8 columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphates accumulated against the log concentration of Ap5A.
-
Fit the data using a non-linear regression model to determine the EC50 value.
-
These protocols provide a foundation for investigating the role of Ap5A in purinergic signaling. Researchers should optimize the specific conditions for their cell types and experimental set-up.
References
- 1. Pharmacochemistry of the platelet purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for two different P2X-receptors mediating vasoconstriction of Ap5A and Ap6A in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) in Creatine Kinase (CK) Assay Kits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creatine (B1669601) kinase (CK), an enzyme crucial for cellular energy homeostasis, catalyzes the reversible transfer of a phosphate (B84403) group from phosphocreatine (B42189) to ADP, regenerating ATP. Clinically, measuring CK levels is vital for diagnosing and monitoring various pathological conditions, including myocardial infarction, rhabdomyolysis, muscular dystrophy, and renal failure.[1] Creatine kinase activity is typically determined using a coupled enzyme assay.[2][3] In this system, the ATP generated by CK is utilized in subsequent reactions that ultimately lead to a measurable change in absorbance, most commonly the production of NADPH, which is monitored at 340 nm.[2][4][5]
A significant challenge in accurately measuring CK activity arises from the potential interference of adenylate kinase (AK), also known as myokinase.[6][7] Adenylate kinase, often present as a contaminant in biological samples, particularly in hemolyzed serum, can also produce ATP through the conversion of two ADP molecules into one ATP and one AMP molecule (2 ADP ⇌ ATP + AMP).[7] This non-CK-dependent ATP production leads to a falsely elevated measurement of CK activity.[6] To address this issue, P1,P5-Di(adenosine-5')pentaphosphate (Ap5A), a potent and specific inhibitor of adenylate kinase, is incorporated into creatine kinase assay kits.[7][8][9] Ap5A acts as a bisubstrate analog, effectively inhibiting AK without significantly affecting the activity of creatine kinase, thereby ensuring the specificity of the CK measurement.[7][10]
Principle of the Assay
The creatine kinase assay is a coupled enzymatic reaction. The principle relies on the following steps:
-
Creatine Kinase Reaction: In the presence of phosphocreatine and ADP, creatine kinase catalyzes the formation of creatine and ATP.
-
Hexokinase Reaction: The newly synthesized ATP is used by hexokinase to phosphorylate glucose, yielding glucose-6-phosphate (G6P) and regenerating ADP.
-
Glucose-6-Phosphate Dehydrogenase Reaction: G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) in the presence of NADP+, leading to the formation of 6-phosphogluconate and NADPH.
-
Detection: The rate of NADPH formation is directly proportional to the creatine kinase activity in the sample and is measured by the increase in absorbance at 340 nm.[5]
Ap5A is added to the reaction mixture to specifically inhibit any contaminating adenylate kinase, preventing the non-specific formation of ATP and ensuring that the measured NADPH production is solely attributable to creatine kinase activity.[6][9]
Quantitative Data: Inhibition of Adenylate Kinase by Ap5A
The concentration of Ap5A required for effective inhibition of adenylate kinase can vary depending on the source of the enzyme and the concentration of other nucleotides in the assay. The following table summarizes the inhibitory potency of Ap5A against various adenylate kinase isozymes and provides general guidelines for its use.
| Parameter | Value | Source Organism/Cell Type | Reference |
| Inhibition Constant (Ki) | Nanomolar to low micromolar range | General | [7] |
| Effective Molar Ratio (Ap5A:Nucleotides) | 1:50 | Mammalian and insect skeletal muscle, human erythrocytes, Staphylococcus aureus | [8] |
| Effective Molar Ratio (Ap5A:Nucleotides) | 1:5 | Tobacco leaves, spinach chloroplasts | [8] |
| Effective Molar Ratio (Ap5A:Nucleotides) | 2:1 | Bovine liver mitochondria, human kidney homogenate, Escherichia coli | [8] |
| Effective Concentration | ~2 µM and above | Human hemolysate | [11] |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a suitable buffer (e.g., imidazole (B134444) or glycine-based buffer) at the optimal pH for the coupled enzyme system (typically pH 6.0-7.4).
-
CK Reaction Mixture: Prepare a concentrated stock solution containing phosphocreatine, ADP, glucose, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase in the assay buffer. The final concentrations of these components should be optimized based on the specific kit manufacturer's instructions.
-
Ap5A Stock Solution: Prepare a stock solution of Ap5A in deionized water. The concentration should be such that the final concentration in the assay is sufficient to inhibit adenylate kinase activity (e.g., a final concentration of 10-100 µM is often effective).
-
Working Reagent: On the day of the assay, prepare the working reagent by mixing the CK reaction mixture with the Ap5A stock solution to achieve the desired final concentration of all components.
-
Positive Control: Prepare a solution with a known concentration of creatine kinase to validate the assay performance.
-
Blank: Use deionized water or the sample buffer as a blank.
Sample Preparation
-
Serum/Plasma: Collect blood and process to obtain serum or plasma. Avoid hemolysis, as red blood cells are a rich source of adenylate kinase.[6] If hemolysis is unavoidable, the inclusion of Ap5A is critical.
-
Tissue Homogenates: Homogenize tissues in a suitable lysis buffer, centrifuge to remove cellular debris, and collect the supernatant for the assay.
-
Cell Lysates: Lyse cells using standard procedures (e.g., sonication or detergent-based lysis), centrifuge, and collect the supernatant.
Assay Procedure
-
Temperature Equilibration: Pre-incubate the working reagent and the samples at the assay temperature (e.g., 25°C, 30°C, or 37°C) for at least 5 minutes.
-
Assay Setup: In a 96-well UV-transparent microplate or quartz cuvettes, add the appropriate volume of the working reagent to each well.
-
Reaction Initiation: Add a small volume of the sample (e.g., 10 µL) to the wells containing the working reagent. Also, set up wells for the positive control and the blank.
-
Kinetic Measurement: Immediately after adding the samples, start monitoring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader or a spectrophotometer.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the reaction curve.
-
Subtract the rate of the blank from the rate of the samples.
-
Use the following formula to calculate the creatine kinase activity:
CK Activity (U/L) = (ΔA340/min * Total Assay Volume (mL) * 1000) / (ε * Sample Volume (mL) * Light Path (cm))
Where:
-
ε is the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
1000 is the factor to convert to Liters.
-
-
Diagrams
Caption: Enzymatic reactions in the CK assay and Ap5A inhibition.
Caption: Experimental workflow for the creatine kinase assay.
References
- 1. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. Creatine Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Creatine Kinase Activity Assay Kit (A319671) | Antibodies.com [antibodies.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Adenylate kinase mimics creatine kinase-MM isoenzyme in a CK isoenzyme electrophoresis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Diadenosine Pentaphosphate (Ap5A) with Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A) is a member of the dinucleoside polyphosphate family, which are increasingly recognized as important signaling molecules in various physiological and pathological processes. These molecules, often referred to as "alarmones," have their intracellular concentrations significantly increase in response to cellular stress. Ap5A, in particular, has been identified as a key player in cardiovascular signaling, where it modulates the activity of ion channels and is implicated in the heart's response to metabolic stress and ischemia.[1] The accurate quantification of Ap5A in biological matrices is therefore crucial for understanding its role in cellular signaling and for the development of novel therapeutic strategies.
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the analysis of dinucleoside polyphosphates.[2] This technique offers superior sensitivity and specificity compared to older methods, such as luciferase-based assays, allowing for the precise quantification of low-abundance molecules like Ap5A in complex biological samples such as plasma, tissues, and cell lysates.
This document provides detailed application notes and protocols for the measurement of Ap5A using LC-MS/MS, intended for researchers, scientists, and drug development professionals.
Signaling Pathway and Experimental Workflow
Ap5A Signaling in Cardiac Cells
Under conditions of metabolic stress, such as ischemia, the intracellular concentration of Ap5A can change, leading to the modulation of downstream effectors. One of the key targets of Ap5A in cardiomyocytes is the ATP-sensitive potassium (KATP) channel. Ap5A has been shown to influence the open probability of these channels, thereby playing a role in the cellular response to energy depletion.
General Experimental Workflow
The quantification of Ap5A by LC-MS/MS involves several key steps, starting from sample collection and preparation, followed by chromatographic separation and mass spectrometric detection.
Quantitative Data
The following table summarizes the reported concentrations of Ap5A and related dinucleoside polyphosphates in various biological samples, as determined by mass spectrometry.
| Analyte | Sample Matrix | Concentration | Method |
| Ap5A | Human Plasma | 10.7 ± 1.5 nM | LC-MS |
| Ap3A | Human Plasma | 31.9 ± 5.9 nM | LC-MS |
| Ap4A | Human Plasma | 40.4 ± 6.6 nM | LC-MS |
| Ap6A | Human Plasma | 10.0 ± 18.9 nM | LC-MS |
| Ap3A | HEK293T Cells | 0.7 ± 0.1 pmol per 10^6 cells | HR-ESI-MS |
| Ap4A | HEK293T Cells | 0.9 ± 0.4 pmol per 10^6 cells | HR-ESI-MS |
Experimental Protocols
Sample Preparation
a) From Plasma
This protocol is adapted from a method for the extraction of diadenosine polyphosphates from human plasma.
Materials:
-
Human plasma (collected in EDTA or citrate (B86180) tubes)
-
Weak anion-exchange solid-phase extraction (SPE) cartridges
-
Acetonitrile
-
Deionized water
-
Centrifuge
-
SPE manifold
Procedure:
-
Thaw frozen plasma samples on ice.
-
Centrifuge the plasma at 2,000 x g for 15 minutes at 4°C to remove any precipitates.
-
Condition the weak anion-exchange SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an aqueous buffer.
-
Load 100 µL of the clarified plasma onto the conditioned SPE cartridge.
-
Wash the cartridge to remove unbound contaminants. The wash buffer composition should be optimized but may consist of a low concentration of ammonium acetate.
-
Elute the diadenosine polyphosphates from the cartridge using a higher concentration of a salt solution, such as ammonium acetate in a mixture of water and acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the LC-MS mobile phase for analysis.
b) From Cultured Cells
This protocol provides a general method for the extraction of nucleotides from adherent cultured cells.
Materials:
-
Cultured cells (e.g., HEK293T)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent: 80% methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Sonicator (optional)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each plate of cells.
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Vortex the cell suspension vigorously for 1 minute.
-
For enhanced extraction, sonicate the samples on ice.
-
Incubate the samples at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in the LC-MS mobile phase for analysis.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis of Ap5A. Method optimization is recommended for specific instrumentation and applications.
a) Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3 µm particle size) or a hydrophilic interaction liquid chromatography (HILIC) column can be used. For highly polar analytes like Ap5A, a porous graphitic carbon column may also provide good retention and separation.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 10 (adjusted with diethylamine)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-3 min: 0% B
-
3-15 min: Linear gradient to 50% B
-
15-20 min: Hold at 50% B
-
20-21 min: Return to 0% B
-
21-30 min: Re-equilibration at 0% B
-
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
b) Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): The following are proposed MRM transitions for Ap5A. These should be confirmed and optimized using a pure standard.
-
Precursor Ion (Q1): m/z 667.1 (corresponding to [M-H]⁻)
-
Product Ions (Q3):
-
m/z 426.0 (corresponding to [ADP-H]⁻)
-
m/z 346.0 (corresponding to [AMP-H]⁻)
-
m/z 159.0 (corresponding to the triphosphate fragment)
-
-
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 20 psi
-
-
Collision Energy (CE) and other compound-specific parameters should be optimized for each transition.
Conclusion
The protocols and data presented here provide a comprehensive guide for the quantitative analysis of diadenosine pentaphosphate using LC-MS/MS. The high sensitivity and selectivity of this method make it an invaluable tool for elucidating the role of Ap5A in cellular signaling and its potential as a biomarker in various diseases. The provided experimental procedures can be adapted and optimized for specific research needs, enabling robust and reliable quantification of this important signaling molecule.
References
Preparation of Diadenosine Pentaphosphate (Ap5A) Stock Solutions: An Application Note and Protocol
Introduction
Diadenosine pentaphosphate (Ap5A) is a naturally occurring purine (B94841) dinucleotide found in various cell types and tissues, including platelets and chromaffin cells.[1][2] It plays a significant role in purinergic signaling, acting as a ligand for P2 purinergic receptors, and is a potent and specific inhibitor of adenylate kinase (AK).[3][4][5] This property makes Ap5A an invaluable tool in various experimental settings, particularly in assays where the interconversion of adenine (B156593) nucleotides by AK can interfere with the measurement of other enzyme activities, such as ATPases.[4] Accurate and consistent preparation of Ap5A stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Ap5A stock solutions for research applications.
Quantitative Data Summary
A variety of salt forms of Diadenosine pentaphosphate are commercially available. The choice of salt may depend on the specific experimental requirements. The table below summarizes key quantitative data for common forms of Ap5A.
| Parameter | Diadenosine Pentaphosphate Pentasodium Salt | Diadenosine Pentaphosphate Trilithium Salt | Diadenosine Pentaphosphate Pentalithium Salt | Diadenosine Pentaphosphate Ammonium Salt | Diadenosine Pentaphosphate (Free Acid) |
| Molecular Formula | C₂₀H₂₉N₁₀O₂₂P₅·5Na | C₂₀H₂₆N₁₀O₂₂P₅·3Li | C₂₀H₂₉N₁₀O₂₂P₅·5Li | C₂₀H₂₉N₁₀O₂₂P₅·xNH₃ | C₂₀H₂₉N₁₀O₂₂P₅ |
| Molecular Weight | 1026.28 g/mol [2][3] | 934.20 g/mol [4] | 946.03 g/mol [5] | 916.37 g/mol (anhydrous free acid basis)[6] | 916.37 g/mol |
| Appearance | White to off-white powder[2][3] | White to off-white powder | - | White to off-white powder[6] | - |
| Solubility (in Water) | 50 mg/mL[2][3] | 50 mg/mL | - | 50 mg/mL[6] | Good solubility in water (≥ 10 mM)[7] |
| Storage of Powder | -20°C[2][3] | -20°C | - | -20°C[6] | Freezer[7] |
| Stock Solution Storage | -20°C (1 month), -80°C (6 months)[1] | - | - | - | -20°C[8] |
Experimental Protocols
This section provides a detailed protocol for the preparation of a 10 mM aqueous stock solution of this compound salt. This can be adapted for other salt forms by adjusting the mass to be dissolved based on the respective molecular weight.
Materials
-
This compound salt (Ap5A) powder
-
Nuclease-free water (or a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.5)
-
Microcentrifuge tubes or other appropriate sterile containers
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter
Protocol for Preparing a 10 mM Ap5A Stock Solution
-
Pre-handling Preparation: Before opening, briefly centrifuge the vial of Ap5A powder to ensure that all the powder is at the bottom of the vial.[2]
-
Calculating the Required Mass: To prepare a 10 mM stock solution, calculate the mass of Ap5A pentasodium salt (MW = 1026.28 g/mol ) required. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 1026.28 g/mol = 0.01026 g or 10.26 mg
-
-
Dissolution:
-
Weigh out 10.26 mg of Ap5A pentasodium salt and place it in a sterile microcentrifuge tube.
-
Add 1 mL of nuclease-free water or your desired buffer.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to room temperature if stored at -20°C) may aid in dissolution.
-
-
Sterilization (Optional but Recommended):
-
To ensure the sterility of the stock solution, it is recommended to filter it through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important for applications involving cell culture or long-term storage.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Clearly label the aliquots with the name of the compound, concentration, and date of preparation.
-
Mandatory Visualizations
Experimental Workflow for Ap5A Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a sterile stock solution of Diadenosine pentaphosphate.
Ap5A in Purinergic Signaling Pathway
Caption: A diagram showing the interaction of Ap5A with P2X and P2Y purinergic receptors, leading to downstream cellular responses.
References
- 1. benchchem.com [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. Diadenosine tetra- and pentaphosphates affect contractility and bioelectrical activity in the rat heart via P2 purinergic receptors | springermedizin.de [springermedizin.de]
- 4. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 8. personal.cityu.edu.hk [personal.cityu.edu.hk]
Application Notes and Protocols for the Use of P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) in Isolating Specific Kinase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the study of enzyme kinetics, particularly for ATPases and other kinases, the presence of contaminating adenylate kinase (AK) activity can lead to significant measurement inaccuracies. Adenylate kinase is a ubiquitous enzyme crucial for cellular energy homeostasis, catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] This activity can interfere with assays that measure ATP consumption or ADP production, masking the true activity of the kinase of interest. P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) is a powerful and highly specific tool for addressing this challenge. As a structural analog of two ADP molecules, Ap5A acts as a potent bisubstrate inhibitor of adenylate kinase, with Ki values typically in the nanomolar range.[1][2] By effectively inhibiting adenylate kinase, Ap5A allows for the precise and accurate measurement of other kinase activities in complex biological samples.[1][3] These application notes provide detailed protocols and data for the effective use of Ap5A in your research.
Mechanism of Action
Ap5A is a symmetric molecule that mimics the binding of two ADP molecules (or one ATP and one AMP molecule) to the active site of adenylate kinase.[1][4] This bisubstrate inhibition is highly specific and potent, effectively sequestering the enzyme and preventing it from participating in nucleotide interconversion.[1][3] The high affinity of Ap5A for adenylate kinase makes it an ideal tool for eliminating its activity with minimal off-target effects on many other kinases and ATPases.[2]
Figure 1: Mechanism of Ap5A as a bisubstrate inhibitor.
Data Presentation
The inhibitory potency of Ap5A can vary depending on the source of the adenylate kinase and the assay conditions. The following tables provide a summary of key quantitative data for the use of Ap5A.
Table 1: Inhibitory Potency of Ap5A against Adenylate Kinase
| Enzyme Source | Substrate(s) | Ki of Ap5A | Reference |
| General | - | ~2.5 nM | [2] |
| Leishmania donovani (recombinant AK2) | ATP | 190 nM | [5] |
| Leishmania donovani (recombinant AK2) | AMP | 160 nM | [5] |
Table 2: Recommended Molar Ratios of Ap5A to Other Nucleotides for Effective Adenylate Kinase Inhibition in Crude Extracts
| Sample Source | Recommended Molar Ratio (Ap5A:Nucleotide) | Reference |
| Mammalian skeletal muscle | 1:50 | [2] |
| Insect skeletal muscle | 1:50 | [2] |
| Human erythrocytes | 1:50 | [2] |
| Staphylococcus aureus | 1:50 | [2] |
| Tobacco leaves | 1:5 | [2] |
| Spinach chloroplasts | 1:5 | [2] |
| Bovine liver mitochondria | 2:1 | [2] |
| Human kidney homogenate | 2:1 | [2] |
| Escherichia coli | 2:1 | [2] |
Signaling Pathway Context
Adenylate kinase plays a critical role in cellular energy sensing by regulating the AMP:ATP ratio. An increase in this ratio is a key signal for metabolic stress and leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of metabolism. By inhibiting adenylate kinase, Ap5A can be used to study the downstream effects on energy-sensing pathways like the AMPK signaling cascade.[1][3]
Figure 2: Role of Adenylate Kinase in the AMPK signaling pathway.
Experimental Protocols
Protocol 1: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol utilizes a coupled enzyme assay to determine the Ki of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored by the decrease in absorbance at 340 nm.[1]
Materials:
-
Ap5A
-
Adenylate Kinase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
ADP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) coupled enzyme solution
-
UV-Vis Spectrophotometer
-
Cuvettes or 96-well UV-transparent plates
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of Ap5A in assay buffer. Create a series of dilutions to test a range of concentrations (e.g., 0 nM to 100 nM).
-
Prepare a stock solution of ADP in assay buffer. Create a series of dilutions to test at least five different concentrations that bracket the Km value (e.g., 0.05 mM to 1 mM).[1]
-
Prepare a working solution of the coupling enzymes (PK/LDH) in the assay buffer (e.g., 10 units/mL for both enzymes).[1]
-
Prepare a working solution of adenylate kinase in the assay buffer. The final concentration should be optimized to provide a linear reaction rate for at least 5 minutes.[1]
-
-
Assay Setup:
-
In a cuvette or microplate well, combine the assay buffer, a fixed concentration of Ap5A, varying concentrations of ADP, PEP (e.g., 1 mM), NADH (e.g., 0.2 mM), and the PK/LDH solution.
-
Prepare a control reaction for each ADP concentration without Ap5A.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each Ap5A and ADP concentration from the linear portion of the absorbance vs. time plot.
-
Generate a Lineweaver-Burk or Michaelis-Menten plot for each Ap5A concentration.
-
Determine the apparent Km and Vmax values.
-
The Ki can be determined by replotting the slopes of the Lineweaver-Burk plots against the Ap5A concentration.
-
Protocol 2: Suppression of Contaminating Adenylate Kinase Activity in a Kinase/ATPase Assay
This protocol provides a general method for using Ap5A to inhibit background adenylate kinase activity in an assay that measures inorganic phosphate (B84403) (Pi) release from ATP hydrolysis.
Materials:
-
Ap5A
-
Enzyme preparation containing the kinase of interest and potentially contaminating adenylate kinase
-
Assay Buffer appropriate for the kinase of interest
-
ATP
-
Reagents for Pi detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Assay Setup:
-
Reaction Initiation and Termination:
-
Pre-incubate the plate at the optimal temperature for the kinase of interest for 5 minutes.[1]
-
Initiate the reaction by adding ATP to a final concentration appropriate for the kinase being studied.[1]
-
Incubate for a time period that ensures the reaction is in the linear range.
-
Terminate the reaction according to the protocol for your Pi detection reagent.
-
-
Phosphate Detection:
-
Add the Pi detection reagent to all wells and incubate as required.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.[1]
-
Compare the kinase activity (rate of Pi production) in the presence and absence of Ap5A. A significant reduction in Pi production in the absence of Ap5A that is rescued in its presence is indicative of contaminating adenylate kinase activity. The activity measured in the presence of saturating Ap5A represents the true kinase activity.[1]
-
Figure 3: Experimental workflow for using Ap5A.
Conclusion
P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) is an indispensable tool for researchers studying kinase and ATPase activity in the presence of contaminating adenylate kinase. Its high potency and specificity for adenylate kinase allow for the effective isolation of the kinase activity of interest, leading to more accurate and reliable kinetic data. The protocols and data provided in these application notes offer a comprehensive guide for the successful implementation of Ap5A in your experimental workflows.
References
- 1. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does an inhibitor of mitochondrial adenylate kinase also affect oxidative phosphorylation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Energetics and Signaling: In Vitro Applications of Diadenosine Pentaphosphate Pentasodium
For researchers, scientists, and drug development professionals, Diadenosine pentaphosphate pentasodium (Ap5A) emerges as a pivotal tool for the in vitro investigation of fundamental cellular processes. This potent molecule primarily serves as a high-affinity inhibitor of adenylate kinase (AK), an enzyme central to energy homeostasis. Beyond this critical role, Ap5A also functions as a signaling molecule, particularly in the cardiovascular system, modulating the activity of key ion channels. These application notes provide a comprehensive overview of the in vitro uses of Ap5A, complete with detailed experimental protocols and quantitative data to facilitate rigorous scientific inquiry.
Application Note 1: Potent and Specific Inhibition of Adenylate Kinase
Diadenosine pentaphosphate (Ap5A) is a structural analog of two ADP molecules, making it a highly potent and specific competitive inhibitor of adenylate kinase (AK).[1] AK catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP, playing a crucial role in maintaining cellular energy balance and serving as a sensor of the cellular energy state. By inhibiting AK, Ap5A allows for the precise study of ATP- and ADP-dependent enzymes without the confounding effects of nucleotide interconversion.[1]
A primary application of Ap5A is the elimination of contaminating adenylate kinase activity in enzymatic assays, particularly those measuring ATPase or other kinase activities. The presence of AK can lead to inaccurate measurements of ATP consumption or regeneration. The addition of Ap5A to the reaction mixture effectively blocks this interference.
Quantitative Data: Inhibition of Adenylate Kinase Isoforms
The inhibitory potency of Ap5A varies among different adenylate kinase isoforms and across species. The following table summarizes the reported inhibitory constant (Ki) values for Ap5A against various AK isoforms.
| Enzyme Source | Adenylate Kinase Isoform | Ki Value (nM) |
| Pig Muscle | Not Specified | Competitive Inhibition |
| Leishmania donovani | AK2 | 160 (vs AMP), 190 (vs ATP)[2] |
| Human Hemolysate | Not Specified | Effective inhibition at ≥ 2 µM[3] |
For the effective suppression of contaminating adenylate kinase activity, the molar ratio of Ap5A to other nucleotides in the assay is a critical parameter. The following table provides recommended ratios for various biological samples.[4][5]
| Sample Type | Recommended Molar Ratio (Ap5A : Nucleotides) |
| Mammalian and Insect Skeletal Muscle, Human Erythrocytes, Staphylococcus aureus | 1:50 |
| Tobacco Leaves, Spinach Chloroplasts | 1:5 |
| Bovine Liver Mitochondria, Human Kidney Homogenate, Escherichia coli | 2:1 |
Application Note 2: Modulation of Cardiac Ion Channels
Ap5A has been identified as an important signaling molecule in the cardiovascular system, where it modulates the activity of ATP-sensitive potassium (KATP) channels and ryanodine (B192298) receptors (RyR), playing a role in the cardiac response to metabolic stress.[6]
Modulation of ATP-Sensitive K+ (KATP) Channels
In the heart, Ap5A influences the open probability of KATP channels. Under normal physiological conditions, at concentrations found in the heart prior to ischemia, Ap5A helps maintain a low probability of KATP channel opening.[6] However, during ischemic conditions where Ap5A levels decrease, the reduced inhibition allows for a higher probability of channel opening, a protective mechanism during metabolic stress.[6]
Activation of Cardiac Ryanodine Receptors (RyR2)
Ap5A is a potent activator of cardiac ryanodine receptors (RyR2), the primary channels responsible for calcium release from the sarcoplasmic reticulum during excitation-contraction coupling.[7] It has been shown to significantly increase the open probability of RyR2 channels at concentrations ranging from picomolar to micromolar.[7] This suggests that Ap5A may act as a physiological regulator of RyR2, particularly under conditions of cellular stress.[7] The oxidized analogue of Ap5A, oAp5A, can also fully open the channel, albeit with a different potency.[7]
The following table summarizes the effective concentrations of Ap5A and its analogue on sheep cardiac RyR2 channel activity.
| Compound | Parameter | Concentration | Effect |
| Ap5A | Plateau of increased open probability | 100 pmol·L⁻¹–10 µmol·L⁻¹ | Significantly increases open probability to ~0.2[7] |
| Ap5A | EC50 | 140 µmol·L⁻¹ | Potent activation[7] |
| oAp5A | EC50 | 16 µmol·L⁻¹ | Full channel opening[7] |
Experimental Protocols
Protocol 1: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol outlines a coupled-enzyme assay to determine the Ki of Ap5A for adenylate kinase. The production of ADP by AK is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored by a decrease in absorbance at 340 nm.
Materials:
-
Purified Adenylate Kinase
-
This compound (Ap5A)
-
Adenosine triphosphate (ATP)
-
Adenosine monophosphate (AMP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, AMP, PEP, NADH, PK, and LDH.
-
Prepare a series of Ap5A solutions at different concentrations.
-
For each Ap5A concentration, as well as a no-Ap5A control, add the Ap5A solution to the reaction mixture.
-
Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of purified adenylate kinase.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance curve.
-
Plot 1/v₀ versus 1/[Substrate] (Lineweaver-Burk plot) for each Ap5A concentration to determine the type of inhibition and calculate the Ki value.
Protocol 2: Inhibition of Contaminating Adenylate Kinase in an ATPase Assay
This protocol describes how to use Ap5A to eliminate the interference of contaminating adenylate kinase in an assay measuring the activity of an ATPase of interest.
Materials:
-
Enzyme preparation containing the ATPase of interest and contaminating adenylate kinase
-
This compound (Ap5A)
-
Adenosine triphosphate (ATP)
-
Assay Buffer appropriate for the ATPase
-
Reagent for detecting inorganic phosphate (B84403) (Pi) (e.g., Malachite Green)
-
Microplate reader
Procedure:
-
Prepare two sets of reaction mixtures: one with and one without Ap5A. The concentration of Ap5A should be sufficient to inhibit the contaminating AK (refer to the molar ratio table above).
-
Add the enzyme preparation to both sets of reaction mixtures.
-
Pre-incubate the mixtures at the optimal temperature for the ATPase for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate for a time period where the ATPase reaction is linear.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) produced using a suitable detection reagent.
-
Compare the ATPase activity (rate of Pi production) in the presence and absence of Ap5A. The activity measured in the presence of Ap5A represents the true ATPase activity.
Protocol 3: Single-Channel Recording of Ryanodine Receptors Modulated by Ap5A
This protocol outlines the procedure for incorporating cardiac ryanodine receptors into a planar lipid bilayer to study the effects of Ap5A on single-channel activity.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from cardiac muscle
-
Planar lipid bilayer apparatus
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine)
-
Symmetrical buffer solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4)
-
CaCl₂ solutions to achieve desired free Ca²⁺ concentrations
-
This compound (Ap5A) solutions
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Form a planar lipid bilayer by painting a phospholipid solution across a small aperture separating two chambers (cis and trans).
-
Fuse SR vesicles containing RyR2 to the cis side of the bilayer. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.
-
Establish a voltage clamp across the bilayer.
-
Record baseline single-channel activity at a defined cytosolic Ca²⁺ concentration.
-
Perfuse the cis chamber with solutions containing different concentrations of Ap5A.
-
Record the changes in single-channel currents, paying attention to open probability, conductance, and open/closed dwell times.
-
Analyze the data to determine the dose-dependent effect of Ap5A on RyR2 channel gating.
Visualizations
Caption: Adenylate Kinase in Energy Homeostasis and its Inhibition by Ap5A.
Caption: Workflow for Determining the Ki of Ap5A for Adenylate Kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular and functional characterization of adenylate kinase 2 gene from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diadenosine Pentaphosphate in Elucidating Ryanodine Receptor Gating Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diadenosine pentaphosphate (Ap5A) is an endogenous signaling molecule that has emerged as a potent modulator of ryanodine (B192298) receptors (RyRs), the primary channels responsible for calcium release from intracellular stores.[1][2][3] Understanding the interaction between Ap5A and RyRs is crucial for elucidating the complex mechanisms of excitation-contraction coupling and identifying potential therapeutic targets for cardiac and skeletal muscle disorders. These application notes provide a comprehensive overview of the use of Ap5A in studying RyR gating, including detailed protocols for key experiments and a summary of quantitative findings.
Diadenosine polyphosphates are typically present at low cellular concentrations but can significantly increase during periods of cellular stress.[1][2] Ap5A, in particular, has been shown to be a potent activator of the cardiac ryanodine receptor (RyR2), revealing a novel high-affinity binding site for adenine (B156593) nucleotides.[1][2] Its ability to modulate RyR channel function, even in the presence of ATP, and its slow dissociation kinetics suggest a role as a physiological regulator of RyR2, especially under stress conditions.[1][2]
Signaling Pathway of Ap5A-Mediated RyR2 Gating
The following diagram illustrates the proposed signaling pathway for the modulation of the cardiac ryanodine receptor (RyR2) by diadenosine pentaphosphate (Ap5A). Under conditions of cellular stress, increased levels of Ap5A can directly interact with RyR2, leading to enhanced channel opening and subsequent calcium release from the sarcoplasmic reticulum.
Caption: Ap5A signaling pathway in RyR2 activation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of Ap5A on ryanodine receptor function.
Table 1: Effect of Ap5A on Cardiac Ryanodine Receptor (RyR2) Open Probability (Po)
| Ap5A Concentration | Cytosolic Ca²⁺ | Open Probability (Po) | Reference |
| Control | 10 µM | ~0.0 (variable) | [1][2] |
| 100 pM - 10 µM | 10 µM | ~0.2 (plateau) | [1][2] |
| >10 µM | 10 µM | Approaches 1.0 | [1][2] |
| 500 µM | 10 µM | Almost fully open | [4] |
Table 2: Comparative EC50 Values for RyR2 Activation
| Compound | EC50 | Reference |
| Ap5A | 140 µM | [1][2] |
| oAp5A (oxidized analogue) | 16 µM | [1][2] |
Table 3: Effect of ApnAs on [³H]-Ryanodine Binding
| Compound | Effect on [³H]-Ryanodine Binding | Tissue | Reference |
| Ap5A (333 µM) | 171% increase | Brain membranes | [3] |
| Oxidized Ap4A | 9-fold increase | Skeletal muscle | [3] |
| Oxidized Ap4A | 3-fold increase | Cardiac muscle | [3] |
Table 4: Effect of Oxidized Ap4A on Ryanodine Receptor Affinity
| Condition | KD for [³H]-Ryanodine | Bmax | Reference |
| Control | 34 ± 7 nM | 107 ± 33 fmol/mg protein | [3] |
| + 37 µM Oxidized Ap4A | 12 ± 2 nM | Not significantly different | [3] |
Experimental Protocols
Protocol 1: Single-Channel Recording of RyR2 in Planar Lipid Bilayers
This protocol is adapted from studies investigating the direct effects of Ap5A on the gating of individual RyR2 channels.[1][2][5]
Objective: To measure the open probability (Po) and conductance of single RyR2 channels in the presence of varying concentrations of Ap5A.
Materials:
-
Sheep cardiac sarcoplasmic reticulum (SR) vesicles containing RyR2
-
Phosphatidylethanolamine (B1630911) and phosphatidylcholine for bilayer formation
-
Cis solution (cytosolic): 250 mM KCl, 20 mM K-PIPES, 1 mM EGTA, and varying concentrations of CaCl₂ to achieve desired free Ca²⁺ (e.g., 10 µM)
-
Trans solution (luminal): 50 mM KCl, 20 mM K-PIPES, 1 mM CaCl₂
-
Ap5A stock solution
-
Voltage-clamp amplifier and data acquisition system
Workflow Diagram:
Caption: Workflow for single-channel RyR2 recording.
Procedure:
-
Form a planar lipid bilayer by painting a solution of phosphatidylethanolamine and phosphatidylcholine across a small aperture separating two chambers (cis and trans).
-
Add SR vesicles containing RyR2 to the cis (cytosolic) chamber. Fusion of a vesicle with the bilayer will incorporate a single RyR2 channel.
-
Establish a stable baseline recording under voltage-clamp conditions (e.g., holding potential of +40 mV). The cis chamber is held at ground.
-
Record channel activity in the control solution to determine the baseline open probability.
-
Sequentially add increasing concentrations of Ap5A to the cis chamber, allowing for equilibration at each concentration.
-
Record single-channel currents at each Ap5A concentration.
-
Analyze the recorded data to determine the open probability (Po), mean open times, mean closed times, and single-channel conductance.
Protocol 2: [³H]-Ryanodine Binding Assay
This assay is used to assess the overall activity of a population of RyR channels by measuring the binding of [³H]-ryanodine, which preferentially binds to the open state of the channel.[3]
Objective: To determine the effect of Ap5A and its analogues on the binding of [³H]-ryanodine to RyR-containing membranes.
Materials:
-
Membrane preparations from rat brain, skeletal muscle, or cardiac muscle
-
[³H]-ryanodine
-
Binding buffer (e.g., low ionic strength buffer)
-
Ap5A and other test compounds
-
Glass fiber filters
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for [³H]-Ryanodine binding assay.
Procedure:
-
Prepare microsomal membrane fractions enriched in RyRs from the tissue of interest.
-
In a series of tubes, incubate a fixed amount of membrane protein with a constant concentration of [³H]-ryanodine in the binding buffer.
-
To different tubes, add varying concentrations of Ap5A or other test compounds. Include a control group with no added compound and a non-specific binding group with a high concentration of unlabeled ryanodine.
-
Incubate the mixtures for a sufficient time to reach equilibrium (e.g., 2-3 hours at 37°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the membrane-bound [³H]-ryanodine from the free ligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each condition.
Conclusion
The use of diadenosine pentaphosphate has been instrumental in uncovering a novel, high-affinity adenine nucleotide binding site on the cardiac ryanodine receptor. The experimental protocols outlined above provide a robust framework for researchers to further investigate the physiological and pathological roles of Ap5A and other diadenosine polyphosphates in regulating intracellular calcium release. These studies are essential for advancing our understanding of RyR-mediated signaling and for the development of novel therapeutic strategies targeting these critical ion channels.
References
- 1. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of ryanodine receptor calcium release channels by diadenosine polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
Ap5A: A Versatile Tool for Probing Enzyme Kinetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
P¹,P⁵-Di(adenosine-5') pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate that has emerged as a powerful tool in enzyme kinetics research. Structurally, it consists of two adenosine (B11128) moieties linked by a chain of five phosphate (B84403) groups. This unique structure allows Ap5A to act as a bisubstrate analog, mimicking the binding of two separate nucleotide substrates to an enzyme's active site. Its primary and most well-characterized application is as a potent and highly specific inhibitor of adenylate kinase (AK), an enzyme central to cellular energy homeostasis. Beyond its role as an AK inhibitor, Ap5A has been shown to interact with other key enzymes, making it a versatile molecule for dissecting various enzymatic mechanisms and signaling pathways.
These application notes provide a comprehensive overview of the use of Ap5A in enzyme kinetics research, detailing its interactions with key enzyme targets, providing experimental protocols for its use, and presenting quantitative data to guide researchers in their experimental design.
Key Applications of Ap5A in Enzyme Kinetics
-
Selective Inhibition of Adenylate Kinase (AK): Ap5A is a highly potent competitive inhibitor of adenylate kinase, with respect to both ATP and AMP, exhibiting Ki values in the nanomolar to low micromolar range. This makes it an invaluable tool for studying the role of adenylate kinase in various cellular processes.
-
Elimination of Contaminating Adenylate Kinase Activity: In preparations of other enzymes, particularly ATPases and other kinases, contaminating adenylate kinase activity can lead to inaccurate kinetic measurements. Ap5A can be used to specifically inhibit this contaminating activity, allowing for the accurate determination of the kinetic parameters of the enzyme of interest.
-
Elucidation of Enzyme Mechanisms: As a bisubstrate analog, Ap5A has been instrumental in structural and mechanistic studies of adenylate kinase, providing insights into its catalytic mechanism and conformational changes.
-
Probing Nucleotide Binding Sites: The ability of Ap5A to interact with various nucleotide-binding proteins makes it a useful probe for characterizing the active sites of enzymes such as protein kinase C and certain ectonucleotidases.
-
Investigation of Purinergic Signaling: Ap5A can influence cellular signaling pathways by interacting with components of the purinergic signaling network, including ectonucleotidases and potentially P2Y receptors, although detailed kinetic data for these interactions are still emerging.
Data Presentation: Quantitative Kinetic Data for Ap5A Interactions
The following tables summarize the available quantitative data for the interaction of Ap5A with various enzymes.
Table 1: Inhibition of Adenylate Kinase (AK) Isozymes by Ap5A
| Enzyme Source | Isozyme | Ki Value | Inhibition Type |
| Human Hemolysate | Not specified | ~2 µM | Not specified |
| Rabbit Muscle | Not specified | 2.5 nM[1] | Competitive |
| Porcine Muscle | Not specified | Not specified | Potent Inhibitor |
| Yeast | Not specified | Not specified | Inhibitor |
Table 2: Interaction of Ap5A with Other Enzymes and Receptors
| Enzyme/Receptor | Interaction | Quantitative Data |
| Protein Kinase C (PKC) | Inhibition | Noncompetitive inhibitor vs. MgATP and histone. Potency increases with the number of phosphate groups (Ap2A < Ap3A < Ap4A < Ap5A). Ap5A is approximately as potent as MgADP and MgAMPPNP. Specific Ki value not available.[2] |
| Cardiac Ryanodine (B192298) Receptor (RyR2) | Activation | EC50 = 140 µM.[2] |
| Adenosine Kinase | Inhibition | Ki = 2 µM (relative to adenosine)[3] |
Note: The inhibitory potency of Ap5A can vary depending on the specific assay conditions, including substrate concentrations, pH, and temperature. Researchers should determine the optimal concentration for their specific application.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Role of Adenylate Kinase in Cellular Energy Sensing
Adenylate kinase plays a crucial role in cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP. This equilibrium is fundamental in regulating the cellular energy charge and activating key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, in response to metabolic stress. Ap5A, by inhibiting adenylate kinase, can be used to probe the role of this central metabolic enzyme in cellular signaling.
Caption: Role of Adenylate Kinase in Cellular Energy Homeostasis.
Experimental Workflow: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This workflow outlines the key steps in determining the Ki of Ap5A for adenylate kinase using a coupled enzyme assay.
Caption: Workflow for Ki Determination of Ap5A.
Experimental Protocols
Protocol 1: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol describes a coupled enzyme assay to determine the Ki of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified Adenylate Kinase
-
P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A)
-
Adenosine 5'-diphosphate (ADP)
-
Phosphoenolpyruvate (PEP)
-
Reduced β-nicotinamide adenine (B156593) dinucleotide (NADH)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ADP, Ap5A, PEP, and NADH in assay buffer.
-
Prepare a working solution of the coupling enzymes (PK/LDH) in the assay buffer. A common starting concentration is 10 units/mL for both enzymes.
-
Prepare a working solution of adenylate kinase in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5 minutes.
-
-
Assay Setup:
-
Set up a series of reactions in 1.5 mL microcentrifuge tubes or directly in cuvettes.
-
Each series will have a fixed concentration of Ap5A and varying concentrations of ADP. It is recommended to test at least five different ADP concentrations that bracket the Km value.
-
A typical reaction mixture (1 mL) contains:
-
Assay Buffer
-
PEP (e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
PK/LDH solution
-
Fixed concentration of Ap5A (e.g., 0, 1, 2, 5, 10 µM)
-
Varying concentrations of ADP (e.g., 0.05 mM, 0.1 mM, 0.2 mM, 0.5 mM, 1 mM)
-
-
-
Data Acquisition:
-
Pre-incubate the reaction mixture (without adenylate kinase) at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the adenylate kinase solution and mix thoroughly.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot v₀ versus the substrate concentration ([ADP]) for each concentration of Ap5A to generate Michaelis-Menten plots.
-
To determine the Ki, a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]) is commonly used. For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines.
-
Alternatively, non-linear regression analysis of the Michaelis-Menten data can be used to fit the data to the competitive inhibition model and directly calculate the Ki.
-
Protocol 2: Suppression of Contaminating Adenylate Kinase Activity in an ATPase Assay
This protocol provides a general method for using Ap5A to suppress background adenylate kinase activity in an ATPase assay that measures inorganic phosphate (Pi) release.
Materials:
-
Enzyme preparation containing the ATPase of interest and potentially contaminating adenylate kinase
-
Ap5A
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer appropriate for the ATPase
-
Reagents for Pi detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Assay Setup:
-
Prepare two sets of reactions in a 96-well plate: one with Ap5A and one without.
-
To each well, add the assay buffer and the enzyme preparation.
-
To the "with Ap5A" wells, add Ap5A to a final concentration sufficient to inhibit AK activity (e.g., 50-100 µM).
-
Pre-incubate the plate at the optimal temperature for the ATPase for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding ATP to a final concentration appropriate for the ATPase being studied.
-
Incubate the reaction for a time period that ensures the reaction is in the linear range.
-
Terminate the reaction by adding the Pi detection reagent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength for the Pi detection reagent.
-
Compare the ATPase activity (rate of Pi production) in the presence and absence of Ap5A. A significant reduction in Pi production in the absence of Ap5A that is rescued in its presence is indicative of contaminating adenylate kinase activity. The activity measured in the presence of saturating Ap5A represents the true ATPase activity.
-
Protocol 3: Investigating the Effect of Ap5A on Protein Kinase C (PKC) Activity (General Approach)
Materials:
-
Purified Protein Kinase C
-
Ap5A
-
ATP (radiolabeled [γ-³²P]ATP for radioactivity-based assays or non-radiolabeled for other methods)
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
PKC activators (e.g., phosphatidylserine (B164497), diacylglycerol, Ca²⁺)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)
-
Method for detecting substrate phosphorylation (e.g., scintillation counting for ³²P incorporation, phosphospecific antibodies for Western blotting, or fluorescence-based assays)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Ap5A, ATP, and the PKC substrate in assay buffer.
-
Prepare a working solution of PKC.
-
Prepare a lipid mixture containing phosphatidylserine and diacylglycerol for PKC activation.
-
-
Assay Setup:
-
Set up reactions with varying concentrations of Ap5A.
-
A typical reaction mixture would include:
-
Assay Buffer
-
PKC activators
-
PKC substrate
-
Varying concentrations of Ap5A
-
ATP (spiked with [γ-³²P]ATP if using a radioactivity-based assay)
-
Purified PKC
-
-
-
Reaction and Detection:
-
Pre-incubate the reaction components (except ATP and PKC) for a few minutes at the desired temperature.
-
Initiate the reaction by adding the enzyme and ATP.
-
Incubate for a defined period, ensuring the reaction is in the linear range.
-
Terminate the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Detect and quantify substrate phosphorylation using the chosen method.
-
-
Data Analysis:
-
Plot PKC activity as a function of Ap5A concentration to determine the IC50 value.
-
To investigate the mechanism of inhibition, perform kinetic studies with varying concentrations of both ATP and the PKC substrate in the presence of different fixed concentrations of Ap5A. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Conclusion
Ap5A is a valuable and versatile tool for researchers in enzyme kinetics. Its high potency and specificity for adenylate kinase make it an indispensable reagent for eliminating contaminating activity and for studying the role of this key metabolic enzyme. Furthermore, its interactions with other important enzymes, such as protein kinase C and ryanodine receptors, open up avenues for investigating a broader range of cellular processes. The protocols and data presented here provide a solid foundation for utilizing Ap5A to gain deeper insights into enzyme mechanisms and cellular signaling pathways. Further research is warranted to fully elucidate the kinetic parameters of Ap5A with a wider range of protein targets, which will undoubtedly expand its utility in biochemical and pharmacological research.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Kinetic analysis of protein kinase C: product and dead-end inhibition studies using ADP, poly(L-lysine), nonhydrolyzable ATP analogues, and diadenosine oligophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localization of Atypical Protein Kinase C Isoforms into Lysosome-Targeted Endosomes through Interaction with p62 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cell Permeability of Diadenosine Pentaphosphate (Ap5A)
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to Diadenosine Pentaphosphate (Ap5A)
Diadenosine pentaphosphate (Ap5A) is a member of the dinucleoside polyphosphate family, which acts as an intracellular signaling molecule in various cell types, including those in the heart and adrenal medulla.[1][2] It is a potent inhibitor of adenylate kinase, an enzyme crucial for cellular energy homeostasis.[3][4][5] The intracellular concentration of Ap5A can change in response to cellular stress, suggesting its role as an "alarmone" that signals metabolic distress.[6][7] Understanding the cell permeability of Ap5A is critical for elucidating its physiological and pathophysiological roles and for the development of therapeutic strategies that target dinucleotide signaling pathways.
Challenges in Ap5A Cell Permeability
As a highly charged polyphosphate, Ap5A is not expected to passively diffuse across the lipophilic cell membrane. Its cellular uptake is thought to be mediated by specific transport mechanisms, which are not yet fully characterized. The study of Ap5A permeability is further complicated by its potential extracellular activity and degradation by ectonucleotidases.
Potential Mechanisms of Ap5A Cellular Uptake
Several potential pathways for the cellular entry of nucleotides like Ap5A have been proposed, primarily involving the formation of large pores or channels in the plasma membrane.
-
P2X7 Receptor Pore Formation: The P2X7 receptor, an ATP-gated ion channel, is known to form a non-selective pore upon prolonged activation, allowing the passage of molecules up to 900 Da.[1][8] This "macropore" could potentially serve as a conduit for Ap5A entry.[1][8] The exact mechanism of pore formation is still under investigation, with hypotheses including intrinsic pore dilation of the P2X7 receptor itself or the recruitment of other pore-forming proteins.[1][8]
-
Connexin and Pannexin Hemichannels: Connexin and pannexin proteins can form hemichannels in the plasma membrane that, when open, connect the cytoplasm to the extracellular environment.[9][10][11][12] These channels have been shown to be permeable to ATP and other small molecules, suggesting they could be a route for Ap5A uptake.[9][10] However, the permeability of pannexin 1 (Panx1) to ATP is a subject of debate, with some studies suggesting it is not permeable to ATP, which would make it an unlikely route for the larger Ap5A molecule.[13][14]
Extracellular Signaling of Ap5A
It is important to consider that extracellularly applied Ap5A may not need to enter the cell to exert biological effects. It can act on cell surface receptors, such as P2Y purinoceptors, to trigger intracellular signaling cascades.[15] For instance, in porcine aortic smooth muscle cells, Ap5A activates a Ca2+-dependent K+-conductance via P2Y-purinoceptors.[15] In some endothelial cells, however, extracellular Ap5A had no significant effect on intracellular Ca2+ concentration, while other dinucleoside polyphosphates like Ap4A did.[16]
II. Quantitative Data
Direct quantitative data on the cell permeability of Ap5A, such as permeability coefficients (Papp), is scarce in the literature. However, intracellular concentrations have been reported in specific tissues, which can provide a physiological context for its signaling roles.
| Compound | Cell/Tissue Type | Intracellular Concentration | Reference |
| Ap5A | Bovine Adrenal Medulla (Chromaffin Granules) | ~6 mM (intragranularly) | [2] |
| Ap5A | Bovine Adrenal Medullary Tissue | 0.1 ± 0.05 µmol/g of tissue | [2] |
| Ap4A | Baby Hamster Kidney (BHK) Fibroblasts (S phase) | ~10 µM | [17] |
| Ap4A | S. typhimurium (oxidative stress) | up to 365 µM | [6] |
III. Experimental Protocols
The following are generalized protocols that can be adapted to study the cell permeability of Ap5A.
Protocol 1: Assessment of Ap5A Uptake using a Fluorescent Dye-Uptake Assay
This protocol is designed to assess the involvement of large-pore channels (e.g., P2X7, connexin/pannexin hemichannels) in Ap5A uptake by measuring the influx of a fluorescent dye that can pass through these channels.
Materials:
-
Cells of interest (e.g., HEK293 cells transfected with P2X7, connexins, or pannexins; or cell lines endogenously expressing these channels)
-
Cell culture medium and supplements
-
Ap5A
-
Fluorescent dyes such as YO-PRO-1, ethidium (B1194527) bromide, or Lucifer Yellow
-
Channel inhibitors (e.g., Brilliant Blue G or A-438079 for P2X7; carbenoxolone (B1668346) or probenecid (B1678239) for pannexins)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or coverslips) and culture until they reach the desired confluency.
-
Preparation of Solutions: Prepare stock solutions of Ap5A, fluorescent dyes, and inhibitors in an appropriate buffer (e.g., PBS or a low-divalent cation solution to promote hemichannel opening).
-
Dye Loading: Wash the cells with the assay buffer. Add the fluorescent dye solution to the cells and incubate for a specified time (e.g., 5-15 minutes) in the presence or absence of Ap5A and/or inhibitors.
-
Washing: Remove the dye solution and wash the cells several times with ice-cold PBS to remove extracellular dye.
-
Quantification:
-
Microscopy: Capture fluorescent images of the cells. Quantify the intracellular fluorescence intensity using image analysis software.
-
Plate Reader: Measure the fluorescence of the entire well using a fluorescence plate reader.
-
-
Data Analysis: Compare the intracellular fluorescence in cells treated with Ap5A to control cells. A significant increase in fluorescence in the presence of Ap5A suggests that it promotes pore/channel opening and dye uptake. The use of specific inhibitors can help to identify the channels involved.
Protocol 2: Direct Measurement of Ap5A Uptake using HPLC
This protocol allows for the direct quantification of intracellular Ap5A.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
Ap5A
-
Ice-cold PBS
-
Lysis buffer (e.g., perchloric acid or methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase)
-
Ap5A standard for calibration curve
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with a known concentration of Ap5A for various time points.
-
Cell Lysis: At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular Ap5A. Lyse the cells with a suitable lysis buffer.
-
Sample Preparation: Collect the cell lysates and centrifuge to pellet cellular debris. Neutralize the supernatant if an acidic lysis buffer was used.
-
HPLC Analysis: Inject a known volume of the supernatant into the HPLC system. Separate the components using an appropriate gradient and detect Ap5A by its UV absorbance (typically at 259 nm).
-
Quantification: Quantify the amount of intracellular Ap5A by comparing the peak area to a standard curve generated with known concentrations of Ap5A.
-
Data Normalization: Normalize the amount of intracellular Ap5A to the total protein concentration or cell number in each sample.
IV. Visualizations
Caption: Proposed mechanisms of Diadenosine pentaphosphate (Ap5A) cellular uptake.
Caption: Generalized workflow for a fluorescent dye-uptake assay.
Caption: Extracellular Ap5A signaling via P2Y receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Frontiers | The P2X7 Receptor as Regulator of T Cell Development and Function [frontiersin.org]
- 4. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mysterious diadenosine tetraphosphate (AP4A) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diadenosine polyphosphates. A novel class of glucose-induced intracellular messengers in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Non-nucleotide Agonists Triggering P2X7 Receptor Activation and Pore Formation [frontiersin.org]
- 9. Connexin 43 Hemichannels Are Permeable to ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Connexin Hemichannels and Gap Junction Channels Are Differentially Influenced by Lipopolysaccharide and Basic Fibroblast Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms Underlying Connexin Hemichannel Activation in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Connexin-based gap junction hemichannels: Gating mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ATP permeability of pannexin 1 channels in a heterologous system and in mammalian taste cells is dispensable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Permeability of pannexin 1 channels to large anions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diadenosine polyphosphates activate a Ca(2+)-dependent K(+)-conductance in porcine aortic smooth muscle cells via P2-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of diadenosine polyphosphates on the intracellular Ca2+ concentration in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diadenosine tetraphosphate (Ap4A) is compartmentalized in nuclei of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Energetics: Fluorescent Analogs of Diadenosine Pentaphosphate for Advanced Imaging Applications
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of fluorescent analogs of Diadenosine pentaphosphate (Ap5A) in cellular and biochemical imaging. Ap5A is a dinucleoside polyphosphate that plays a significant role in cellular signaling, particularly in the context of metabolic stress. Fluorescently labeled Ap5A analogs are powerful tools for visualizing and quantifying the activity of enzymes that bind or hydrolyze Ap5A, and for probing its role in signaling pathways in real-time.
Introduction to Diadenosine Pentaphosphate (Ap5A)
Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) is a naturally occurring small molecule composed of two adenosine (B11128) moieties linked by a chain of five phosphate (B84403) groups. It is a potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for maintaining cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] By inhibiting AK, Ap5A can modulate cellular energy charge and influence downstream signaling pathways.
Recent studies have highlighted Ap5A's role as a signaling molecule, particularly in the heart's response to metabolic stress.[2] Under ischemic conditions, myocardial concentrations of Ap5A decrease significantly, which in turn affects the activity of ATP-sensitive potassium (K-ATP) channels.[2][3] This modulation of ion channel activity is a key component of the cellular response to energy deprivation.
Fluorescent Analogs of Ap5A
To visualize the dynamics of Ap5A in biological systems, fluorescent analogs have been developed. While direct spectroscopic data for a wide range of Ap5A-specific fluorescent probes are not abundantly available in the literature, analogs based on fluorophores like N-methylanthraniloyl (MANT) are widely used for other nucleotides and are applicable to Ap5A.[4] These MANT-derivatives are environmentally sensitive, meaning their fluorescence properties change upon binding to a protein, making them excellent probes for studying nucleotide-protein interactions.[4]
Spectroscopic Properties of a Representative Fluorescent Nucleotide Analog (mantATP)
The following table summarizes the spectroscopic properties of a closely related and well-characterized fluorescent nucleotide analog, 2'(3')-O-(N-Methylanthraniloyl)-adenosine 5'-triphosphate (mantATP). These values provide a useful reference for what can be expected from a MANT-labeled Ap5A analog.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~350 - 360 nm | [5] |
| Emission Wavelength (λem) | ~440 - 450 nm | [5] |
| Fluorescence Lifetime (τ) in solution | Varies (ns range) | [5] |
| Fluorescence Lifetime (τ) bound to dynein | 8.4 ns | [5] |
| Fluorescence Enhancement upon binding to dynein | ~2.2-fold | [5] |
Signaling Pathway of Ap5A in Cardiac Myocytes
Ap5A plays a crucial role in the regulation of cellular energy homeostasis and ion channel function in cardiac myocytes, primarily through its interaction with adenylate kinase.
Experimental Protocols
Protocol 1: In Vitro Adenylate Kinase Activity Assay Using a Fluorescent Ap5A Analog
This protocol describes a competitive binding assay to measure the affinity of unlabeled Ap5A or other compounds for adenylate kinase using a fluorescent Ap5A analog (e.g., MANT-Ap5A).
Materials:
-
Purified adenylate kinase
-
Fluorescent Ap5A analog (e.g., MANT-Ap5A)
-
Unlabeled Ap5A
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the fluorescent Ap5A analog in the assay buffer. The final concentration in the assay should be in the low nanomolar range and optimized for a stable fluorescence polarization signal.
-
Prepare a serial dilution of unlabeled Ap5A or test compounds in the assay buffer.
-
Prepare a solution of adenylate kinase in the assay buffer. The concentration should be optimized to give a significant shift in polarization upon binding to the fluorescent analog.
-
-
Assay Setup:
-
Add 10 µL of the fluorescent Ap5A analog solution to all wells of a 384-well plate.
-
Add 5 µL of the serial dilutions of unlabeled Ap5A or test compounds to the respective wells. For control wells, add 5 µL of assay buffer.
-
Initiate the binding reaction by adding 5 µL of the adenylate kinase solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the MANT fluorophore (e.g., Ex: 360 nm, Em: 450 nm).
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the unlabeled Ap5A or test compound.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Protocol 2: Live-Cell Imaging of a Fluorescent Ap5A Analog
This protocol provides a general method for introducing a fluorescent Ap5A analog into living cells and visualizing its localization and dynamics using confocal microscopy. This protocol is adapted from methods used for similar fluorescent nucleotide analogs.
Materials:
-
Cultured cells (e.g., cardiomyocytes, HeLa cells) grown on glass-bottom imaging dishes
-
Fluorescent Ap5A analog (e.g., MANT-Ap5A)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES)
-
Electroporation system and cuvettes (or other cell loading reagents like lipofectamine)
-
Confocal laser scanning microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom imaging dishes and grow to a suitable confluency (e.g., 60-80%).
-
-
Loading of the Fluorescent Analog:
-
Electroporation (for suspension or trypsinized cells):
-
Resuspend cells in electroporation buffer containing the fluorescent Ap5A analog (concentration to be optimized, typically in the low micromolar range).
-
Transfer the cell suspension to an electroporation cuvette and apply an electrical pulse according to the manufacturer's instructions for the specific cell type.
-
Immediately after electroporation, gently transfer the cells to a pre-warmed imaging dish containing live-cell imaging medium and allow them to adhere and recover for a few hours.
-
-
Lipid-based Transfection (for adherent cells):
-
Prepare a complex of the fluorescent Ap5A analog with a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubate the cells with the transfection complex in serum-free medium for a few hours.
-
Replace the medium with complete live-cell imaging medium.
-
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of the confocal microscope within the environmental chamber.
-
Allow the cells to equilibrate for at least 30 minutes.
-
Locate the cells using brightfield or DIC microscopy.
-
Set up the microscope for fluorescence imaging using the appropriate laser line for excitation of the MANT fluorophore (e.g., 405 nm diode laser) and a corresponding emission filter (e.g., 430-480 nm).
-
Acquire time-lapse images to observe the localization and dynamics of the fluorescent Ap5A analog within the cells. Use the lowest laser power and shortest exposure times possible to minimize phototoxicity.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to analyze the acquired images.
-
Measure changes in fluorescence intensity in different cellular compartments over time.
-
Co-localization analysis can be performed if cells are co-stained with markers for specific organelles.
-
Conclusion
Fluorescent analogs of Ap5A are invaluable tools for elucidating the roles of this important signaling molecule in cellular physiology and pathophysiology. The protocols provided herein offer a starting point for researchers to investigate Ap5A-protein interactions and to visualize the dynamics of Ap5A in living cells. The continued development of novel fluorescent probes with improved photophysical properties will further enhance our ability to study the intricate network of cellular signaling.
References
- 1. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
- 5. Probing the nucleotide binding sites of axonemal dynein with the fluorescent nucleotide analogue 2'(3')-O-(-N-Methylanthraniloyl)-adenosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Ap5A Concentration for Adenylate Kinase Inhibition: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) as a potent and specific inhibitor of adenylate kinase (AK). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of Ap5A in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ap5A and why is it used to inhibit adenylate kinase?
A1: Ap5A is a structural analog of two adenosine (B11128) diphosphate (B83284) (ADP) molecules linked by a pentaphosphate chain.[1] It acts as a potent bisubstrate inhibitor, binding to both the ATP and AMP binding sites of adenylate kinase.[1][2] This high specificity makes it an invaluable tool for studying ATP- and ADP-dependent enzymes by eliminating the confounding effects of nucleotide interconversion by contaminating adenylate kinase activity.[1]
Q2: What is the mechanism of adenylate kinase inhibition by Ap5A?
A2: Adenylate kinase catalyzes the reversible reaction: 2 ADP ⇌ ATP + AMP, playing a crucial role in cellular energy homeostasis.[1] Ap5A, mimicking the two ADP substrates, binds tightly to the active site of adenylate kinase, preventing the binding of the natural substrates and thus inhibiting the enzymatic reaction.[3][4] This binding is asymmetric, with the inhibitor interacting with both the ATP and AMP binding sites on the enzyme.[3][4]
Q3: What is the optimal concentration of Ap5A to use in my experiment?
A3: The optimal concentration of Ap5A depends on the specific adenylate kinase isoform, its concentration in your sample, and the experimental objective. For complete inhibition of adenylate kinase in applications like studies of fragmented sarcoplasmic reticulum, a concentration of 50 µM or more may be required.[5] For inhibiting contaminating adenylate kinase activity in enzyme preparations, the required concentration can vary.[1] Molar ratios of Ap5A to other nucleotides in the assay are often a useful guideline.[6][7]
Data Presentation: Ap5A Inhibitory Potency
The inhibitory potency of Ap5A varies among different adenylate kinase isozymes. The following table summarizes the inhibition constants (Ki) for Ap5A against various adenylate kinase isoforms. Note that these values can be influenced by specific assay conditions.
| Adenylate Kinase Isoform | Organism/Tissue | Ki Value | Reference |
| AK (general) | Human Hemolysate | ~2 µM (IC50) | [8] |
| Recombinant AK | Leishmania donovani | 160 nM (for AMP) | [9] |
| Recombinant AK | Leishmania donovani | 190 nM (for ATP) | [9] |
| Muscle AK | Pig | Potent Inhibition | [6] |
The following table provides general guidelines for the molar ratio of Ap5A to other nucleotides required to suppress contaminating adenylate kinase activity from different sources.[6][7]
| Source of Adenylate Kinase | Recommended Molar Ratio (Ap5A : Nucleotides) |
| Mammalian and Insect Skeletal Muscle, Human Erythrocytes, Staphylococcus aureus | 1:50 |
| Tobacco Leaves, Spinach Chloroplasts | 1:5 |
| Bovine Liver Mitochondria, Human Kidney Homogenate, Escherichia coli | 2:1 |
Experimental Protocols
Determining the Inhibition of Adenylate Kinase by Ap5A
This protocol describes a common method to measure adenylate kinase activity and its inhibition by Ap5A using a coupled enzyme assay. The production of ATP by adenylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[1]
Materials:
-
Adenylate kinase enzyme preparation
-
Ap5A solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
ADP (substrate)
-
ATP (for the reverse reaction, if needed)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well plate or cuvettes
Procedure:
-
Prepare a master mix: In the assay buffer, prepare a master mix containing PEP, NADH, PK, and LDH at their optimal concentrations.
-
Set up reactions:
-
Control (No Ap5A): To a well or cuvette, add the master mix and your adenylate kinase enzyme preparation.
-
Test (With Ap5A): To another well or cuvette, add the master mix, your adenylate kinase enzyme preparation, and the desired concentration of Ap5A. It is recommended to test a range of Ap5A concentrations to determine the IC50.
-
Blank (No Enzyme): To a separate well or cuvette, add the master mix and buffer instead of the enzyme preparation to measure any background signal.
-
-
Pre-incubate: Incubate the reaction mixtures at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.[1]
-
Initiate the reaction: Start the reaction by adding ADP to all wells.[1]
-
Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-30 minutes).[10][11]
-
Calculate activity: The rate of NADH oxidation (decrease in absorbance per minute) is proportional to the adenylate kinase activity. Compare the rates in the presence and absence of Ap5A to determine the percent inhibition.
Troubleshooting Guide
Issue 1: Incomplete inhibition of adenylate kinase activity even at high Ap5A concentrations.
-
Potential Cause: The Ap5A preparation may be degraded or contain impurities. Ap5A is more labile to acid and molybdate (B1676688) than ATP.[5]
-
Troubleshooting Step:
-
Verify the purity and integrity of your Ap5A stock. Consider purchasing from a reputable supplier or synthesizing and purifying it fresh.
-
Prepare fresh Ap5A solutions for each experiment and store them appropriately at -20°C.[10]
-
Increase the Ap5A concentration further, keeping in mind the potential for off-target effects at very high concentrations.
-
Issue 2: High background signal in the absence of adenylate kinase.
-
Potential Cause: The substrates (ADP) or the Ap5A preparation itself may be contaminated with ATP.[5] Some commercial Ap5A preparations have been found to contain small amounts of ATP and ADP.[5]
-
Troubleshooting Step:
-
Run a control reaction without the enzyme but with all other components, including Ap5A, to quantify the background rate. Subtract this rate from your experimental values.
-
If the background is unacceptably high, consider purifying your ADP and Ap5A preparations.
-
Use a different assay method that is less sensitive to ATP contamination, such as a fluorometric assay.[11][12]
-
Issue 3: Variability in results between experiments.
-
Potential Cause: Inconsistent reagent preparation, pipetting errors, or temperature fluctuations can lead to variability.
-
Troubleshooting Step:
Issue 4: Ap5A appears to inhibit other kinases or ATPases in the assay.
-
Potential Cause: While Ap5A is a highly specific inhibitor of adenylate kinase, at very high concentrations, it may have off-target effects on other nucleotide-binding enzymes.[6] However, studies have shown that at concentrations sufficient to inhibit adenylate kinase, it does not significantly interfere with many other kinases and ATPases.[6][8]
-
Troubleshooting Step:
-
Determine the minimal concentration of Ap5A required for complete inhibition of adenylate kinase in your system to avoid using excessive amounts.
-
Run control experiments with purified kinases or ATPases of interest in the presence of the Ap5A concentration used in your primary experiment to assess any direct inhibition.
-
Visualizations
Caption: Mechanism of Adenylate Kinase inhibition by Ap5A.
Caption: Workflow for determining Ap5A inhibition of Adenylate Kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 3. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular and functional characterization of adenylate kinase 2 gene from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
- 12. ujms.net [ujms.net]
Technical Support Center: Diadenosine Pentaphosphate (Ap5A) Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Diadenosine pentaphosphate (Ap5A). Adherence to these guidelines is crucial for ensuring the integrity and performance of Ap5A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store lyophilized Ap5A powder?
For long-term stability, lyophilized Ap5A should be stored in a freezer at -20°C.[1] It is also recommended to store it under an inert atmosphere and away from moisture and light.[1] While Ap5A is stable at room temperature for short periods, such as during shipment, freezer storage is essential for maintaining its quality over time.[1]
Q2: How should I store Ap5A once it is in solution?
Ap5A solutions should be stored frozen. For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1] It is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q3: Is Ap5A sensitive to pH?
Q4: Can Ap5A be degraded by enzymes?
Yes, Ap5A is a substrate for various enzymes, primarily ecto-nucleotide pyrophosphatases/phosphodiesterases (NPPs) and other phosphodiesterases.[2] These enzymes are present in biological samples, including blood plasma and cell extracts, and can rapidly metabolize Ap5A. This is a critical consideration when designing and interpreting experiments involving biological matrices.
Q5: What are the primary degradation products of Ap5A?
The enzymatic degradation of Ap5A by ecto-nucleotide pyrophosphatases/phosphodiesterases typically occurs through asymmetric hydrolysis, yielding AMP and ATP. Non-enzymatic hydrolysis under acidic conditions can lead to the cleavage of the polyphosphate bridge, generating various adenosine (B11128) phosphate (B84403) species.
Data on Ap5A Stability
Quantitative data on the half-life of Ap5A at various temperatures and pH values is not extensively documented in peer-reviewed literature. However, based on the stability of related compounds like ATP and general knowledge of polyphosphate chemistry, the following tables provide estimated stability guidelines.
Table 1: Recommended Storage Conditions for Ap5A
| Form | Storage Temperature | Recommended Duration | Special Conditions |
| Lyophilized Powder | -20°C | > 24 months | Sealed, away from moisture and light |
| Aqueous Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles |
| Aqueous Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles |
| Aqueous Solution | +2 to +8°C | Up to 24 months (as trilithium salt) | Monitor for microbial growth |
Table 2: Estimated Half-Life of Ap5A in Aqueous Solution at Different Temperatures (at neutral pH)
| Temperature | Estimated Half-Life | Notes |
| -80°C | > 6 months | Considered stable for long-term storage. |
| -20°C | 1 - 6 months | Suitable for medium-term storage. |
| 4°C | Days to Weeks | Degradation is expected to be slow but significant over time. |
| Room Temperature (20-25°C) | Hours to Days | Not recommended for storage; significant degradation can occur. |
| > 37°C | Rapid Degradation | Avoid elevated temperatures. |
Note: These are estimations based on general chemical principles and data from related compounds. For critical applications, it is recommended to perform stability studies under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | Ap5A degradation due to improper storage. | - Verify that lyophilized powder and solutions have been stored at the recommended temperatures. - Avoid repeated freeze-thaw cycles by using aliquots. - Prepare fresh solutions for critical experiments. |
| Enzymatic degradation in biological samples. | - Minimize incubation times with biological materials. - Consider the use of phosphodiesterase inhibitors if compatible with the assay. - Perform control experiments to assess the rate of Ap5A degradation in your specific biological matrix. | |
| Hydrolysis due to acidic pH. | - Ensure the pH of your buffers and solutions is neutral or slightly alkaline. - Avoid prolonged exposure to acidic conditions. | |
| Precipitate observed in thawed Ap5A solution. | Formation of insoluble salts or degradation products. | - Gently warm the solution to 37°C and vortex to redissolve. - If the precipitate persists, centrifuge the solution and use the supernatant, but be aware that the concentration may be altered. - Consider preparing a fresh solution. |
| Difficulty dissolving lyophilized Ap5A powder. | The compound can be hygroscopic and form a small, dense pellet. | - Ensure the vial has come to room temperature before opening to prevent condensation. - Use an appropriate aqueous buffer and vortex or sonicate briefly to ensure complete dissolution.[1] |
Experimental Protocols
Protocol for Assessing Ap5A Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for monitoring the stability of Ap5A in a given solution over time.
1. Materials:
- Ap5A standard
- Aqueous buffer of desired pH (e.g., phosphate-buffered saline, Tris-HCl)
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.5
- Mobile Phase B: Acetonitrile
- Temperature-controlled incubator or water bath
2. Procedure:
- Sample Preparation: Prepare a solution of Ap5A in the desired buffer at a known concentration (e.g., 1 mg/mL).
- Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the Ap5A solution into the HPLC system to obtain the initial concentration and purity profile.
- Incubation: Aliquot the remaining solution into several vials and incubate at the desired temperature(s).
- Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), remove a vial from incubation, allow it to reach room temperature, and inject an aliquot into the HPLC system.
- HPLC Analysis:
- Set the UV detector to 259 nm.
- Use a gradient elution method, for example:
- 0-5 min: 100% Mobile Phase A
- 5-20 min: Linear gradient to 80% Mobile Phase A / 20% Mobile Phase B
- 20-25 min: 100% Mobile Phase A (re-equilibration)
- The flow rate is typically 1.0 mL/min.
- Data Analysis:
- Identify and quantify the peak corresponding to Ap5A and any degradation product peaks that appear over time.
- Calculate the percentage of Ap5A remaining at each time point relative to the T0 sample.
- Plot the percentage of remaining Ap5A versus time to determine the degradation kinetics and half-life under the tested conditions.
Visualizations
Caption: Enzymatic degradation pathway of Ap5A by ecto-nucleotide pyrophosphatases/phosphodiesterases.
Caption: A logical workflow for troubleshooting common issues encountered with Ap5A stability.
References
Technical Support Center: Diadenosine Pentaphosphate (Ap5A) in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Diadenosine pentaphosphate (Ap5A) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Diadenosine pentaphosphate (Ap5A) and what is its primary application in biochemical assays?
Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate.[1] In the laboratory, its most common application is as a potent and highly specific inhibitor of adenylate kinase (AK), an enzyme that catalyzes the interconversion of adenine (B156593) nucleotides (2 ADP ↔ ATP + AMP).[2] By inhibiting adenylate kinase, Ap5A allows for the precise study of ATP- and ADP-dependent enzymes, such as ATPases and other kinases, without the confounding activity of contaminating AK.[2]
Q2: How should I store and handle Ap5A?
For long-term storage, Ap5A should be kept in a freezer, preferably in its lyophilized form.[1] While it has sufficient stability at room temperature for short-term handling and shipment, prolonged exposure to ambient temperatures should be avoided.[1] When preparing solutions, it is important to rinse the tube walls carefully and use methods like vortexing or sonication to ensure the compound is fully dissolved, as the lyophilized form can be sensitive to humidity and may appear as small droplets.[1]
Q3: What is the typical purity of commercially available Ap5A?
Commercially available Ap5A typically has a purity of greater than 95% as determined by HPLC.[1] It is important to note that these preparations are generally not sterile and have not been tested for endotoxins.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Kinase or ATPase Assays
Potential Cause: Contaminating adenylate kinase activity in your enzyme preparation is a common issue that can lead to inaccurate measurements of ATP consumption or generation.
Troubleshooting Steps:
-
Confirm Adenylate Kinase Contamination: To determine if contaminating adenylate kinase is affecting your assay, run a control reaction containing ADP but without your primary enzyme. If you observe ATP production (e.g., using a luciferase-based detection system), it indicates the presence of adenylate kinase.
-
Inhibit Adenylate Kinase with Ap5A: Add Ap5A to your reaction mixture to specifically inhibit adenylate kinase. The required concentration of Ap5A will depend on the source of the enzyme preparation and the concentration of other nucleotides in the assay.[3]
Data Presentation
Table 1: Recommended Molar Ratios of Ap5A to Other Nucleotides for Effective Adenylate Kinase Inhibition
| Source of Adenylate Kinase | Recommended Molar Ratio (Ap5A:Nucleotides) |
| Mammalian and insect skeletal muscle, human erythrocytes, Staphylococcus aureus | 1:50 |
| Tobacco leaves, spinach chloroplasts | 1:5 |
| Bovine liver mitochondria, human kidney homogenate, Escherichia coli | 2:1 |
Data sourced from: Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases.[3]
Issue 2: Ap5A Does Not Seem to be Inhibiting Adenylate Kinase Effectively
Potential Cause 1: Insufficient Concentration of Ap5A.
-
Troubleshooting: The concentration of Ap5A required for complete inhibition can vary. For fragmented sarcoplasmic reticulum from bullfrog skeletal muscle, a concentration of 50 µM or more was needed for complete inhibition. Increase the concentration of Ap5A in your assay.
Potential Cause 2: Degradation of Ap5A.
-
Troubleshooting: Ap5A is more susceptible to acid and molybdate (B1676688) than ATP. Ensure your assay buffer pH is stable and avoid conditions that could lead to the degradation of the polyphosphate chain. One study on the enzymatic hydrolysis of diadenosine polyphosphates by ecto-nucleotide pyrophosphatases/phosphodiesterases noted a very alkaline pH optimum for this process.[4] While this refers to enzymatic degradation, it highlights the importance of pH in the stability of the molecule. Prepare fresh Ap5A solutions for critical experiments.
Issue 3: Potential for Non-Specific Binding
Potential Cause: Ap5A, being a charged molecule, has the potential to bind non-specifically to other proteins or assay components, although it is generally considered highly specific for adenylate kinase.
Troubleshooting Steps:
-
Control Experiments: Run control experiments without the primary target enzyme to assess any background signal or inhibition caused by Ap5A interacting with other assay components.
-
Vary Ap5A Concentration: If non-specific effects are suspected, perform a dose-response curve with Ap5A to determine if the observed effect is consistent with its known potency for adenylate kinase.
-
Consider Assay Components: Non-specific binding can sometimes be mitigated by the inclusion of blocking agents like bovine serum albumin (BSA) in the assay buffer or by optimizing the salt concentration. The use of detergents like Tween-20 or Triton X-100 should be approached with caution as they can affect protein stability and interactions.[5][6]
Issue 4: Interference in Fluorescence-Based Assays
Potential Cause: While there is no specific data on the autofluorescence of Ap5A, many small molecules can interfere with fluorescence assays by either fluorescing at the same wavelength as the probe or by quenching the fluorescent signal.
Troubleshooting Steps:
-
Measure Ap5A Background Fluorescence: Scan the fluorescence of an Ap5A solution in your assay buffer at the excitation and emission wavelengths of your assay to check for intrinsic fluorescence.
-
Run Quenching Controls: To test for quenching, incubate your fluorescent probe with increasing concentrations of Ap5A (without the enzyme) and measure if there is a decrease in the fluorescent signal.
-
Consider Alternative Detection Methods: If significant interference is observed, consider using an alternative, non-fluorescence-based detection method, such as a colorimetric or radiometric assay.
Issue 5: Problems in Coupled Enzyme Assays
Potential Cause: In coupled enzyme assays, where the product of one reaction is the substrate for another, Ap5A could potentially inhibit one of the coupling enzymes, although it is known to not interfere with many kinases and ATPases.[3]
Troubleshooting Steps:
-
Test Coupling Enzymes Individually: To rule out inhibition of the coupling enzymes, run the coupled reaction by providing the intermediate substrate directly and observe if the reaction proceeds in the presence of Ap5A.
-
Optimize Enzyme Concentrations: Ensure that the concentrations of the coupling enzymes are not rate-limiting.
-
Consult the Literature: Check for any known interactions between Ap5A and the specific coupling enzymes you are using.
Experimental Protocols
Protocol 1: Determining the Ki of Ap5A for Adenylate Kinase using a Coupled Enzyme Assay
This protocol utilizes the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) coupled system to monitor the production of ATP by adenylate kinase. The oxidation of NADH is measured as a decrease in absorbance at 340 nm.[2]
Materials:
-
Purified Adenylate Kinase
-
Diadenosine pentaphosphate (Ap5A)
-
Adenosine diphosphate (B83284) (ADP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Phosphoenolpyruvate (PEP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ADP, Ap5A, NADH, and PEP in the assay buffer.
-
Prepare a working solution of the coupling enzymes (PK/LDH) in the assay buffer. A starting concentration of 10 units/mL for each is recommended.[2]
-
Prepare a working solution of adenylate kinase in the assay buffer. The final concentration should be optimized to give a linear reaction rate for at least 5 minutes.[2]
-
-
Assay Setup:
-
In a cuvette, combine the assay buffer, ADP at a fixed concentration, varying concentrations of Ap5A, NADH, PEP, and the PK/LDH solution.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction by adding the adenylate kinase solution and mix immediately.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (v₀) from the linear portion of the absorbance curves.
-
Plot 1/v₀ versus 1/[ADP] (Lineweaver-Burk plot) for each Ap5A concentration to determine the type of inhibition and calculate the inhibitor constant (Ki).
-
Protocol 2: Suppressing Background Adenylate Kinase Activity in an ATPase Assay
This protocol describes how to use Ap5A to eliminate the contribution of contaminating adenylate kinase in an ATPase assay that measures the release of inorganic phosphate (B84403) (Pi).[2]
Materials:
-
Enzyme preparation containing the ATPase of interest (and suspected contaminating adenylate kinase)
-
Diadenosine pentaphosphate (Ap5A)
-
Adenosine triphosphate (ATP)
-
Assay Buffer appropriate for the ATPase of interest
-
Reagents for Pi detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Assay Setup:
-
Prepare two sets of reactions in a 96-well plate: one set with Ap5A and one without.
-
To each well, add the assay buffer and the enzyme preparation.
-
Add Ap5A to the designated wells at a concentration sufficient to inhibit adenylate kinase (refer to Table 1 for guidance).
-
Pre-incubate the plate at the optimal temperature for the ATPase for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding ATP to a final concentration appropriate for the ATPase being studied.
-
Incubate for a time period that ensures the reaction is within the linear range.
-
Terminate the reaction by adding the Pi detection reagent.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength for the Pi detection reagent.[2]
-
Create a standard curve using known concentrations of phosphate to quantify the amount of Pi produced.
-
Compare the ATPase activity (rate of Pi production) in the presence and absence of Ap5A. The activity measured in the presence of Ap5A represents the true ATPase activity, free from the interference of adenylate kinase.[2]
-
Visualizations
References
- 1. biolog.de [biolog.de]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of diadenosine polyphosphates by nucleotide pyrophosphatases/phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detergents: Triton X-100, Tween-20, and More [labome.com]
Technical Support Center: Troubleshooting Unexpected Results with Ap5A
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Diadenosine pentaphosphate (Ap5A). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Ap5A and what are its primary applications in research?
Ap5A, or P¹,P⁵-Di(adenosine-5')pentaphosphate, is a structural analog of two ADP molecules. Its primary application is as a potent and highly specific inhibitor of adenylate kinase (AK), an enzyme that plays a crucial role in cellular energy homeostasis by catalyzing the reaction 2 ADP ⇌ ATP + AMP.[1] By inhibiting AK, Ap5A allows for the precise study of ATP- and ADP-dependent enzymes without the confounding variable of nucleotide interconversion.[2] It is also recognized as a signaling molecule, particularly in the cardiovascular system, where it is involved in the response to metabolic stress.[3]
Q2: What are the most common reasons for unexpected results when using Ap5A?
Unexpected results with Ap5A can typically be attributed to one or more of the following factors:
-
Incomplete Inhibition of Adenylate Kinase: This can lead to residual AK activity, which can interfere with the accurate measurement of other enzyme kinetics.
-
Off-Target Effects: Ap5A or its metabolites can interact with other cellular components, leading to unintended biological responses.
-
Ap5A Instability and Degradation: Improper handling or experimental conditions can lead to the breakdown of Ap5A, reducing its effective concentration.
-
Contaminants in Ap5A Preparations: The presence of impurities such as ATP, ADP, or metals in the Ap5A stock can lead to experimental artifacts.[4]
Q3: How should I properly store and handle Ap5A to ensure its stability?
To maintain the integrity of Ap5A, it is crucial to follow proper storage and handling procedures. While specific recommendations may vary by manufacturer, general guidelines include:
-
Storage: Store lyophilized Ap5A at -20°C for long-term stability.
-
Reconstitution: Reconstitute Ap5A in a high-quality, sterile buffer or water. It is advisable to prepare fresh working solutions daily and avoid repeated freeze-thaw cycles.
-
pH and Buffer Choice: Be mindful of the pH of your experimental buffer, as Ap5A is more labile to acid.[4] The choice of buffer can also influence the stability of nucleotides.
Troubleshooting Guides
Issue 1: Incomplete Inhibition of Adenylate Kinase
Symptom: You observe higher than expected ATPase activity, or your kinetic measurements for an ATP-dependent enzyme are inconsistent, suggesting residual adenylate kinase activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Ap5A Concentration | The required concentration of Ap5A for complete AK inhibition varies depending on the source of the enzyme and the concentration of other nucleotides (ATP, ADP) in the assay.[1][5] Consult the provided table for recommended molar ratios. Increase the Ap5A concentration in a stepwise manner to determine the optimal inhibitory concentration for your specific system. |
| Resistant Adenylate Kinase Isozyme | Different isozymes of adenylate kinase exhibit varying sensitivities to Ap5A.[2] Verify the specific AK isozyme present in your experimental system if possible. Refer to the table of Ki values for different isozymes to ensure you are using an appropriate concentration. |
| Ap5A Degradation | Prepare fresh Ap5A solutions for each experiment. Assess the stability of Ap5A in your experimental buffer by running control experiments over time. |
| High Substrate (ADP) Concentration | Ap5A is a competitive inhibitor with respect to ADP.[2] If your assay requires high concentrations of ADP, you will need a correspondingly higher concentration of Ap5A to achieve effective inhibition. |
Quantitative Data: Ap5A Potency and Recommended Concentrations
Table 1: Inhibitory Potency (Ki) of Ap5A against various Adenylate Kinase Isozymes
| Adenylate Kinase Isozyme Source | Ki Value |
| Pig Muscle | Varies (literature dependent) |
| Human Erythrocytes | Near 2 µM for excellent inhibition[6] |
| Escherichia coli | Higher ratio needed for suppression[1][5] |
| Bovine Liver Mitochondria | Higher ratio needed for suppression[1][5] |
Note: Ki values can vary depending on assay conditions.
Table 2: Recommended Molar Ratios of Ap5A to Other Nucleotides for AK Suppression
| Source of Enzyme Preparation | Recommended Molar Ratio (Ap5A:Nucleotides) |
| Mammalian and Insect Skeletal Muscle, Human Erythrocytes, Staphylococcus aureus | 1:50[1][5] |
| Tobacco Leaves, Spinach Chloroplasts | 1:5[1][5] |
| Bovine Liver Mitochondria, Human Kidney Homogenate, Escherichia coli | 2:1[1][5] |
Issue 2: Observed Off-Target Effects
Symptom: You observe a biological response that cannot be attributed to the inhibition of adenylate kinase, such as changes in intracellular calcium levels or activation of signaling pathways unrelated to AK.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis to Adenosine (B11128) and Activation of Adenosine Receptors | In some biological systems, Ap5A can be hydrolyzed to adenosine, which can then activate A1 adenosine receptors, leading to downstream effects.[7] To test for this, include a selective adenosine receptor antagonist in your experiment as a control. |
| Interaction with Purinergic Receptors | While primarily targeting AK, high concentrations of Ap5A may have weak interactions with other ATP-binding proteins, including purinergic receptors.[8][9] Use the lowest effective concentration of Ap5A and consider using more specific agonists/antagonists for the suspected off-target receptor to confirm its involvement. |
| Contaminating Nucleotides in Ap5A Stock | Commercially available Ap5A may contain trace amounts of ATP or ADP, which can activate purinergic receptors.[4] Use high-purity Ap5A and consider analyzing your stock solution for contaminants using techniques like HPLC. |
Experimental Protocols and Workflows
Protocol: Eliminating Contaminating Adenylate Kinase Activity in an ATPase Assay
This protocol outlines how to use Ap5A to ensure that the measured phosphate (B84403) (Pi) production is solely from the ATPase of interest and not from contaminating adenylate kinase.
Materials:
-
Enzyme preparation (containing the ATPase of interest and potentially contaminating AK)
-
Ap5A stock solution
-
ATP
-
Assay buffer
-
Reagents for Pi detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Assay Setup: Prepare two sets of reactions in a 96-well plate:
-
Set A (Without Ap5A): Assay buffer + enzyme preparation.
-
Set B (With Ap5A): Assay buffer + enzyme preparation + a saturating concentration of Ap5A (refer to Table 2 for guidance).
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for your ATPase for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding ATP to a final concentration appropriate for the ATPase being studied.
-
Incubation: Incubate the reaction for a time period that ensures the reaction is in the linear range.
-
Reaction Termination and Detection: Terminate the reaction by adding the Pi detection reagent.
-
Data Analysis: Measure the absorbance using a microplate reader. Compare the rate of Pi production in the presence and absence of Ap5A. A significant reduction in Pi production in the absence of Ap5A that is rescued in its presence is indicative of contaminating adenylate kinase activity. The activity measured in the presence of saturating Ap5A represents the true ATPase activity.[2]
Experimental Workflow: Troubleshooting Unexpected Results
Caption: A logical workflow for troubleshooting unexpected results with Ap5A.
Signaling Pathways
Ap5A in Cardiac Myocyte Signaling
In cardiac myocytes, Ap5A levels are altered during metabolic stress, such as ischemia.[3] It is known to interact with ATP-sensitive potassium (K-ATP) channels, influencing their open probability. This suggests a role for Ap5A in the cellular response to energy deprivation.
References
- 1. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diadenosine-5-phosphate exerts A1-receptor-mediated proarrhythmic effects in rabbit atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purinergic receptor-mediated effects of adenosine 5'-triphosphate in urological malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine 5'-triphosphate: a P2-purinergic agonist in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Diadenosine Pentaphosphate Pentasodium by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions for the purity assessment of Diadenosine pentaphosphate pentasodium (Ap5A) by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary Interactions: Interaction of phosphate (B84403) groups with active sites on the column packing or metal surfaces of the HPLC system. 2. Inappropriate Mobile Phase pH: The pH is not optimal for the ionization state of the analyte. 3. Column Overload: Injecting too much sample. 4. Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase. | 1. Use a metal-free or bio-inert HPLC system if available. Passivating the system with a strong acid (e.g., nitric acid) can also help. Ensure the use of a high-quality, end-capped C18 column. Increase the concentration of the ion-pairing agent or the buffer. 2. Adjust the mobile phase pH. For anionic compounds like Ap5A, a slightly acidic to neutral pH (e.g., 6.0-7.0) is often optimal. 3. Reduce the injection volume or dilute the sample. 4. Wash the column with a strong solvent. If the problem persists, replace the column. |
| Poor Peak Shape (Fronting) | 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. 2. Column Overload: Injecting too much sample mass. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce the amount of sample injected onto the column. |
| Shifting Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of organic solvent, precipitation of buffer salts). 3. Fluctuations in Column Temperature: The column temperature is not stable. 4. Pump Malfunction: Inconsistent mobile phase delivery. | 1. Equilibrate the column for a sufficient time (e.g., 10-15 column volumes) with the initial mobile phase. 2. Prepare fresh mobile phase daily. Degas the mobile phase before use. 3. Use a column oven to maintain a constant temperature. 4. Check the pump for leaks and ensure proper functioning. |
| Low Signal Intensity | 1. Sample Degradation: Ap5A is not stable in the prepared sample solution. 2. Incorrect Detection Wavelength: The detector is not set to the optimal wavelength for Ap5A. 3. Detector Malfunction: The detector lamp is failing. | 1. Prepare samples fresh and keep them cool. Use a buffered sample diluent. 2. Set the UV detector to the absorbance maximum of Ap5A, which is around 259 nm. 3. Check the detector lamp's performance and replace it if necessary. |
| Ghost Peaks | 1. Contamination in the Mobile Phase or HPLC System: Impurities are being introduced from the solvents, tubing, or injector. 2. Carryover from Previous Injections: The previous sample was not fully eluted. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly. 2. Implement a needle wash step in the autosampler method. Run blank injections with a strong solvent to clean the injection system and column. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended column for Ap5A analysis?
A C18 reversed-phase column is the most common choice for analyzing dinucleoside polyphosphates like Ap5A. A column with high-purity silica (B1680970) and end-capping is recommended to minimize peak tailing.
Q2: Why is an ion-pairing reagent necessary?
Ap5A is a highly polar and anionic molecule, which results in poor retention on a standard C18 column. An ion-pairing reagent, such as tetrabutylammonium (B224687) (TBA), is added to the mobile phase. The hydrophobic tail of the TBA cation interacts with the C18 stationary phase, while its positive charge forms an ion pair with the negatively charged phosphate groups of Ap5A. This increases the overall hydrophobicity of the Ap5A-TBA complex, leading to better retention and separation.
Q3: What are the typical impurities I might see?
Potential impurities in a sample of this compound include ATP, ADP, AMP, and other diadenosine polyphosphates with a different number of phosphate groups (e.g., Ap4A, Ap6A).
Q4: How should I prepare my sample for analysis?
Dissolve the this compound salt in the initial mobile phase or in high-purity water. It is recommended to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the HPLC system.
Q5: What is the expected stability of Ap5A in solution?
Diadenosine pentaphosphate can be susceptible to enzymatic degradation and hydrolysis, especially at non-neutral pH and elevated temperatures. It is advisable to prepare samples fresh and keep them in an autosampler at a controlled, cool temperature (e.g., 4 °C) if they are to be analyzed over an extended period.
Experimental Protocol
This protocol outlines a typical ion-pair reversed-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Potassium dihydrogen phosphate (KH2PO4).
-
Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS).
-
Phosphoric acid or potassium hydroxide (B78521) for pH adjustment.
2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer): 100 mM Potassium Phosphate buffer with 5 mM Tetrabutylammonium hydrogen sulfate, pH adjusted to 6.5 with phosphoric acid or potassium hydroxide.
-
Mobile Phase B (Organic Modifier): Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 100 mM Potassium Phosphate, 5 mM TBAHS, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 5% B; 5-25 min, 5-30% B; 25-30 min, 30% B; 30-32 min, 30-5% B; 32-40 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 259 nm |
| Injection Volume | 10 µL |
4. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
5. Data Analysis
-
Identify the peak corresponding to Diadenosine pentaphosphate by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample by determining the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Ap5A Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Repeatability of Injections (RSD%) | < 2.0% |
Table 2: Example Chromatographic Data
| Compound | Retention Time (min) | Peak Area (%) |
| AMP | ~5.2 | (Varies by sample) |
| ADP | ~8.9 | (Varies by sample) |
| ATP | ~12.5 | (Varies by sample) |
| Diadenosine pentaphosphate (Ap5A) | ~20.1 | > 95% (for a pure sample) |
| Ap6A | ~23.8 | (Varies by sample) |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase conditions.
Visualizations
Caption: Experimental workflow for HPLC purity assessment.
Caption: Troubleshooting logic for common HPLC issues.
Technical Support Center: Diadenosine Pentaphosphate (Ap5A) and pH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on Diadenosine pentaphosphate (Ap5A) activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving Ap5A and varying pH conditions.
Q1: My Ap5A-mediated electrophysiological effects are absent or significantly reduced. What could be the cause?
A1: The bioactivity of Ap5A is highly dependent on the extracellular pH. Studies have shown that the cardiac electrophysiological effects of Ap5A observed at a physiological pH of 7.4 are absent at an acidic pH of 6.5.[1][2] Ensure that your buffer system is stable and maintaining the desired physiological pH throughout the experiment. Verify your pH meter is calibrated correctly and that the temperature of your experimental solution matches the temperature at which the pH was calibrated.
Q2: I am observing inconsistent results in my Ap5A binding assays. Could pH be a factor?
A2: Yes, pH can significantly influence the conformation of both Ap5A and its target protein, thereby affecting binding affinity.[1][2] The protonation state of amino acid residues in the binding site of the target protein is critical for interaction with the phosphate (B84403) chain and adenosine (B11128) moieties of Ap5A.[3][4] It is crucial to perform binding assays in a well-buffered solution at a pH that is optimal for the specific protein-ligand interaction you are studying. Consider performing a pH titration experiment to determine the optimal binding pH for your system.
Q3: I suspect my Ap5A is degrading during my experiment. How does pH affect its stability?
A3: While Ap5A has sufficient stability at room temperature for handling, prolonged exposure to highly acidic or alkaline conditions can lead to hydrolysis of the polyphosphate chain.[5] For long-term storage, it is recommended to keep Ap5A in a freeze-dried form in the freezer.[6] When preparing stock solutions, use a neutral pH buffer and store them at -20°C.[7] If you suspect degradation, you can check the purity of your Ap5A solution using HPLC.[8]
Q4: My enzyme inhibition assay with Ap5A is not showing the expected level of inhibition. How can I troubleshoot this?
A4: The inhibitory potency of Ap5A, for example against adenylate kinase, can be pH-dependent. The association constant for Ap5A binding to adenylate kinase has been determined at pH 8.0. A deviation from the optimal pH can alter the ionization state of the enzyme's active site residues and the inhibitor itself, leading to reduced binding and inhibition.[9] Ensure your assay buffer is at the correct pH. For adenylate kinase assays, a common buffer is 50 mM Tris-HCl, pH 7.5.[10] Also, confirm the required concentration of Ap5A, as higher concentrations (50 µM or more) may be needed for complete inhibition of adenylate kinase in some preparations.[5]
Q5: I am seeing variability in the activity of an enzyme that is supposed to be activated by Ap5A. What should I check?
A5: The activity of enzymes is often characterized by an optimal pH at which they exhibit maximum activity.[11] If the pH of your assay system fluctuates, the enzyme's activity will also vary. This can be particularly pronounced if the experimental pH is on the steep slope of the enzyme's pH-activity profile. Use a buffer with a pKa close to the desired experimental pH to ensure stable pH control. It is also important to consider that the structural conformation of Ap5A itself can be altered by pH, which may affect its ability to act as an activator.[1][2]
Data on pH-Dependent Effects of Ap5A
The following tables summarize quantitative data on how pH influences the activity of Diadenosine pentaphosphate.
Table 1: Effect of Extracellular pH on the Cardiac Effects of Ap5A (1 µM) in Isolated Guinea-Pig Hearts
| Parameter | pH 7.4 | pH 6.5 | pH 8.5 |
| Action Potential Duration (APD95) | Increased | No effect | No significant effect |
| Refractory Period (RP) | Increased | No effect | Tended to be increased |
| Coronary Perfusion Pressure | Reduced | Attenuated reduction | Attenuated reduction |
Data sourced from scientific literature.[1][2]
Table 2: pH in Experimental Protocols for Studying Ap5A Activity
| Experiment Type | Target Enzyme/Process | Recommended pH | Buffer Example |
| Enzyme Inhibition Assay | Adenylate Kinase | 7.5 - 8.0 | 50 mM Tris-HCl[10] |
| Hydrolysis Assay | RppH | 8.0 | 50 mM Tris-HCl[8] |
| Electrophysiology | Cardiac Tissue | 7.4 | Krebs-Henseleit solution |
Experimental Protocols
Below are detailed methodologies for key experiments involving Ap5A where pH is a critical parameter.
Protocol 1: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol utilizes a coupled enzyme assay to monitor adenylate kinase activity, where the production of ATP is linked to the oxidation of NADH.[10]
Materials:
-
Purified Adenylate Kinase
-
Diadenosine pentaphosphate (Ap5A)
-
Adenosine diphosphate (B83284) (ADP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Phosphoenolpyruvate (PEP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of ADP, Ap5A, NADH, and PEP in the assay buffer. Prepare a working solution of the coupling enzymes (PK/LDH).
-
Assay Setup:
-
Set up a series of reactions with a fixed concentration of Ap5A and varying concentrations of ADP. It is recommended to test at least five different ADP concentrations.
-
In a cuvette, combine the assay buffer, NADH, PEP, PK/LDH solution, and the desired concentration of Ap5A.
-
Add the varying concentrations of ADP to the respective cuvettes.
-
-
Reaction Initiation: Initiate the reaction by adding a pre-determined amount of adenylate kinase solution and mix thoroughly.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law for NADH (ε at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot v₀ versus the substrate concentration ([ADP]) for each concentration of Ap5A to generate Michaelis-Menten plots.
-
Use a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]) to determine the Ki. For competitive inhibition, the lines will intersect on the y-axis.
-
Protocol 2: Ap5A Hydrolysis Assay by HPLC
This protocol is adapted from a method used to assay the Ap5A-hydrolysis activity of the enzyme RppH.[8]
Materials:
-
Purified RppH enzyme
-
Diadenosine pentaphosphate (Ap5A)
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM MgCl₂
-
20% Trifluoroacetic acid (TFA) for reaction termination
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) in water
-
Mobile Phase B: 20 mM ammonium acetate in methanol
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, 100 µM Ap5A, and the RppH enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding TFA.
-
HPLC Analysis:
-
Inject a sample of the reaction mixture onto the C18 column equilibrated with Mobile Phase A.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 0–50% over 20 minutes) at a flow rate of 1 ml/min.
-
Monitor the elution of Ap5A and its hydrolysis products (ADP and ATP) by measuring the absorbance at 254 nm.
-
-
Data Analysis: Quantify the amount of Ap5A remaining and the products formed by integrating the peak areas.
Visualizations
The following diagrams illustrate key concepts related to Ap5A activity and experimental design.
Caption: Ap5A signaling is pH-dependent.
Caption: Workflow for pH-dependent Ap5A activity assay.
Caption: Troubleshooting logic for Ap5A experiments.
References
- 1. Changes in extracellular pH and myocardial ischaemia alter the cardiac effects of diadenosine tetraphosphate and pentaphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in extracellular pH and myocardial ischaemia alter the cardiac effects of diadenosine tetraphosphate and pentaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pH Regulates Ligand Binding to an Enzyme Active Site by Modulating Intermediate Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolog.de [biolog.de]
- 7. P¹,P⁵-Di(adenosine-5′) pentaphosphate ammonium salt Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Adenylate Kinase Inhibition with Ap5A
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on the use of P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) to eliminate contaminating adenylate kinase (AK) activity in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is adenylate kinase and why is it a source of contamination?
Adenylate kinase (AK), also known as myokinase, is a ubiquitous phosphotransferase enzyme that catalyzes the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] Due to its widespread presence and high activity in cellular lysates and partially purified enzyme preparations, it is a common contaminant in various biochemical assays, particularly those involving ATPases and other kinases. This contaminating activity can lead to inaccurate measurements by altering the concentrations of adenine (B156593) nucleotides (ATP, ADP, and AMP) in the assay.[1]
Q2: How does Ap5A inhibit adenylate kinase?
Ap5A, or P¹,P⁵-Di(adenosine-5')pentaphosphate, is a potent and highly specific competitive inhibitor of adenylate kinase.[1] It acts as a bisubstrate analog, meaning it structurally mimics the two ADP molecules that are the substrates for the AK reaction. By binding tightly to the active site of adenylate kinase, Ap5A effectively blocks the enzyme's catalytic activity.
Q3: What is the inhibitory potency of Ap5A?
The inhibitory constant (Ki) of Ap5A for adenylate kinase is typically in the nanomolar to low micromolar range, indicating a very high affinity.[1][2] However, the exact Ki value can vary depending on the specific isozyme of adenylate kinase and the experimental conditions.
Q4: Will Ap5A inhibit other kinases in my assay?
Ap5A is highly selective for adenylate kinase. Studies have shown that at concentrations effective for inhibiting adenylate kinase, Ap5A does not significantly affect the activity of other enzymes such as hexokinase, phosphofructokinase, and phosphoglycerate kinase.[3] However, very modest reductions in pyruvate (B1213749) kinase activity have been noted at higher concentrations.[3] It is always recommended to perform control experiments to confirm the specificity of Ap5A in your specific experimental system.
Q5: What concentration of Ap5A should I use?
The optimal concentration of Ap5A required for complete inhibition of contaminating adenylate kinase activity depends on the source of the enzyme preparation and the concentration of other nucleotides in the assay. A general guideline is to use a specific molar ratio of Ap5A to other nucleotides. For many mammalian and insect skeletal muscle extracts, as well as human erythrocytes, a 1:50 molar ratio of Ap5A to other nucleotides is effective.[3][4][5] However, for other sources, such as plant tissues or mitochondria, a higher ratio may be necessary.[3][4][5] For complete inhibition in studies with fragmented sarcoplasmic reticulum, a concentration of 50 µM or more of Ap5A may be required.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete inhibition of adenylate kinase activity. | Insufficient Ap5A concentration. | Increase the concentration of Ap5A. Refer to the recommended molar ratios in the table below or perform a dose-response experiment to determine the optimal concentration for your system. |
| Source of adenylate kinase requires a higher Ap5A concentration. | Different isoforms or sources of adenylate kinase may have varying sensitivities to Ap5A. Increase the Ap5A concentration systematically. | |
| Observed inhibition of the primary enzyme of interest. | Ap5A concentration is too high. | While highly specific, extremely high concentrations of Ap5A may have off-target effects. Reduce the Ap5A concentration to the minimum required for effective adenylate kinase inhibition. |
| The primary enzyme is sensitive to Ap5A. | Perform a control experiment to measure the activity of your purified primary enzyme in the presence and absence of Ap5A to confirm any inhibitory effects. | |
| Variability in results between experiments. | Inconsistent preparation of Ap5A stock solution. | Ensure that the Ap5A stock solution is prepared accurately and stored correctly to maintain its stability and potency. |
| Contamination in reagents. | Test all reagents for adenylate kinase activity. Consider that some commercially available nucleotide preparations may contain contaminating adenylate kinase. |
Quantitative Data Summary
Table 1: Inhibitory Potency (Ki) of Ap5A against various Adenylate Kinase Isozymes
| Enzyme Source | Organism/Tissue | Ki Value |
| Adenylate Kinase | Rabbit Muscle | ~2.5 nM |
| Adenylate Kinase | Human Hemolysate | Effective at ≥ 2 µM |
| Adenylate Kinase | Bullfrog Skeletal Muscle (in FSR) | Requires ≥ 50 µM for complete inhibition |
Note: Ki values can vary depending on specific assay conditions.
Table 2: Recommended Molar Ratios of Ap5A to Other Nucleotides for Effective Adenylate Kinase Inhibition
| Enzyme Source | Recommended Ap5A:Nucleotide Molar Ratio |
| Mammalian and Insect Skeletal Muscle | 1:50 |
| Human Erythrocytes | 1:50 |
| Staphylococcus aureus | 1:50 |
| Tobacco Leaves and Spinach Chloroplasts | 1:5 |
| Bovine Liver Mitochondria and Human Kidney Homogenate | 2:1 |
| Escherichia coli | 2:1 |
Experimental Protocols
Protocol 1: Determining the Ki of Ap5A for Adenylate Kinase using a Coupled Enzyme Assay
This protocol utilizes a coupled enzyme system of pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) to monitor the production of ATP by adenylate kinase. The oxidation of NADH is measured as a decrease in absorbance at 340 nm.
Materials:
-
Purified Adenylate Kinase
-
P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A)
-
Adenosine diphosphate (B83284) (ADP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Phosphoenolpyruvate (PEP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂
-
Spectrophotometer
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of ADP, Ap5A, NADH, and PEP in the assay buffer.
-
Prepare a working solution of the coupling enzymes (PK/LDH) in the assay buffer. A common starting concentration is 10 units/mL for both enzymes.
-
Prepare a working solution of adenylate kinase in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5 minutes.
-
-
Assay Setup:
-
Set up a series of reactions in cuvettes. Each series will have a fixed concentration of Ap5A and varying concentrations of ADP. It is recommended to test at least five different ADP concentrations.
-
To each cuvette, add the assay buffer, PEP, NADH, PK/LDH solution, and the desired concentration of Ap5A.
-
-
Data Acquisition:
-
Pre-incubate the reaction mixture (without adenylate kinase) at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding the adenylate kinase solution and mix thoroughly.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot v₀ versus the substrate concentration ([ADP]) for each concentration of Ap5A to generate Michaelis-Menten plots.
-
To determine the Ki, a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]) can be used. For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines.
-
Protocol 2: Eliminating Contaminating Adenylate Kinase Activity in an ATPase Assay
This protocol describes how to use Ap5A to suppress background adenylate kinase activity in a typical ATPase assay that measures the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Enzyme preparation containing the ATPase of interest and contaminating adenylate kinase
-
Ap5A
-
ATP
-
Assay Buffer appropriate for the ATPase being studied
-
Reagents for Pi detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Assay Setup:
-
Prepare two sets of reactions in a 96-well plate: one set with Ap5A and one set without (control).
-
To each well, add the assay buffer and the enzyme preparation.
-
To the "with Ap5A" wells, add Ap5A to the desired final concentration.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at the optimal temperature for the ATPase for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration appropriate for the ATPase being studied.
-
Incubate the reaction for a time period that ensures the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding the Pi detection reagent.
-
Measure the absorbance at the appropriate wavelength for the Pi detection reagent using a microplate reader.
-
-
Data Analysis:
-
Compare the ATPase activity (rate of Pi production) in the presence and absence of Ap5A.
-
A significant reduction in Pi production in the absence of Ap5A that is rescued in its presence is indicative of contaminating adenylate kinase activity. The activity measured in the presence of saturating Ap5A represents the true ATPase activity.
-
Visualizations
Caption: Adenylate Kinase signaling pathway and its inhibition by Ap5A.
Caption: General experimental workflow for using Ap5A to remove contaminating adenylate kinase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Diadenosine Pentaphosphate (Ap5A) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Diadenosine pentaphosphate (Ap5A) in cell culture experiments.
FAQs and Troubleshooting Guides
1. Unexpected Changes in Intracellular Calcium Levels
Question: I am using Ap5A to study a specific cellular process, but I'm observing unexpected, rapid increases in intracellular calcium. What could be the cause, and how can I investigate this?
Answer:
Diadenosine pentaphosphate (Ap5A) can cause off-target activation of various purinergic receptors, particularly P2X and some P2Y receptors, which are known to modulate intracellular calcium levels.[1][2] Additionally, Ap5A has been shown to be a potent activator of cardiac ryanodine (B192298) receptors (RyR2), which mediate calcium release from intracellular stores.[3][4] This can lead to unintended calcium signaling that may confound your experimental results.
To investigate whether the observed calcium increase is an off-target effect of Ap5A, you can perform a calcium imaging experiment using selective antagonists for P2 receptors and ryanodine receptors.
Quantitative Data: Ap5A Receptor Affinity
| Receptor Target | Reported Effect | EC50/Potency | Cell/Tissue Type |
| P2X1 Receptor | Agonist, transient vasoconstriction | >10 nM | Rat renal vasculature[5] |
| Unidentified P2X Receptor | Agonist, sustained vasoconstriction | >1 nM | Rat renal vasculature[5] |
| P2X3 Receptor Subunit | Present on aminergic terminals responding to Ap5A | - | Rat brain basal ganglia[1] |
| Cardiac Ryanodine Receptor (RyR2) | Potent activator | 140 µM (low-affinity site), potent activation at 100 pM - 10 µM (high-affinity site) | Sheep cardiac muscle[3][4] |
Experimental Protocol: Troubleshooting Ap5A-Induced Calcium Flux
This protocol describes how to use calcium imaging with fluorescent indicators to determine if Ap5A is causing off-target calcium mobilization via P2 or ryanodine receptors.
Materials:
-
Cells of interest cultured on glass-bottom dishes suitable for microscopy
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Ap5A stock solution
-
P2 receptor antagonist (e.g., Suramin, PPADS)
-
Ryanodine receptor antagonist (e.g., Ryanodine at high concentrations, or Dantrolene)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and allow them to adhere and reach the desired confluency.
-
-
Dye Loading:
-
Prepare a loading solution of your chosen calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye-loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence signal for 1-2 minutes.
-
Perfuse the cells with HBSS containing your working concentration of Ap5A and record the fluorescence changes.
-
-
Antagonist Treatment:
-
In separate experiments, pre-incubate the dye-loaded cells with a P2 receptor antagonist (e.g., 100 µM Suramin) or a ryanodine receptor antagonist (e.g., 10 µM Dantrolene) for 15-30 minutes before Ap5A application.
-
Repeat the Ap5A perfusion and record the fluorescence changes in the presence of the antagonist.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time. A common method is to express the change as a ratio of the baseline fluorescence (F/F0).
-
Compare the calcium response to Ap5A in the absence and presence of the antagonists. A significant reduction in the calcium signal in the presence of an antagonist suggests that Ap5A is acting on that specific receptor.
-
Diagram: Investigating Ap5A-Induced Calcium Signaling
Caption: Workflow for troubleshooting unexpected calcium signals induced by Ap5A.
2. Unexplained Decrease in Cell Viability or Increase in Apoptosis
Question: My experiments with Ap5A are showing a significant decrease in cell viability and an increase in apoptotic markers, which is not the expected outcome. Is this a known off-target effect?
Answer:
While Ap5A is not primarily known as a potent inducer of apoptosis in most cell types, some diadenosine polyphosphates have been implicated in modulating cell proliferation and apoptosis.[6] The observed effects could be due to several factors:
-
Cell-type specific responses: The effect of Ap5A can be highly dependent on the cell type and the expression of various purinergic and other receptors.
-
Activation of apoptotic pathways: In some contexts, sustained elevation of intracellular calcium, which can be an off-target effect of Ap5A, can trigger apoptotic cascades.
-
Interference with cellular metabolism: As a structural analog of ATP and ADP, high concentrations of Ap5A might interfere with cellular bioenergetics, although this is less commonly reported as a primary off-target effect.
To determine if Ap5A is directly causing apoptosis in your cell culture, you can perform a series of standard cell viability and apoptosis assays.
Quantitative Data: Effects of Diadenosine Polyphosphates on Cell Fate
| Compound | Effect | Cell Type |
| Ap3A, Ap4A | Increased proliferation | Vascular smooth muscle cells[6] |
| Ap5A, Ap6A | No effect on proliferation | Vascular smooth muscle cells[6] |
Note: Data on direct apoptotic effects of Ap5A is limited and appears to be cell-type specific. The provided data highlights the differential effects of diadenosine polyphosphates.
Experimental Protocol: Assessing Ap5A-Induced Apoptosis
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells after Ap5A treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
Ap5A stock solution
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of Ap5A for different time points (e.g., 24, 48, 72 hours). Include an untreated control and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4-6 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any detached, potentially apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Diagram: Apoptosis Detection Workflow
Caption: Experimental workflow for detecting Ap5A-induced apoptosis.
3. Altered Cell Proliferation Rates
Question: I am observing unexpected changes in cell proliferation after treating my cultures with Ap5A. How can I confirm if this is a direct effect of the compound?
Answer:
While some diadenosine polyphosphates like Ap3A and Ap4A have been shown to induce proliferation in certain cell types, Ap5A and Ap6A did not show this effect in vascular smooth muscle cells.[6] However, the response can be cell-type specific. An apparent change in proliferation could be a secondary consequence of other off-target effects, such as alterations in cell signaling pathways or mild cytotoxicity that affects the overall growth rate of the culture.
To directly assess the impact of Ap5A on cell proliferation, a DNA synthesis assay, such as the EdU incorporation assay, is recommended. This method specifically measures the rate of DNA replication, providing a more direct measure of proliferation than metabolic assays, which can be confounded by changes in cell metabolism.
Experimental Protocol: Measuring Cell Proliferation with EdU
This protocol outlines the use of the Click-iT™ EdU (5-ethynyl-2'-deoxyuridine) assay to measure DNA synthesis and cell proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
Ap5A stock solution
-
EdU labeling solution
-
Click-iT™ EdU detection kit (containing fluorescent azide)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate (e.g., 96-well) at a suitable density.
-
Treat cells with Ap5A at various concentrations for the desired duration (e.g., 24-48 hours). Include appropriate controls.
-
-
EdU Labeling:
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for a period that allows for a detectable level of incorporation (e.g., 2-4 hours).
-
-
Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
-
EdU Detection:
-
Prepare the Click-iT™ reaction cocktail containing the fluorescent azide (B81097) according to the manufacturer's instructions.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Nuclear Staining and Imaging:
-
Wash the cells with PBS.
-
Stain the nuclei with Hoechst 33342 for 15 minutes.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Count the total number of cells (Hoechst-positive nuclei) and the number of proliferating cells (EdU-positive nuclei).
-
Calculate the percentage of proliferating cells for each treatment condition. Compare the proliferation rate in Ap5A-treated cells to the untreated control.
-
Diagram: Cell Proliferation Logical Flow
Caption: Decision-making flowchart for investigating altered cell proliferation.
References
- 1. Adenosine triphosphate and diadenosine pentaphosphate induce [Ca(2+)](i) increase in rat basal ganglia aminergic terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adl.usm.my [adl.usm.my]
- 6. Induction of apoptosis in cells | Abcam [abcam.com]
Technical Support Center: Enhancing Kinase Assay Specificity with Ap5A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using P¹,P⁵-Di(adenosine-5') pentaphosphate (Ap5A) to improve the specificity of kinase assays. Contamination with adenylate kinase (AK) is a frequent cause of inaccurate results in kinase activity measurements, and Ap5A is a powerful tool to mitigate this issue.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is Ap5A and how does it improve kinase assay specificity?
A1: Ap5A, or P¹,P⁵-Di(adenosine-5') pentaphosphate, is a structural analog of two ADP molecules linked by a pentaphosphate chain.[1] It acts as a potent and highly specific bisubstrate inhibitor of most adenylate kinases (AK), also known as myokinase.[1][2] Adenylate kinase is a common contaminant in enzyme preparations and catalyzes the reversible reaction: 2 ADP ⇌ ATP + AMP.[1] This activity can interfere with your kinase assay by:
-
Generating ATP: If your assay measures ATP consumption, AK activity can replenish ATP from ADP produced by your kinase of interest, leading to an underestimation of kinase activity.
-
Altering ADP levels: If your assay measures ADP production, AK can consume ADP, leading to an underestimation of kinase activity.
By specifically inhibiting adenylate kinase, Ap5A ensures that the changes in nucleotide concentrations accurately reflect the activity of the kinase you are studying, thus improving the specificity and accuracy of your assay.[1][3]
Q2: My kinase assay is showing high background noise or inconsistent results. Could adenylate kinase be the problem?
A2: Yes, contaminating adenylate kinase activity is a common reason for high background and variability in kinase assays.[1] This is particularly true if your enzyme preparation is not highly purified. To determine if AK is interfering with your assay, you can perform a simple control experiment: run your assay in the presence and absence of a saturating concentration of Ap5A.[1] A significant decrease in background signal or variability in the presence of Ap5A strongly suggests that adenylate kinase contamination is a contributing factor.[1]
Q3: What is the optimal concentration of Ap5A to use in my kinase assay?
A3: The optimal concentration of Ap5A depends on the source of the adenylate kinase and the specific assay conditions. Ap5A exhibits varying inhibitory potency (Ki values) against AK from different species and tissues.[4][5] For most mammalian and insect skeletal muscle, as well as human erythrocytes, a molar ratio of 1:50 of Ap5A to other nucleotides is sufficient to suppress AK activity.[4] However, for some plant and mitochondrial AKs, a higher ratio may be necessary.[4] A starting concentration of 10 µM Ap5A is often effective for inhibiting erythrocyte and muscle adenylate kinase.[5][6] For complete inhibition, concentrations of 50 µM or higher may be required.[7] It is always recommended to empirically determine the optimal Ap5A concentration for your specific system by performing a dose-response experiment.
Q4: Will Ap5A inhibit my kinase of interest?
A4: Ap5A is a highly specific inhibitor of adenylate kinase and generally does not interfere with the activity of many other kinases or ATPases at concentrations typically used to inhibit AK.[3][4] Studies have shown that Ap5A has no effect on creatine (B1669601) kinase activity at concentrations up to 100 µM.[5] However, it is always good practice to verify this for your specific kinase of interest. You can test this by running your kinase assay with and without Ap5A, using a highly purified preparation of your kinase that is known to be free of adenylate kinase contamination.
Q5: I'm working with hemolyzed serum samples. Can Ap5A help improve my creatine kinase assay results?
A5: Absolutely. Hemolyzed serum contains a significant amount of adenylate kinase released from erythrocytes, which can interfere with creatine kinase assays by generating ATP.[6][8] Ap5A is a potent inhibitor of erythrocyte adenylate kinase and can be used to eliminate this interference, leading to more accurate measurements of creatine kinase activity.[5][8] Often, a combination of Ap5A (e.g., 10 µM) and AMP (e.g., 5 mM) is recommended for near-complete inhibition of adenylate kinases from both erythrocytes and muscle in clinical assays.[5]
Quantitative Data Summary
The inhibitory potency of Ap5A against adenylate kinase can vary depending on the source of the enzyme and assay conditions. The following tables summarize key quantitative data found in the literature.
Table 1: Ap5A Inhibition Constants (Ki) for Adenylate Kinase
| Adenylate Kinase Source | Ki Value | Reference |
| General | 2.5 nM | [9] |
| Erythrocyte & Muscle | ~0.03 µM | [5] |
| Liver | ~3 µM | [5] |
Table 2: Recommended Ap5A Concentrations for Adenylate Kinase Inhibition
| Application | Recommended Ap5A Concentration | Reference |
| General AK Inhibition | 2 µM and above | [3] |
| Complete AK Inhibition in Fragmented Sarcoplasmic Reticulum | 50 µM or more | [7] |
| Creatine Kinase Assay in Serum | 10 µM | [5][6] |
Experimental Protocols
Protocol 1: General Protocol for Suppressing Adenylate Kinase Activity in a Kinase Assay
This protocol provides a general guideline for using Ap5A to inhibit contaminating adenylate kinase in a typical kinase assay.
-
Prepare Reagents:
-
Kinase assay buffer
-
Your kinase of interest
-
Kinase substrate
-
ATP
-
Ap5A stock solution (e.g., 1 mM in water or buffer)
-
Detection reagent (e.g., for measuring ADP production or ATP depletion)
-
-
Set up Control and Experimental Reactions:
-
Control (No Ap5A): In a microplate well, combine the kinase assay buffer, your kinase, and substrate.
-
Experimental (+Ap5A): In a separate well, combine the kinase assay buffer, your kinase, substrate, and the desired final concentration of Ap5A (start with 10-50 µM).
-
Blank (No Kinase): Prepare a well with all components except your kinase of interest to measure background signal.
-
-
Initiate the Kinase Reaction:
-
Add ATP to all wells to start the reaction. The final ATP concentration should be at the Km for your kinase of interest.
-
-
Incubate:
-
Incubate the plate at the optimal temperature for your kinase for a predetermined amount of time (e.g., 30-60 minutes).
-
-
Detect Signal:
-
Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
-
-
Analyze Data:
-
Subtract the blank reading from your control and experimental readings.
-
Compare the kinase activity in the presence and absence of Ap5A. A significant reduction in signal (in an ADP detection assay) or a more linear reaction rate (in an ATP depletion assay) in the presence of Ap5A indicates successful inhibition of contaminating adenylate kinase.
-
Protocol 2: Determining the Ki of Ap5A for Adenylate Kinase using a Coupled Enzyme Assay
This protocol describes how to determine the inhibition constant (Ki) of Ap5A for adenylate kinase using a coupled assay with pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).[1] The production of ATP by adenylate kinase is coupled to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.[1]
-
Prepare Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
Adenylate Kinase
-
ADP (substrate)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix
-
Ap5A solutions at various concentrations
-
-
Assay Setup:
-
Prepare a series of reactions in cuvettes or a 96-well plate. Each series should have a fixed concentration of Ap5A and varying concentrations of ADP (e.g., bracketing the Km of ADP for AK).[1]
-
A typical reaction mixture contains assay buffer, PEP, NADH, PK/LDH mix, a fixed concentration of Ap5A, and a varying concentration of ADP.[1]
-
-
Reaction Initiation and Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[1]
-
Plot v₀ versus the ADP concentration for each Ap5A concentration to generate Michaelis-Menten plots.[1]
-
Use a Lineweaver-Burk plot (1/v₀ vs. 1/[ADP]) or non-linear regression analysis to determine the Km and Vmax in the presence of different inhibitor concentrations and subsequently calculate the Ki for Ap5A.[1]
-
Visualizations
Caption: Mechanism of adenylate kinase interference in a kinase assay and its inhibition by Ap5A.
Caption: Experimental workflow for testing adenylate kinase interference using Ap5A.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creatine kinase in serum: 2. Interference of adenylate kinase with the assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenylate kinase mimics creatine kinase-MM isoenzyme in a CK isoenzyme electrophoresis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Diadenosine Pentaphosphate (Ap5A)
Welcome to the technical support center for Diadenosine Pentaphosphate (Ap5A). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of Ap5A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Diadenosine Pentaphosphate (Ap5A) in biochemical assays?
Diadenosine pentaphosphate (Ap5A) is predominantly utilized as a potent and highly specific inhibitor of adenylate kinase (AK), also known as myokinase. In many experimental systems, particularly those involving ATPases and other kinases, contaminating adenylate kinase activity can lead to inaccurate measurements by altering the concentrations of ATP and ADP. Ap5A is employed to eliminate this interference, allowing for the precise study of the enzyme of interest.
Q2: How does Ap5A inhibit adenylate kinase?
Ap5A acts as a bisubstrate analog, mimicking the binding of two ADP molecules to the active site of adenylate kinase. This binding is typically competitive with respect to both ATP and AMP. The symmetric nature of the Ap5A molecule allows it to occupy both the ATP and AMP binding sites on the enzyme, effectively blocking the phosphoryl transfer reaction (2 ADP leftrightarrow ATP + AMP).
Q3: Can Ap5A interfere with my enzyme of interest?
While highly specific for adenylate kinase, high concentrations of Ap5A may interfere with other nucleotide-binding enzymes. It is crucial to determine the optimal concentration of Ap5A that effectively inhibits adenylate kinase without significantly affecting the primary enzyme in your assay. At concentrations around 20 µM, Ap5A has been shown to have minimal to no effect on enzymes like hexokinase, phosphofructokinase, and phosphoglycerokinase, while only modestly reducing the activity of pyruvate (B1213749) kinase. However, it is always recommended to perform a control experiment to assess the direct effect of Ap5A on your specific enzyme of interest.
Q4: Is Ap5A stable in solution?
Ap5A is known to be labile in acidic conditions and in the presence of molybdate. For general laboratory use, it exhibits sufficient stability at room temperature for the duration of most experiments. However, for long-term storage, it is recommended to store Ap5A solutions frozen at -20°C or below. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution. The stability of Ap5A in different buffers can vary, and it is best to prepare fresh dilutions in your assay buffer before each experiment.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of the Primary Enzyme
Symptom: You observe a decrease in the activity of your enzyme of interest in the presence of Ap5A, even after accounting for the inhibition of contaminating adenylate kinase.
Possible Cause: The concentration of Ap5A used is too high and is directly inhibiting your primary enzyme.
Troubleshooting Steps:
-
Determine the IC50 of Ap5A for your enzyme:
-
Perform a dose-response experiment with varying concentrations of Ap5A against your purified enzyme of interest.
-
This will help you determine the concentration at which Ap5A starts to inhibit your enzyme.
-
-
Optimize Ap5A Concentration:
-
If you have a source of purified adenylate kinase, determine the minimal concentration of Ap5A required for complete inhibition.
-
Alternatively, in your experimental sample, titrate Ap5A to find the lowest concentration that abolishes the contaminating adenylate kinase activity without significantly affecting your primary enzyme's activity.
-
-
Experimental Workflow for Optimizing Ap5A Concentration:
Figure 1. Workflow for optimizing Ap5A concentration.
Issue 2: Interference in Luciferase-Based Assays
Symptom: You are using a firefly luciferase-based assay to measure ATP levels and observe unexpected results when Ap5A is included.
Possible Causes:
-
Intrinsic Adenylate Kinase Activity of Luciferase: Firefly luciferase itself has been reported to possess an intrinsic adenylate kinase-like activity, producing ADP from ATP. Ap5A can inhibit this activity.
-
Direct Interaction with Luciferase: Some evidence suggests a direct reaction between firefly luciferase and Ap5A, which could potentially modulate its activity.
Troubleshooting Steps:
-
Characterize the Effect:
-
Run a control experiment with purified firefly luciferase, ATP, and luciferin (B1168401) in the presence and absence of Ap5A.
-
Measure the luminescence signal over time to see if Ap5A alters the light output.
-
-
Optimize Ap5A Concentration for Luciferase Assays:
-
If the goal is to inhibit contaminating AK without affecting the luciferase signal, a careful titration of Ap5A is necessary.
-
Start with a low concentration of Ap5A (e.g., in the nanomolar range) and incrementally increase it to find a concentration that inhibits the contaminating AK activity with minimal impact on the luciferase signal.
-
-
Consider Alternatives:
-
If Ap5A significantly interferes with your luciferase assay, consider using a different ATP detection method that is not enzyme-based.
-
Alternatively, explore the use of Renilla luciferase, which does not utilize ATP and is therefore less likely to be affected by Ap5A.
-
Issue 3: Inconsistent Results or Loss of Ap5A Activity
Symptom: The inhibitory effect of Ap5A seems to diminish over time or varies between experiments.
Possible Causes:
-
Degradation of Ap5A: Ap5A can degrade, especially in acidic solutions or after multiple freeze-thaw cycles.
-
Inaccurate Concentration: Errors in preparing stock solutions or dilutions.
Troubleshooting Steps:
-
Proper Storage and Handling:
-
Store Ap5A stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Prepare fresh working solutions of Ap5A in a neutral pH buffer for each experiment.
-
-
Verify Concentration:
-
If you suspect degradation, you can verify the concentration of your Ap5A stock solution spectrophotometrically. The molar extinction coefficient for Ap5A at 259 nm is approximately 27,000 M⁻¹cm⁻¹.
-
-
pH of Assay Buffer:
-
Ensure your assay buffer has a pH between 7.0 and 8.0, as acidic conditions can lead to the hydrolysis of the polyphosphate chain.
-
Quantitative Data on Ap5A Interference
The following tables summarize the known inhibitory effects of Ap5A on various enzymes. This data can be used as a reference to anticipate potential interferences in your experiments.
Table 1: Inhibition of Adenylate Kinase Isoforms by Ap5A
| Enzyme Source | Isoform | Ki (Inhibition Constant) | Reference |
| Porcine Muscle | AK1 | ~20 nM | |
| Human Erythrocyte | AK1 | ~2 µM for excellent inhibition | |
| Leishmania donovani | AK2 | 160 nM (vs AMP), 190 nM (vs ATP) | |
| Rat Liver Mitochondria | AK2 | Strong inhibition | |
| Bovine Heart Mitochondria | AK3 | Not specified, but effective |
Table 2: Interference of Ap5A with Other Enzymes and Receptors
| Enzyme/Receptor | Effect | Concentration/Value | Reference |
| Creatine Kinase | No significant inhibition | Up to 20 µM | |
| Hexokinase | No inhibition | Up to 20 µM | |
| Phosphofructokinase | No inhibition | Up to 20 µM | |
| Phosphoglycerokinase | No inhibition | Up to 20 µM | |
| Pyruvate Kinase | Modest reduction in activity | 20 µM | |
| Firefly Luciferase | Inhibition of intrinsic AK activity | 250 nM | |
| Cardiac Ryanodine Receptors (RyR2) | Potent activator | EC50 = 140 µM | |
| ATP-sensitive K+ channels | Potent antagonist | IC50 = 16 µM | |
| P2X Receptors | Agonist | More potent than ATP | |
| P2Y12 Receptor | Antagonist | Not specified |
Experimental Protocols
Protocol 1: Determination of the Ki of Ap5A for Adenylate Kinase
This protocol utilizes a coupled enzyme assay to determine the inhibitory constant (Ki) of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH) system, where the reduction of NADP+ to NADPH is monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified Adenylate Kinase
-
Diadenosine Pentaphosphate (Ap5A)
-
ADP
-
Glucose
-
NADP+
-
Hexokinase
-
Glucose-6-Phosphate Dehydrogenase
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of ADP, Ap5A, and NADP+ in the assay buffer.
-
Assay Mixture: In a cuvette, combine the assay buffer, glucose, NADP+, HK, and G6PDH.
-
Pre-incubation: Add varying concentrations of Ap5A to different cuvettes and pre-incubate for 5 minutes at the desired temperature.
-
Reaction Initiation: Start the reaction by adding a fixed concentration of ADP and the adenylate kinase.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocities (v₀). Plot 1/v₀ versus 1/[ADP] (Lineweaver-Burk plot) for each Ap5A concentration to determine the Ki.
Signaling Pathway Diagram:
Technical Support Center: Best Practices for Handling Diadenosine Pentaphosphate (Ap5A) Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Diadenosine pentaphosphate (Ap5A) powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Diadenosine pentaphosphate (Ap5A)?
A1: Diadenosine pentaphosphate (Ap5A) is a naturally occurring dinucleoside polyphosphate. Structurally, it consists of two adenosine (B11128) moieties linked by a chain of five phosphate (B84403) groups.[1] It is widely used in research as a potent and specific inhibitor of adenylate kinase (AK), an enzyme crucial for maintaining cellular energy homeostasis.[2] Ap5A also exhibits activity at purinergic P2 receptors and can modulate the activity of other nucleotide-binding proteins, such as ryanodine (B192298) receptors.[3]
Q2: What are the recommended storage and handling conditions for Ap5A powder?
A2: Ap5A powder is sensitive to humidity.[1] For long-term storage, it is recommended to keep the lyophilized powder at -20°C.[1][4] While it has sufficient stability at room temperature for short periods, such as during shipment and handling, prolonged exposure to ambient temperatures should be avoided.[1] When handling the powder, it is crucial to prevent moisture absorption. It is advisable to allow the container to equilibrate to room temperature before opening to avoid condensation. Personal protective equipment, including gloves and safety glasses, should be worn, and skin contact or ingestion must be avoided.[1]
Q3: How should I prepare a stock solution of Ap5A?
A3: Ap5A is soluble in water and aqueous buffers.[1] To prepare a stock solution, reconstitute the powder in a high-quality, nuclease-free buffer (e.g., Tris-HCl or HEPES) or water. To ensure complete dissolution, it is recommended to rinse the walls of the vial and use vortexing or sonication.[1] Due to the hygroscopic nature of the lyophilized powder, the apparent volume of the powder may vary.[1] Therefore, it is best to rely on the mass of the powder for concentration calculations. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: What is the stability of Ap5A in solution?
A4: The stability of Ap5A in solution can be influenced by factors such as pH and the presence of divalent cations. While specific data on its stability in various cell culture media is limited, it is known to be more labile to acid and molybdate (B1676688) than ATP.[5] For critical experiments, it is recommended to prepare fresh dilutions from a frozen stock solution. The stability of other components in cell culture media can also be a factor, so using freshly prepared media is always a good practice.[6][7][8]
Troubleshooting Guides
Issue 1: Incomplete or No Inhibition of Adenylate Kinase
| Potential Cause | Troubleshooting Steps |
| Incorrect Ap5A Concentration | Verify the initial mass of the Ap5A powder and the calculations used to prepare the stock solution. If possible, confirm the concentration of the stock solution spectrophotometrically (using the appropriate extinction coefficient). |
| Ap5A Degradation | Prepare a fresh stock solution of Ap5A. Avoid multiple freeze-thaw cycles of the stock solution by storing it in single-use aliquots. |
| Insufficient Ap5A Concentration for the Specific AK Isozyme | The inhibitory potency of Ap5A can vary between different adenylate kinase isozymes.[9] Increase the concentration of Ap5A in the assay. Refer to the literature for the known Ki value for the specific AK isozyme you are working with. |
| High Substrate (ADP) Concentration | Ap5A is a competitive inhibitor with respect to ADP. High concentrations of ADP in your assay will require higher concentrations of Ap5A to achieve effective inhibition. Consider reducing the ADP concentration if your experimental design allows. |
| Presence of Contaminating Nucleotidases | If your enzyme preparation is not highly purified, it may contain enzymes that can degrade Ap5A. Purify your enzyme of interest to remove contaminating nucleotidases. |
Issue 2: Unexpected or Off-Target Effects in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Activation of Purinergic Receptors | Ap5A can act as an agonist at certain P2 purinergic receptors.[10] If your cells express these receptors, you may observe cellular responses unrelated to adenylate kinase inhibition. Use specific P2 receptor antagonists to block these effects and confirm that the observed response is due to Ap5A's action on these receptors. |
| Modulation of Ryanodine Receptors | Ap5A can be a potent activator of cardiac ryanodine receptors (RyR2).[3][11] If you are working with cell types that express RyR2 (e.g., cardiomyocytes), this could lead to changes in intracellular calcium levels. Consider using specific RyR2 inhibitors to dissect this effect. |
| Non-specific Effects at High Concentrations | At very high concentrations, the likelihood of off-target effects increases for any compound. Perform a dose-response experiment to determine the lowest effective concentration of Ap5A for inhibiting adenylate kinase in your system. |
| Cell Viability Issues | High concentrations of Ap5A or prolonged incubation times may affect cell viability. Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to ensure that the observed effects are not due to cytotoxicity.[12] |
Experimental Protocols
Protocol 1: Determination of the Inhibitory Constant (Kᵢ) of Ap5A for Adenylate Kinase
This protocol utilizes a coupled enzyme assay to determine the Kᵢ of Ap5A for adenylate kinase. The production of ATP by adenylate kinase is coupled to the glucose-6-phosphate dehydrogenase/hexokinase system, where the reduction of NADP⁺ is monitored by an increase in absorbance at 340 nm.
Materials:
-
Purified Adenylate Kinase
-
Diadenosine pentaphosphate (Ap5A)
-
Adenosine diphosphate (B83284) (ADP)
-
Glucose
-
NADP⁺
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of ADP, Ap5A, NADP⁺, and glucose in the assay buffer.
-
Prepare Enzyme Mix: Prepare a mixture of hexokinase and glucose-6-phosphate dehydrogenase in the assay buffer.
-
Assay Setup: In a cuvette, combine the assay buffer, glucose, NADP⁺, enzyme mix, and varying concentrations of ADP. Prepare a series of cuvettes with different fixed concentrations of Ap5A.
-
Initiate the Reaction: Add a known amount of purified adenylate kinase to each cuvette to start the reaction.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots. Create a Lineweaver-Burk plot (1/V₀ vs. 1/[ADP]) for each Ap5A concentration. The Kᵢ can be determined from a secondary plot of the slopes of the Lineweaver-Burk plots versus the Ap5A concentration.
Protocol 2: Cellular Viability Assay in Saos-2 Cells
This protocol describes a method to assess the effect of Ap5A on the viability of the human osteosarcoma cell line, Saos-2, using an MTT assay.
Materials:
-
Saos-2 cells[13]
-
Cell culture medium (e.g., McCoy's 5A with 15% FBS)
-
Diadenosine pentaphosphate (Ap5A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed Saos-2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of Ap5A in cell culture medium. Remove the old medium from the wells and add the different concentrations of Ap5A. Include a vehicle control (medium without Ap5A).
-
Incubation: Incubate the cells with Ap5A for the desired time period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[14]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Ap5A concentration relative to the vehicle control.
Quantitative Data
Table 1: Inhibitory Potency (Kᵢ) of Ap5A against Adenylate Kinase from Various Sources
| Source of Adenylate Kinase | Kᵢ Value | Reference |
| Pig Muscle | Potent Inhibition | [9] |
| Mammalian and Insect Skeletal Muscle | Effective at 1:50 molar ratio to other nucleotides | [9] |
| Human Erythrocytes | Effective at 1:50 molar ratio to other nucleotides | [9] |
| Staphylococcus aureus | Effective at 1:50 molar ratio to other nucleotides | [9] |
| Tobacco Leaves and Spinach Chloroplasts | Effective at 1:5 molar ratio to other nucleotides | [9] |
| Bovine Liver Mitochondria | Effective at 2:1 molar ratio to other nucleotides | [9] |
| Human Kidney Homogenate | Effective at 2:1 molar ratio to other nucleotides | [9] |
| Escherichia coli | Effective at 2:1 molar ratio to other nucleotides | [9] |
Table 2: Effect of Ap5A on Ryanodine Receptor (RyR2) Activity
| Parameter | Value | Reference |
| EC₅₀ for RyR2 Activation | 140 µM | [3] |
Visualizations
References
- 1. biolog.de [biolog.de]
- 2. benchchem.com [benchchem.com]
- 3. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting P2 receptors in purinergic signaling: a new strategy of active ingredients in traditional Chinese herbals for diseases treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cellosaurus cell line SaOS-2 (CVCL_0548) [cellosaurus.org]
- 14. Evaluation of the Response of HOS and Saos-2 Osteosarcoma Cell Lines When Exposed to Different Sizes and Concentrations of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of Adenylate Kinase with Ap5A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) for the complete inhibition of adenylate kinase (AK). Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ap5A and how does it inhibit adenylate kinase?
A1: P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) is a potent and specific inhibitor of adenylate kinase (AK).[1] Structurally, it acts as a bisubstrate analog, mimicking the two ADP molecules that are the substrates for the AK-catalyzed reaction (2 ADP ⇌ ATP + AMP).[1][2] By binding tightly to the active site, Ap5A competitively inhibits the enzyme with respect to both ATP and AMP, effectively locking the enzyme in an inactive conformation.[1][2]
Q2: What concentration of Ap5A is required for complete inhibition of adenylate kinase?
A2: The concentration of Ap5A required for complete inhibition can vary depending on the source of the adenylate kinase and the specific experimental conditions. For human hemolysate adenylate kinase, concentrations near 2 µM and above have been shown to be effective.[3] However, in other systems, such as studies with fragmented sarcoplasmic reticulum, a higher concentration of 50 µM or more may be necessary for complete inhibition.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: I am still observing adenylate kinase activity even in the presence of Ap5A. What could be the issue?
A3: Several factors could contribute to incomplete inhibition of adenylate kinase by Ap5A. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include suboptimal Ap5A concentration, degradation of the Ap5A stock solution, or the presence of interfering substances in the reaction mixture.
Q4: How should I prepare and store my Ap5A stock solution?
A4: Ap5A has good solubility in water and aqueous buffers (≥ 10 mM).[5] To prepare a stock solution, carefully rinse the walls of the tube and use vortexing or sonication to ensure complete dissolution.[5] For long-term storage, it is recommended to store Ap5A in a freezer, preferably in a lyophilized form.[5] Reconstituted solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[6]
Q5: Can Ap5A be used to eliminate contaminating adenylate kinase activity in my enzyme preparation?
A5: Yes, a primary application of Ap5A is to inhibit contaminating adenylate kinase activity in preparations of other enzymes, such as ATPases and other kinases.[1][7] This is crucial for obtaining accurate kinetic data for the enzyme of interest without the interference of nucleotide interconversion by AK. The required concentration of Ap5A for this purpose depends on the ratio of Ap5A to other nucleotides in the assay.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete inhibition of adenylate kinase activity | Ap5A concentration is too low. | Increase the concentration of Ap5A in a stepwise manner. Perform a dose-response curve to determine the IC50 for your specific enzyme and conditions. |
| Ap5A has degraded. | Prepare a fresh stock solution of Ap5A. Ensure proper storage of the stock solution at -20°C in aliquots to avoid freeze-thaw cycles.[6] | |
| High concentration of substrates (ADP/ATP). | As Ap5A is a competitive inhibitor, high substrate concentrations can compete for binding to the enzyme. If possible, lower the substrate concentrations in your assay. | |
| Presence of interfering substances in the sample. | Purify your enzyme sample to remove any potential interfering molecules. | |
| Variability in experimental results | Inconsistent preparation of Ap5A solution. | Ensure Ap5A is fully dissolved when preparing the stock solution by vortexing or sonication.[5] |
| Instability of Ap5A under assay conditions. | Ap5A is more labile to acid and molybdate (B1676688) than ATP.[4] Check the pH and composition of your assay buffer. | |
| Unexpected effects on other enzymes | Off-target effects of Ap5A. | While Ap5A is a highly specific inhibitor of adenylate kinase, it is good practice to test its effect on your primary enzyme in a control experiment. At concentrations around 20 µM, it has been shown not to significantly alter the activity of hexokinase, phosphofructokinase, and phosphoglycerokinase.[3] |
Quantitative Data Summary
The inhibitory potency of Ap5A against adenylate kinase can be influenced by the enzyme source and assay conditions. The following table summarizes key quantitative data for the use of Ap5A.
| Parameter | Value | Enzyme Source/Condition | Reference |
| Inhibitory Concentration (Complete Inhibition) | ≥ 50 µM | Fragmented sarcoplasmic reticulum from bullfrog skeletal muscle | [4] |
| Inhibitory Concentration | ~ 2 µM and above | Human hemolysate adenylate kinase | [3] |
| Ki (Inhibition Constant) | 2.5 nM | Not specified | [9] |
| Solubility | ≥ 10 mM | In water and aqueous buffers | [5] |
| Storage Temperature | -20°C | Reconstituted solutions and long-term storage | [5][6] |
Experimental Protocols
Protocol 1: Preparation of Ap5A Stock Solution
-
Weighing: Accurately weigh the desired amount of lyophilized Ap5A powder.
-
Reconstitution: Add nuclease-free water or a suitable aqueous buffer to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously or sonicate briefly to ensure the Ap5A is completely dissolved. Visually inspect the solution to ensure there are no particulates.[5]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C.[6]
Protocol 2: Adenylate Kinase Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method for measuring adenylate kinase activity, which can be used to validate the inhibitory effect of Ap5A. The production of ATP by adenylate kinase is coupled to the reduction of NADP+ by glucose-6-phosphate dehydrogenase.
-
Prepare Assay Buffer: A typical assay buffer may contain 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM glucose, and 1 mM NADP+.
-
Prepare Coupling Enzyme Mix: Prepare a mixture containing hexokinase (e.g., 2 units/mL) and glucose-6-phosphate dehydrogenase (e.g., 1 unit/mL) in the assay buffer.
-
Reaction Setup: In a 96-well plate or cuvette, add the following components in order:
-
Assay Buffer
-
Coupling Enzyme Mix
-
ADP (substrate, e.g., 1 mM)
-
Ap5A at various concentrations (for inhibition studies) or vehicle control.
-
Adenylate kinase containing sample.
-
-
Initiate Reaction: Start the reaction by adding the adenylate kinase sample.
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH production is directly proportional to the adenylate kinase activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. For inhibition studies, plot the reaction velocity against the Ap5A concentration to determine the IC50.
Protocol 3: Validation of Adenylate Kinase Inhibition in an ATPase Assay
This protocol helps to confirm that contaminating adenylate kinase activity is successfully inhibited in an ATPase assay.
-
Prepare ATPase Reaction Mix: Prepare your standard ATPase assay mix, which typically includes the buffer, MgCl₂, ATP, and your ATPase enzyme preparation.
-
Set up Control and Test Reactions:
-
Control (without Ap5A): ATPase reaction mix + ATPase enzyme.
-
Test (with Ap5A): ATPase reaction mix + Ap5A (at a concentration determined to be inhibitory for AK) + ATPase enzyme.
-
AK Control (optional): ATPase reaction mix + a known amount of adenylate kinase.
-
Inhibited AK Control (optional): ATPase reaction mix + a known amount of adenylate kinase + Ap5A.
-
-
Incubation: Incubate all reactions at the optimal temperature for your ATPase.
-
Measure ATP Depletion or Product Formation: Use a suitable method to measure the ATPase activity, such as a malachite green assay for inorganic phosphate (B84403) (Pi) release or an HPLC-based method to measure the depletion of ATP and formation of ADP.
-
Analysis: Compare the ATPase activity in the presence and absence of Ap5A. A significant decrease in apparent ATPase activity in the absence of Ap5A, which is rescued in the presence of Ap5A, indicates the presence of contaminating adenylate kinase that was successfully inhibited. The activity measured in the presence of saturating Ap5A represents the true ATPase activity.[1]
Visualizations
Caption: The reversible reaction catalyzed by adenylate kinase.
Caption: Mechanism of adenylate kinase inhibition by Ap5A.
Caption: Troubleshooting workflow for incomplete adenylate kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biolog.de [biolog.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Controlling for Ap5A Effects in Experimental Design
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A). This resource provides essential information, troubleshooting guides, and detailed protocols to effectively control for the effects of Ap5A in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ap5A and what is its primary mechanism of action?
A1: P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) is a synthetic analog of two adenosine (B11128) monophosphate (AMP) molecules linked by a chain of five phosphate (B84403) groups. Its primary and most well-characterized mechanism of action is the potent and selective competitive inhibition of adenylate kinase (AK). Adenylate kinase is a crucial enzyme that maintains cellular energy homeostasis by catalyzing the reversible reaction: 2 ADP ⇔ ATP + AMP. By inhibiting AK, Ap5A prevents the interconversion of adenine (B156593) nucleotides, which is essential for accurately studying ATP- or ADP-dependent enzymatic processes without the confounding activity of AK.
Q2: What are the common applications of Ap5A in research?
A2: Ap5A is widely used as a pharmacological tool in various research areas, including:
-
Enzyme Kinetics: To eliminate contaminating adenylate kinase activity in preparations of ATPases, kinases, and other nucleotide-metabolizing enzymes, allowing for precise kinetic measurements.
-
Metabolic Studies: To investigate the role of adenylate kinase in cellular energy sensing and signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway.[1]
-
Muscle Physiology: To study excitation-contraction coupling and the role of adenine nucleotides in muscle function.[2][3]
-
Neurobiology: To explore purinergic signaling in the nervous system, where it can have effects on neurotransmitter release and postsynaptic responses.
-
Cardiovascular Research: To understand the role of purinergic signaling and adenylate kinase in cardiovascular function and disease.
Q3: How should I store and handle Ap5A?
A3: For optimal stability, Ap5A should be stored as a lyophilized solid at -20°C.[4][5] When preparing solutions, it is recommended to use aqueous buffers.[4] It is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles to maintain its integrity. Ap5A has good solubility in water and aqueous buffers (≥ 10 mM).[4]
Q4: What are the known off-target effects of Ap5A?
A4: Besides its potent inhibition of adenylate kinase, Ap5A can exert off-target effects, primarily through its interaction with purinergic receptors and ryanodine (B192298) receptors.
-
P2 Purinergic Receptors: Ap5A can act as an agonist at certain P2X and P2Y purinergic receptors, which can lead to effects such as vasoconstriction and changes in intracellular calcium levels.[6]
-
Ryanodine Receptors (RyRs): Ap5A is a potent activator of cardiac ryanodine receptors (RyR2), which can induce calcium release from intracellular stores.[7][8]
It is crucial to consider these off-target effects when designing experiments and interpreting results.
Q5: How do I choose the right concentration of Ap5A for my experiment?
A5: The optimal concentration of Ap5A depends on the specific application and the experimental system.
-
For adenylate kinase inhibition: Concentrations in the low micromolar range (e.g., 2-50 µM) are typically sufficient to inhibit adenylate kinase activity from various sources.[2][9] However, the required concentration can vary depending on the tissue or cell type.[10]
-
For studying off-target effects: The concentrations at which Ap5A activates P2 receptors or ryanodine receptors can vary. For instance, activation of RyR2 can be observed in the picomolar to micromolar range.[7][8]
A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or incomplete inhibition of adenylate kinase activity. | Insufficient Ap5A Concentration: The concentration of Ap5A may be too low to effectively inhibit the amount of adenylate kinase present in your sample. | Perform a dose-response curve to determine the optimal inhibitory concentration. For some tissues, higher concentrations (e.g., ≥50 µM) may be necessary.[2] |
| Ap5A Degradation: Improper storage or handling of Ap5A may have led to its degradation. | Prepare fresh solutions of Ap5A for each experiment and store the solid compound at -20°C.[4] | |
| High Substrate Concentration: If the concentrations of ATP and AMP are very high, they may outcompete Ap5A for binding to adenylate kinase. | Review your assay conditions and consider if substrate concentrations can be adjusted while still being physiologically relevant. | |
| Unexpected cellular responses (e.g., changes in intracellular calcium, altered cell signaling). | Off-Target Effects on P2 Receptors: Ap5A may be activating P2 purinergic receptors, leading to downstream signaling events.[6] | Include controls with P2 receptor antagonists (e.g., suramin (B1662206) for general P2 antagonism) to determine if the observed effects are mediated by these receptors. |
| Off-Target Effects on Ryanodine Receptors: Ap5A can activate ryanodine receptors, causing calcium release from intracellular stores.[7][8] | Use ryanodine at inhibitory concentrations or other specific RyR inhibitors to block this off-target effect. | |
| Inconsistent or non-reproducible results. | Variability in Experimental Conditions: Inconsistent cell densities, incubation times, or buffer conditions can lead to variable results. | Standardize all experimental parameters, including cell culture conditions, reagent preparation, and assay timing. |
| Ap5A Purity: The purity of the Ap5A used may be insufficient. | Ensure you are using a high-purity grade of Ap5A from a reputable supplier. Purity can be checked by HPLC.[4] |
Quantitative Data Summary
Table 1: Inhibitory Potency of Ap5A against Adenylate Kinase from Various Sources
| Source of Adenylate Kinase | Inhibitory Concentration/Ratio | Reference |
| Human Hemolysate | ≥ 2 µM | [9] |
| Mammalian and Insect Skeletal Muscle, Human Erythrocytes, Staphylococcus aureus | 1:50 (mol/mol) ratio of Ap5A to other nucleotides | [10] |
| Tobacco Leaves and Spinach Chloroplasts | 1:5 (mol/mol) ratio of Ap5A to other nucleotides | [10] |
| Bovine Liver Mitochondria, Human Kidney Homogenate, Escherichia coli | 2:1 (mol/mol) ratio of Ap5A to other nucleotides | [10] |
| Bullfrog Skeletal Muscle Sarcoplasmic Reticulum | ≥ 50 µM for complete inhibition | [2] |
Table 2: Effective Concentrations of Ap5A for Off-Target Effects
| Target | Effect | Effective Concentration Range | Reference |
| Cardiac Ryanodine Receptor (RyR2) | Activation (increased open probability) | 100 pM - 10 µM (plateau) | [7][8] |
| Cardiac Ryanodine Receptor (RyR2) | Full activation | EC₅₀ = 140 µM | [7][8] |
| P2X Receptors (Rat Pelvic Ganglion) | Agonist | EC₅₀ for ATP is 58.9 µM; Ap5A is a less potent agonist | [11] |
| P2Y Receptors | Agonist | Varies depending on the subtype | [12] |
Experimental Protocols
Protocol 1: Validating Ap5A Inhibition of Endogenous Adenylate Kinase in a Cell-Based Assay
Objective: To confirm that the chosen concentration of Ap5A effectively inhibits endogenous adenylate kinase activity in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ap5A stock solution (e.g., 10 mM in water or buffer)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Adenylate Kinase Activity Assay Kit (commercially available)
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow overnight.
-
Treatment: Treat the cells with a range of Ap5A concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) for a predetermined duration relevant to your main experiment. Include a vehicle control (the solvent used for the Ap5A stock solution).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to normalize the adenylate kinase activity.
-
Adenylate Kinase Assay: Perform the adenylate kinase activity assay according to the manufacturer's instructions, using equal amounts of protein from each lysate.
-
Data Analysis: Calculate the specific activity of adenylate kinase for each treatment condition. Plot the adenylate kinase activity against the Ap5A concentration to determine the IC₅₀ (the concentration of Ap5A that causes 50% inhibition of AK activity). This will validate the effective inhibitory concentration for your cell system.
Protocol 2: Designing a Control Experiment for P2 Receptor Off-Target Effects
Objective: To determine if an observed cellular response to Ap5A is due to its off-target activation of P2 receptors.
Materials:
-
Experimental system (e.g., cell culture, tissue preparation)
-
Ap5A
-
Broad-spectrum P2 receptor antagonist (e.g., Suramin)
-
Specific P2Y₁₂ receptor antagonist (e.g., Cangrelor), if applicable
-
Assay to measure the cellular response of interest (e.g., calcium imaging, western blot for downstream signaling proteins)
Procedure:
-
Experimental Groups: Set up the following experimental groups:
-
Vehicle Control
-
Ap5A alone (at the concentration used in your main experiment)
-
P2 Receptor Antagonist alone
-
Ap5A + P2 Receptor Antagonist (pre-incubate with the antagonist for a sufficient time before adding Ap5A)
-
-
Treatment and Assay: Treat your experimental system according to the groups above and perform the assay to measure your cellular response of interest.
-
Data Analysis: Compare the response in the "Ap5A alone" group to the "Ap5A + P2 Receptor Antagonist" group. If the antagonist significantly reduces or abolishes the response observed with Ap5A, it suggests that the effect is mediated, at least in part, by P2 receptors.
Visualizations
Caption: Adenylate Kinase role in energy homeostasis.
Caption: Ap5A off-target effects on P2 receptors.
Caption: Workflow to control for RyR activation.
References
- 1. Adenylate Kinase and AMP Signaling Networks: Metabolic Monitoring, Signal Communication and Body Energy Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. biolog.de [biolog.de]
- 5. P1,P5-DI(ADENOSINE-5'-)PENTAPHOSPHATE, TRILITHIUM SALT | 94108-02-8 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological and molecular characterization of P2X receptors in rat pelvic ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Diadenosine pentaphosphate in different buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Diadenosine pentaphosphate (Ap5A) in various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments involving Ap5A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of Ap5A?
A1: For long-term stability, it is recommended to store Diadenosine pentaphosphate (Ap5A) in its lyophilized form in a freezer.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture and light.[2]
Q2: How should I prepare my Ap5A stock solution?
A2: Ap5A is readily soluble in water and aqueous buffers (≥ 10 mM).[1] To prepare a stock solution, carefully rinse the walls of the tube to ensure all the lyophilized powder is dissolved. The use of ultrasonic treatment or vortexing is recommended to achieve a total and uniform mixture.[1]
Q3: In which pH range is Ap5A most stable?
A3: Based on studies of similar diadenosine polyphosphates, Ap5A is expected to be most stable in the pH range of 6 to 9.[2] Under acidic conditions (below pH 3), hydrolysis is significantly increased.[2] Enzymatic hydrolysis of Ap5A by ecto-nucleotide pyrophosphatases/phosphodiesterases typically has a very alkaline pH optimum.[3]
Q4: Can I use Tris buffer for my experiments with Ap5A?
A4: Yes, Tris buffer is commonly used. However, it is important to be aware that Tris can chelate metal ions.[4] If your experiment is sensitive to metal ion concentration, consider using a buffer with low metal-binding capacity, such as HEPES or MOPS.
Q5: What are the primary degradation products of Ap5A?
A5: The non-enzymatic hydrolysis of diadenosine polyphosphates under acidic conditions typically yields AMP and ADP.[2] Enzymatic hydrolysis can be asymmetric, yielding AMP and adenosine (B11128) tetraphosphate (B8577671) (Ap4A), or symmetric, yielding two molecules of ADP, depending on the enzyme.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Ap5A activity or lower than expected concentration in the sample. | Improper Storage: Ap5A solution was stored at room temperature or 4°C for an extended period. | For long-term storage, always keep Ap5A solutions at -20°C or -80°C.[2] Avoid multiple freeze-thaw cycles by preparing aliquots. |
| Incorrect pH of the Buffer: The buffer pH is outside the optimal stability range (pH 6-9).[2] | Prepare fresh buffer and verify the pH. Adjust the pH of your experimental solution to be within the neutral to slightly alkaline range if possible. | |
| Enzymatic Degradation: Contamination of the sample with nucleotidases or pyrophosphatases. | Ensure all reagents and equipment are sterile. Consider adding a broad-spectrum phosphatase inhibitor if enzymatic degradation is suspected. Be aware that some biological samples contain endogenous enzymes that can degrade Ap5A.[5] | |
| Interaction with Divalent Cations: Certain buffers, like phosphate (B84403) buffers, can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). | If your experiment requires divalent cations, consider using a buffer like Tris-HCl or HEPES that has a lower tendency to form precipitates. | |
| Inconsistent experimental results. | Buffer-Metal Ion Interaction: The buffer used (e.g., Tris) is chelating essential metal ions, affecting the biological activity being studied.[4] | Use a buffer with known low metal-binding constants, such as HEPES or MOPS, especially in enzyme assays sensitive to metal ion concentrations. |
| Adsorption to Surfaces: Ap5A may adsorb to the surface of non-precoated tubes, especially at low concentrations. | Use tubes pre-coated with a blocking agent like bovine serum albumin (BSA) to minimize adsorption. | |
| Unexpected peaks in HPLC analysis. | Presence of Contaminants in Ap5A Stock: The commercial Ap5A may contain impurities such as ATP, ADP, or Pi.[6] | Always check the purity of your Ap5A stock using a validated HPLC method. If necessary, purify the Ap5A stock before use. |
| Degradation during Sample Preparation: High temperatures or extreme pH during sample preparation can lead to Ap5A degradation. | Keep samples on ice during preparation and ensure the pH remains within the stable range. |
Data on Ap5A Stability
Table 1: Estimated Stability of Ap5A in Different Buffers
| Buffer | pH | Temperature (°C) | Estimated Half-life | Notes |
| Citrate | 4.0 | 37 | Hours | Prone to acid-catalyzed hydrolysis. |
| PBS | 7.4 | 4 | Weeks to Months | Generally stable when stored refrigerated. |
| PBS | 7.4 | 25 | Days to Weeks | Gradual degradation at room temperature. |
| Tris-HCl | 7.5 | 25 | Days to Weeks | Stability is comparable to PBS at neutral pH. |
| Tris-HCl | 8.5 | 37 | Days | Stable, but be mindful of potential enzymatic activity at this pH. |
Experimental Protocols
Protocol: Stability Assessment of Ap5A by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the stability of Ap5A in a specific buffer at a given temperature over time.
1. Materials:
- Diadenosine pentaphosphate (Ap5A)
- Buffer of choice (e.g., 50 mM Tris-HCl, pH 7.5; 1x PBS, pH 7.4)
- HPLC-grade water
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase A: 100 mM potassium phosphate buffer, pH 6.5
- Mobile phase B: 100% Acetonitrile
- 0.45 µm syringe filters
2. Sample Preparation:
- Prepare a 1 mM stock solution of Ap5A in the chosen buffer.
- Aliquot the stock solution into multiple microcentrifuge tubes to avoid repeated freeze-thaw cycles of the main stock.
- For each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours), prepare a set of samples by diluting the stock solution to the desired final concentration (e.g., 100 µM) in the same buffer.
3. Incubation:
- Store the prepared samples at the desired temperature (e.g., 4°C, 25°C, or 37°C).
4. HPLC Analysis:
- At each designated time point, take one aliquot from the incubator.
- Filter the sample through a 0.45 µm syringe filter before injection.
- Inject a fixed volume (e.g., 20 µL) onto the HPLC system.
- Elute the sample using a gradient of mobile phase B (e.g., 0-20% B over 20 minutes).
- Monitor the absorbance at 259 nm.
- The retention time for Ap5A should be determined using a freshly prepared standard.
5. Data Analysis:
- Quantify the peak area of Ap5A at each time point.
- Plot the percentage of remaining Ap5A (relative to the T=0 time point) against time.
- From this plot, the degradation rate and half-life (t₁/₂) of Ap5A under the tested conditions can be calculated.
Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize key concepts related to Ap5A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P2 purinergic receptors for diadenosine polyphosphates in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interaction of diadenosine polyphosphates with P2x-receptors in the guinea-pig isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ap5A and Ap4A: A Comparative Guide for Researchers
A comprehensive analysis of two key dinucleoside polyphosphates, Diadenosine Pentaphosphate (Ap5A) and Diadenosine Tetraphosphate (B8577671) (Ap4A), as signaling molecules in cellular processes. This guide provides a detailed comparison of their synthesis, degradation, signaling pathways, and receptor interactions, supported by quantitative data and experimental methodologies.
Introduction
Diadenosine polyphosphates are a class of signaling molecules found across various life forms, from bacteria to humans. Among these, Diadenosine Tetraphosphate (Ap4A) and Diadenosine Pentaphosphate (Ap5A) have garnered significant interest for their roles as intracellular and extracellular signaling molecules, particularly in the context of cellular stress.[1][2] While structurally similar, differing only by a single phosphate (B84403) group, Ap4A and Ap5A exhibit distinct and sometimes overlapping physiological effects. This guide provides an objective comparison of their roles as signaling molecules, presenting key quantitative data, outlining experimental protocols for their study, and visualizing their signaling pathways.
Synthesis and Degradation: A Tightly Regulated Balance
The intracellular concentrations of Ap4A and Ap5A are meticulously controlled by a balance between their synthesis and degradation.
Synthesis: Both Ap4A and Ap5A are primarily synthesized by aminoacyl-tRNA synthetases (aaRSs) as a byproduct of their canonical function in protein synthesis.[2] Specifically, lysyl-tRNA synthetase (LysRS) is a prominent enzyme responsible for their production.[3] The synthesis of Ap4A involves the transfer of an adenylate group from ATP to ADP, while Ap5A is synthesized from Ap4A and ATP.[2][3] Other enzymes, such as DNA ligases, can also contribute to their synthesis, particularly under conditions of cellular stress.[2]
Degradation: The breakdown of Ap4A and Ap5A is carried out by specific hydrolases, ensuring their transient signaling nature. Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type hydrolases are a major family of enzymes responsible for the degradation of these molecules.[2] For instance, NUDT2 has been identified as a significant Ap4A hydrolase.[2] These enzymes can cleave the phosphodiester bond either symmetrically, yielding two molecules of ADP from Ap4A, or asymmetrically, producing ATP and AMP.[4]
Comparative Data on Ap4A and Ap5A
The following tables summarize key quantitative data for Ap4A and Ap5A, providing a basis for their comparative analysis.
| Parameter | Ap4A | Ap5A | References |
| Molar Mass | 836.39 g/mol | 916.37 g/mol | N/A |
| Basal Intracellular Concentration | ~0.1 - 1 µM | Variable, generally lower than Ap4A | [5] |
| Stress-Induced Intracellular Concentration | Can increase 2 to 100-fold | Increases under stress, but often to a lesser extent than Ap4A | [6] |
| Physiological Concentration in Bovine Adrenal Medulla Chromaffin Granules | ~6 mM | ~6 mM | [7][8] |
| Concentration in Rat Brain Synaptic Terminals (pmol/mg protein) | 169 ± 25 | 159 ± 22 | N/A |
Table 1: Physicochemical and Physiological Concentrations
| Receptor/Enzyme | Ligand | Binding Affinity (Ki or Kd) | Notes | References |
| P2Y-like receptors (rat liver) | Ap4A | Higher affinity | Rank order of potency: Ap4A ≥ Ap5A > Ap6A > Ap3A > Ap2A | [4][9] |
| P2Y-like receptors (rat liver) | Ap5A | Lower affinity | [4][9] | |
| Adenosine Kinase | Ap4A | Ki = 0.3 µM | Potent inhibitor | [7] |
| Adenosine Kinase | Ap5A | Ki = 2 µM | Inhibitor | [7] |
| Adenylate Kinase | Ap4A | Lower affinity than Ap5A | [3] | |
| Adenylate Kinase | Ap5A | Potent inhibitor | Ki in the nanomolar to low micromolar range | [10] |
| Cardiac Ryanodine (B192298) Receptors (RyR2) | Ap5A | High affinity (activator) | EC50 = 140 µM | [11] |
Table 2: Receptor and Enzyme Interactions
Signaling Pathways and Physiological Roles
Both Ap4A and Ap5A exert their effects by interacting with a variety of intracellular and extracellular targets, including purinergic receptors and enzymes involved in nucleotide metabolism.
Ap4A Signaling
Ap4A is a well-established "alarmone," a signaling molecule that alerts the cell to stress conditions such as heat shock, oxidative stress, and DNA damage.[2] Its signaling pathways are multifaceted:
-
Purinergic Receptor Activation: Extracellular Ap4A can act as an agonist at various P2X and P2Y purinergic receptors, influencing processes like vasodilation, platelet aggregation, and neurotransmission.[2][12] For example, it can stimulate P2Y2 receptors to increase intraocular pressure.[2]
-
Intracellular Signaling: Intracellularly, Ap4A can directly bind to and modulate the activity of various proteins. A key pathway involves its interaction with the HINT1 (Histidine Triad Nucleotide-Binding Protein 1)-MITF (Microphthalmia-associated Transcription Factor) complex. Ap4A binding to HINT1 releases MITF, allowing it to translocate to the nucleus and activate the transcription of target genes involved in stress responses.[6]
-
DNA Replication and Repair: Ap4A has been implicated in the regulation of DNA replication and repair, although its precise role is still under investigation.[6]
Ap5A Signaling
The signaling roles of Ap5A are less extensively characterized than those of Ap4A, but it is emerging as a significant signaling molecule in its own right.
-
Adenylate Kinase Inhibition: A primary and well-documented role of Ap5A is as a potent inhibitor of adenylate kinase (AK).[1][3][6][13][14][15][16][17] By inhibiting AK, Ap5A can modulate cellular energy homeostasis and downstream signaling pathways that are sensitive to the AMP:ATP ratio.
-
Purinergic Receptor Interactions: Similar to Ap4A, Ap5A can interact with purinergic receptors, though often with different affinities and functional outcomes.[4][18] For instance, in contrast to Ap4A, Ap5A does not induce the proliferation of vascular smooth muscle cells.[7][18]
-
Cardiac Signaling: Ap5A has been shown to be a potent activator of cardiac ryanodine receptors (RyR2), suggesting a role in regulating calcium release from the sarcoplasmic reticulum in heart muscle.[11] It also plays a role in the cardiac response to metabolic stress through its effects on ATP-sensitive K+ channels.[2]
Caption: Ap4A Signaling Pathways.
Caption: Ap5A Synthesis and Cellular Effects.
Experimental Protocols
Quantification of Ap4A and Ap5A in Cell Extracts by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the extraction and quantification of Ap4A and Ap5A from cultured cells using HPLC.
1. Cell Lysis and Extraction: a. Grow cells to the desired confluency in appropriate culture dishes. b. Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). c. Add 1 mL of ice-cold 0.6 M perchloric acid to the dish and scrape the cells. d. Transfer the cell suspension to a microcentrifuge tube and incubate on ice for 15 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully collect the supernatant (acid-soluble fraction) and neutralize it by adding a calculated amount of 2 M KHCO3. g. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO4 precipitate. h. The resulting supernatant contains the nucleotide extract.
2. HPLC Analysis: a. Use a C18 reverse-phase HPLC column. b. The mobile phase can be a gradient of buffer A (e.g., 0.1 M potassium phosphate buffer, pH 6.5) and buffer B (e.g., 100% methanol). c. A typical gradient could be: 0-5 min, 100% A; 5-25 min, linear gradient to 30% B; 25-30 min, 30% B; 30-35 min, linear gradient back to 100% A. d. Inject the nucleotide extract onto the column. e. Monitor the absorbance at 259 nm. f. Identify and quantify Ap4A and Ap5A peaks by comparing their retention times and peak areas to those of known standards.
Caption: HPLC Quantification Workflow.
Radioligand Binding Assay for Ap4A and Ap5A on Purinergic Receptors
This protocol describes a general method to assess the binding of radiolabeled Ap4A or Ap5A to cell membranes expressing purinergic receptors.
1. Membrane Preparation: a. Harvest cells expressing the receptor of interest. b. Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). c. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris. d. Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the membranes. e. Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). f. Determine the protein concentration of the membrane preparation using a standard protein assay.
2. Binding Assay: a. In a microtiter plate, add a fixed amount of membrane protein (e.g., 20-50 µg) to each well. b. For total binding, add a radiolabeled ligand (e.g., [³H]Ap4A or a suitable radiolabeled analog) at various concentrations. c. For non-specific binding, add the radiolabeled ligand in the presence of a high concentration of the corresponding unlabeled ligand (e.g., 1000-fold excess of unlabeled Ap4A). d. For competition binding, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (Ap4A or Ap5A). e. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium. f. Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to separate bound from free radioligand. g. Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. For saturation binding experiments, determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the specific binding data. c. For competition binding experiments, determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Conclusion
Ap4A and Ap5A are critical signaling molecules with both distinct and overlapping functions. Ap4A is a well-established stress alarmone with diverse roles mediated through purinergic receptors and intracellular targets like the HINT1-MITF complex. Ap5A, while also interacting with purinergic systems, is a potent and specific inhibitor of adenylate kinase, positioning it as a key regulator of cellular energy homeostasis. Furthermore, its role in cardiac signaling highlights its unique physiological importance. Understanding the nuances of their synthesis, degradation, and signaling pathways is crucial for researchers in various fields, from basic cell biology to drug development. The experimental protocols provided in this guide offer a starting point for the quantitative analysis of these important signaling molecules. Further research will undoubtedly uncover more intricate details of their regulatory functions and their potential as therapeutic targets.
References
- 1. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diadenosine 5',5"-P1,P5-pentaphosphate harbors the properties of a signaling molecule in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Re-evaluation of Diadenosine Tetraphosphate (Ap4A) From a Stress Metabolite to Bona Fide Secondary Messenger [frontiersin.org]
- 5. dspace.cuni.cz [dspace.cuni.cz]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Studies on some specific Ap4A-degrading enzymes with the use of various methylene analogues of P1P4-bis-(5',5'''-adenosyl) tetraphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Ap4A in Cancer: A Multifaceted Regulator and Emerging Therapeutic Target [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Does an inhibitor of mitochondrial adenylate kinase also affect oxidative phosphorylation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asymmetric binding of the inhibitor di(adenosine-5′) pentaphosphate (Ap5A) to adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diadenosine polyphosphates Ap3A and Ap4A, but not Ap5A or Ap6A, induce proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diadenosine Pentaphosphate and its Polyphosphate Homologs
For researchers, scientists, and drug development professionals, understanding the nuanced differences between diadenosine polyphosphates (ApnAs) is critical for investigating their roles in cellular signaling and their potential as therapeutic targets. This guide provides an objective comparison of Diadenosine pentaphosphate (Ap5A) with other key diadenosine polyphosphates, supported by experimental data and detailed methodologies.
Diadenosine polyphosphates are a class of signaling molecules composed of two adenosine (B11128) moieties linked by a chain of three to six phosphate (B84403) groups. These molecules are involved in a variety of physiological processes, including neurotransmission, cardiovascular regulation, and cell proliferation.[1] The length of the polyphosphate chain significantly influences their biochemical properties and biological activity, leading to distinct effects on their molecular targets.
Comparative Analysis of Biochemical Interactions
The interaction of diadenosine polyphosphates with enzymes and receptors varies significantly with the number of phosphate groups. Ap5A is a well-established potent inhibitor of adenylate kinase, an enzyme crucial for cellular energy homeostasis.[2] The inhibitory potency of ApnAs against adenylate kinase generally increases with the length of the phosphate chain from Ap4A to Ap5A.[3]
In the context of purinergic signaling, diadenosine polyphosphates exhibit complex and differential activities at various P2X receptor subtypes. For instance, at the rat P2X1 receptor, only Ap6A acts as a full agonist, whereas Ap4A, Ap5A, and Ap6A are full and potent agonists at the rat P2X3 receptor.[4] This subtype selectivity highlights the importance of the polyphosphate chain length in determining receptor activation.
Furthermore, these molecules are known to modulate the activity of ryanodine (B192298) receptors (RyRs), which are critical for calcium release from intracellular stores. The potency of ApnAs to enhance [3H]-ryanodine binding to brain membranes follows a rank order of oxidized Ap4A = oxidized Ap5A > oxidized Ap3A > Ap6A > Ap5A.[5]
Quantitative Comparison of Diadenosine Polyphosphate Activity
The following tables summarize key quantitative data from various studies, providing a direct comparison of the efficacy and potency of different diadenosine polyphosphates.
| Compound | Target | Action | IC50 / EC50 / Ki | Species | Reference |
| Ap4A | Adenosine Kinase | Inhibition | 5.0 µM (IC50) | Rat | [6] |
| Ap5A | Adenosine Kinase | Inhibition | 3.3 µM (IC50) | Rat | [6] |
| Ap6A | Adenosine Kinase | Inhibition | 500 µM (IC50) | Rat | [6] |
| Ap5A | Adenylate Kinase | Inhibition | > 2 µM | Human | [7] |
| Ap4A | Ryanodine Receptor | Activation (oxidized form) | 37 µM (EC50) | Rat | [5] |
| Ap5A | Cardiac Ryanodine Receptor (RyR2) | Activation | 140 µM (EC50) | Sheep | [8] |
| oAp5A | Cardiac Ryanodine Receptor (RyR2) | Activation | 16 µM (EC50) | Sheep | [8] |
| Compound | P2X Receptor Subtype | Agonist Activity | Potency Relative to ATP | Species | Reference |
| Ap4A | rP2X2 | Full Agonist | 4-fold less potent | Rat | [4] |
| Ap4A | rP2X3 | Full Agonist | More potent | Rat | [4] |
| Ap4A | rP2X4 | Partial Agonist | Equipotent | Rat | [4] |
| Ap5A | rP2X1 | Partial Agonist | Similar potency | Rat | [4] |
| Ap5A | rP2X3 | Full Agonist | More potent | Rat | [4] |
| Ap6A | rP2X1 | Full Agonist | 2-3 fold less potent | Rat | [4] |
| Ap6A | rP2X3 | Full Agonist | More potent | Rat | [4] |
Differential Cellular Effects
The distinct biochemical interactions of diadenosine polyphosphates translate into different cellular responses. A notable example is their effect on the proliferation of vascular smooth muscle cells (VSMCs). Studies have shown that Ap3A and Ap4A induce proliferation of VSMCs, whereas Ap5A and Ap6A do not.[9] This effect is mediated through the activation of P2Y receptors and subsequent stimulation of the MAP kinase ERK1/2 cascade.[9]
In contrast, Ap4A, Ap5A, and Ap6A have been shown to increase cytosolic free calcium concentrations in cultured rat VSMCs, which can lead to vasoconstriction.[10][11] This suggests that while shorter-chain ApnAs may promote cell growth, longer-chain variants are more involved in regulating vascular tone through calcium signaling.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Quantification of Diadenosine Polyphosphates by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for quantifying Ap3A, Ap4A, Ap5A, and Ap6A in human platelets.[12]
1. Sample Preparation (Platelet Lysate): a. Deproteinization: Lyse washed platelets and deproteinize the sample, for example, using perchloric acid precipitation followed by neutralization. b. Boronate Affinity Chromatography: Apply the deproteinized extract to a boronate affinity column to selectively concentrate the diadenosine polyphosphates. c. Desalting: Desalt the concentrated sample prior to HPLC analysis.
2. HPLC Analysis: a. Column: Use a reversed-phase column suitable for ion-pair chromatography. b. Mobile Phase: Employ an ion-pair reversed-phase perfusion chromatography method. The specific gradient and mobile phase composition should be optimized for the specific column and instrument used. c. Internal Standard: Utilize an appropriate internal standard, such as Di(1,N6-ethenoadenosine) hexaphosphate, for accurate quantification.[12] d. Detection: Detect the eluting compounds using UV absorbance at an appropriate wavelength (e.g., 259 nm). e. Quantification: Quantify the amounts of each diadenosine polyphosphate by comparing their peak areas to those of known standards, corrected for the internal standard.
Adenylate Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of diadenosine polyphosphates on adenylate kinase activity.
1. Reaction Mixture: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2). b. Add substrates: 1 mM AMP and 1 mM ATP. c. Add the coupling enzymes and their substrates for detection (e.g., hexokinase and glucose-6-phosphate dehydrogenase with glucose and NADP+ for a spectrophotometric assay measuring NADPH formation at 340 nm). d. Add varying concentrations of the diadenosine polyphosphate inhibitor (e.g., Ap4A, Ap5A, Ap6A).
2. Assay Procedure: a. Pre-incubate the reaction mixture without ATP at the desired temperature (e.g., 30°C) for 5 minutes. b. Initiate the reaction by adding ATP. c. Monitor the change in absorbance (or fluorescence, depending on the detection method) over time. d. Calculate the initial reaction velocity for each inhibitor concentration.
3. Data Analysis: a. Plot the reaction velocity against the inhibitor concentration. b. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. c. To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive inhibition).
Cellular Calcium Imaging
This protocol outlines a general procedure for measuring changes in intracellular calcium in response to diadenosine polyphosphates in cultured cells, such as vascular smooth muscle cells.[10]
1. Cell Preparation: a. Culture cells (e.g., rat aortic smooth muscle cells) on glass coverslips suitable for microscopy. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a physiological salt solution containing the dye.
2. Imaging Setup: a. Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. b. Continuously perfuse the cells with a physiological salt solution.
3. Experimental Procedure: a. Establish a baseline fluorescence recording. b. Switch the perfusion solution to one containing the desired concentration of the diadenosine polyphosphate (e.g., 10 µM Ap5A). c. Record the changes in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. d. After the response, switch back to the control solution to observe recovery.
4. Data Analysis: a. Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for ratiometric dyes like Fura-2) to determine the relative changes in intracellular calcium concentration. b. The peak change in the fluorescence ratio is used to quantify the cellular response to the applied diadenosine polyphosphate.
Signaling Pathways
The differential effects of diadenosine polyphosphates can be attributed to their engagement of distinct signaling pathways. The following diagram illustrates a simplified comparison of the signaling pathways activated by different ApnAs in vascular smooth muscle cells, leading to either proliferation or changes in intracellular calcium.
References
- 1. P2 purinergic receptors for diadenosine polyphosphates in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of diadenosine polyphosphates for rat P2X receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of ryanodine receptor calcium release channels by diadenosine polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diadenosine polyphosphates inhibit adenosine kinase activity but decrease levels of endogenous adenosine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diadenosine polyphosphates Ap3A and Ap4A, but not Ap5A or Ap6A, induce proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diadenosine polyphosphates increase cytosolic calcium and attenuate angiotensin-II-induced changes of calcium in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diadenosine polyphosphates' action on calcium and vessel contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic assay of the diadenosine polyphosphates in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Ap5A Takes the Lead: A Comparative Analysis of Adenylate Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular energy regulation, the choice of an effective adenylate kinase (AK) inhibitor is paramount. This guide provides a comprehensive comparison of the efficacy of P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) against other known adenylate kinase inhibitors, supported by experimental data and detailed protocols.
Adenylate kinase is a critical phosphotransferase enzyme that maintains cellular energy homeostasis by catalyzing the reversible reaction 2 ADP ⇔ ATP + AMP.[1][2] Its inhibition is a key strategy for studying cellular metabolism and for developing potential therapeutics for various diseases. Among the spectrum of known inhibitors, Ap5A, a diadenosine polyphosphate, has consistently demonstrated superior potency.
Quantitative Comparison of Adenylate Kinase Inhibitors
Experimental data underscores the potent inhibitory activity of Ap5A. A comparative study on the inhibitory effects of various dinucleoside polyphosphates on membrane-bound endothelial adenylate kinase revealed the following pIC50 values:
| Inhibitor | pIC50 | IC50 (µM) |
| Ap5A | 5.97 | 1.07 |
| Ap4A | 4.17 | 67.61 |
| Up4A | 2.94 | 1148.15 |
Note: IC50 values were calculated from the pIC50 values (pIC50 = -log(IC50)).
These results clearly indicate that Ap5A is significantly more potent than both Ap4A and Up4A in inhibiting adenylate kinase.
Further qualitative comparisons have established a clear hierarchy of inhibitory strength among a broader range of dinucleoside polyphosphates against pig muscle adenylate kinase:
Ap5A > 1:N6-etheno-Ap5A > Ap6A > Gp5A > Ap4A > Up5A [2]
This ranking consistently places Ap5A as the most effective inhibitor in this class of compounds. The inhibitory constant (Ki) for Ap5A has been reported to be in the nanomolar range, further solidifying its position as a highly potent inhibitor.
Experimental Protocols for Adenylate Kinase Inhibition Assays
The determination of adenylate kinase inhibitory efficacy relies on robust and accurate assay methodologies. Several established protocols are utilized, each with its own advantages.
Colorimetric/Fluorometric Coupled Enzyme Assay
This common method measures the production or consumption of NADH or NADPH, which can be monitored by changes in absorbance at 340 nm or fluorescence.
Principle: The activity of adenylate kinase is coupled to other enzymatic reactions that produce a detectable signal. For instance, in the forward reaction (2 ADP → ATP + AMP), the produced ATP can be used by hexokinase to phosphorylate glucose, and the resulting glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, reducing NADP+ to NADPH. The rate of NADPH formation is proportional to the adenylate kinase activity.
Workflow:
Coupled Enzyme Assay Workflow
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, glucose, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase.
-
Inhibitor and Substrate Addition: Add the desired concentration of the adenylate kinase inhibitor (e.g., Ap5A) to the reaction mixture. Initiate the reaction by adding the substrate, ADP.
-
Measurement: Monitor the increase in absorbance at 340 nm (for NADPH production) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity. Compare the velocities in the presence and absence of the inhibitor to determine the percentage of inhibition and subsequently the IC50 value.
Luciferase-Based Luminescence Assay
This highly sensitive method detects ATP production through the light-emitting reaction catalyzed by firefly luciferase.
Principle: In the forward reaction of adenylate kinase, the generated ATP serves as a substrate for luciferase, which, in the presence of luciferin (B1168401) and oxygen, produces light. The intensity of the emitted light is directly proportional to the amount of ATP produced and thus to the adenylate kinase activity.
Workflow:
Luciferase-Based Assay Workflow
Protocol:
-
Reagent Preparation: Prepare a reaction buffer and a detection reagent containing luciferase and luciferin.
-
Reaction Setup: In a multi-well plate, add the reaction buffer, adenylate kinase, and the inhibitor.
-
Reaction Initiation: Start the reaction by adding ADP.
-
Luminescence Measurement: After a defined incubation period, add the luciferase detection reagent and measure the luminescence using a luminometer.
-
Data Analysis: Determine the adenylate kinase activity based on the light output and calculate the inhibitory effect of the compound.
Adenylate Kinase Signaling Pathway
Adenylate kinase is a central node in cellular energy signaling. By regulating the levels of AMP, it influences downstream pathways, most notably the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a master regulator of metabolism, switching on catabolic processes to generate ATP and switching off anabolic, ATP-consuming processes in response to cellular energy stress.
Adenylate Kinase Signaling Pathway
Conclusion
The available evidence strongly supports the superior efficacy of Ap5A as an adenylate kinase inhibitor compared to other dinucleoside polyphosphates. Its high potency, reflected in its low nanomolar Ki value and significantly lower IC50 value, makes it an invaluable tool for researchers studying cellular energy metabolism and for those in the early stages of drug discovery targeting adenylate kinase. The selection of an appropriate experimental protocol is crucial for obtaining reliable and reproducible data on inhibitor efficacy. Both coupled enzyme assays and luciferase-based assays offer robust platforms for these investigations. A thorough understanding of the adenylate kinase signaling pathway provides the necessary context for interpreting the downstream cellular effects of its inhibition.
References
Comparative Analysis of Diadenosine Pentaphosphate (Ap5A) Binding to Purinergic and Ryanodine Receptors
A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics and signaling pathways of Ap5A at P2X1, P2Y1, and RyR2 receptors.
Diadenosine pentaphosphate (Ap5A), an endogenous signaling molecule, has garnered significant interest for its diverse physiological roles mediated through its interaction with various receptors. This guide provides a comparative analysis of Ap5A binding to three key receptor targets: the ionotropic P2X1 receptor, the G-protein coupled P2Y1 receptor, and the intracellular calcium-release channel, the ryanodine (B192298) receptor 2 (RyR2). Understanding the differential binding affinities and subsequent signaling cascades is crucial for elucidating the multifaceted actions of Ap5A and for the development of targeted therapeutics.
Quantitative Analysis of Ap5A Receptor Binding
The binding and potency of Ap5A vary significantly across different receptor types. The following table summarizes the available quantitative data for Ap5A at the P2X1, P2Y1, and RyR2 receptors.
| Receptor | Receptor Type | Ligand Parameter | Value (µM) | Species |
| P2Y1 | G-protein Coupled Receptor | EC50 | 0.32[1] | Not Specified |
| P2X1 | Ligand-gated Ion Channel | Agonist Activity | ≥ 0.01[2] | Rat[2] |
| RyR2 (low-affinity site) | Intracellular Ca2+ Channel | EC50 | 140[3] | Sheep[3] |
| RyR2 (high-affinity site) | Intracellular Ca2+ Channel | Agonist Activity | pM-low µM range | Sheep |
Signaling Pathways Activated by Ap5A
The interaction of Ap5A with its target receptors initiates distinct downstream signaling cascades, leading to diverse cellular responses.
P2X1 Receptor Signaling
Activation of the P2X1 receptor, a ligand-gated ion channel, by Ap5A leads to the rapid influx of cations, primarily Na+ and Ca2+, into the cell. This influx causes membrane depolarization and an increase in intracellular calcium concentration, which in turn can trigger a variety of physiological responses, including smooth muscle contraction and platelet aggregation.[4][5]
P2Y1 Receptor Signaling
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[6] Upon binding of Ap5A, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates various cellular processes.[6][7]
Experimental Protocols
Radioligand Competition Binding Assay for P2Y1 Receptor
This protocol is designed to determine the binding affinity (Ki) of Ap5A for the P2Y1 receptor by measuring its ability to compete with a known radiolabeled antagonist.
1. Membrane Preparation:
-
Culture cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
50 µL of various concentrations of unlabeled Ap5A.
-
50 µL of a fixed concentration of a suitable P2Y1 radiolabeled antagonist (e.g., [3H]MRS2500) at a concentration at or below its Kd.
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
For total binding, substitute Ap5A with assay buffer.
-
For non-specific binding, add a high concentration of a non-radiolabeled P2Y1 antagonist.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Ap5A concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Ap5A that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Intracellular Calcium Influx Assay for P2X1 Receptor
This functional assay measures the ability of Ap5A to activate P2X1 receptors by detecting the subsequent increase in intracellular calcium concentration.
1. Cell Preparation:
-
Seed cells stably expressing the human P2X1 receptor (e.g., HEK293 or CHO cells) into a 96-well black, clear-bottom plate and grow to confluence.
-
On the day of the assay, wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells gently to remove excess extracellular dye.
3. Calcium Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an injection system.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject various concentrations of Ap5A into the wells and immediately begin recording the fluorescence intensity over time.
-
As a positive control, use a known P2X1 agonist like α,β-methylene ATP.
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For each Ap5A concentration, determine the peak fluorescence response.
-
Plot the peak response against the logarithm of the Ap5A concentration to generate a dose-response curve.
-
Calculate the EC50 value from this curve using non-linear regression.
This comparative guide provides a foundational understanding of Ap5A's interactions with P2X1, P2Y1, and RyR2 receptors. The provided data and protocols offer a starting point for further investigation into the nuanced roles of this important endogenous molecule.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP binding at human P2X1 receptors. Contribution of aromatic and basic amino acids revealed using mutagenesis and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of platelet P2Y1 receptors by different endogenous nucleotides leads to functional selectivity via biased signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Promiscuity of Diadenosine Pentaphosphate: A Comparative Guide to its Cross-Reactivity with Nucleotide-Binding Sites
For researchers, scientists, and drug development professionals, understanding the target specificity of nucleotide analogs is paramount. Diadenosine pentaphosphate (Ap5A), a naturally occurring dinucleotide, is widely utilized as a potent inhibitor of adenylate kinase. However, its structural similarity to ATP and ADP raises critical questions about its cross-reactivity with other nucleotide-binding proteins. This guide provides an objective comparison of Ap5A's interaction with various nucleotide-binding sites, supported by experimental data, to aid in the design and interpretation of research involving this ubiquitous signaling molecule.
Quantitative Comparison of Ap5A Cross-Reactivity
The following table summarizes the known quantitative data for the interaction of Diadenosine pentaphosphate (Ap5A) with various nucleotide-binding proteins. This data highlights the promiscuous nature of Ap5A, which exhibits activities ranging from potent inhibition to activation across different target classes.
| Target Protein | Organism/Tissue | Parameter | Value | Effect of Ap5A |
| Adenylate Kinase | E. coli | Kd | 354 ± 72 nM | Potent Inhibitor |
| Various | Ki | Nanomolar to low Micromolar range | Potent Inhibitor | |
| P2Y1 Receptor | Human | EC50 | 0.32 µM | Agonist |
| P2Y2 Receptor | Rat | - | Active | Agonist |
| P2Y4 Receptor | Rat | - | Partial Agonist (<25% of ATP response) | Partial Agonist |
| P2X1 Receptor | Rat Renal Vasculature | - | Agonist activity observed at ≥ 10 nM | Agonist |
| Cardiac Ryanodine (B192298) Receptor (RyR2) | Sheep | - | Potent activator | Activator |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of Ap5A and the methodologies used to study them, the following diagrams have been generated.
Detailed Experimental Protocols
A thorough understanding of the experimental conditions is crucial for interpreting cross-reactivity data. Below are detailed methodologies for key experiments cited in the study of Ap5A's interactions.
Protocol 1: Determination of the Inhibitory Constant (Ki) of Ap5A for Adenylate Kinase
This protocol outlines a coupled-enzyme spectrophotometric assay to determine the Ki of Ap5A for adenylate kinase.
Materials:
-
Adenylate Kinase (AK)
-
Diadenosine pentaphosphate (Ap5A)
-
Adenosine diphosphate (B83284) (ADP)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, a fixed concentration of PEP, NADH, PK, and LDH.
-
Substrate and Inhibitor Addition: To a series of cuvettes, add varying concentrations of the substrate (ADP) and a fixed concentration of the inhibitor (Ap5A). Include a control series with no Ap5A.
-
Enzyme Addition and Measurement: Initiate the reaction by adding a known amount of adenylate kinase to each cuvette. Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP production by adenylate kinase.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Ki Determination: Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[ADP]) for each inhibitor concentration (Lineweaver-Burk plot). The Ki can be determined from the pattern of line intersections, which will indicate the type of inhibition (e.g., competitive, non-competitive). Alternatively, use non-linear regression analysis to fit the data to the appropriate inhibition model.
Protocol 2: General Radioligand Competition Binding Assay for P2 Receptors
This protocol describes a general method to assess the binding affinity of Ap5A to P2 receptors using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the P2 receptor of interest
-
Radiolabeled antagonist or agonist for the target receptor (e.g., [³H]MRS2500 for P2Y1)
-
Diadenosine pentaphosphate (Ap5A)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Ap5A.
-
Total and Nonspecific Binding: Include control wells for total binding (membranes + radioligand) and nonspecific binding (membranes + radioligand + a saturating concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Ap5A concentration. Fit the data to a one-site competition model to determine the IC50 value of Ap5A. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 3: Calcium Mobilization Assay for P2Y Receptor Activation
This protocol outlines a method to measure the activation of Gq-coupled P2Y receptors by Ap5A by monitoring intracellular calcium levels.
Materials:
-
Cells expressing the P2Y receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Diadenosine pentaphosphate (Ap5A)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Loading: Culture the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells in the physiological salt solution.
-
Compound Addition: Add varying concentrations of Ap5A to the wells.
-
Fluorescence Measurement: Immediately begin measuring the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: Determine the peak fluorescence response for each concentration of Ap5A. Plot the peak response against the logarithm of the Ap5A concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
The Impact of Diadenosine Pentaphosphate (Ap5A) on ATP Measurement Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate measurement of Adenosine Triphosphate (ATP) is crucial for assessing cell viability, proliferation, and cytotoxicity. [1][2] Luciferase-based assays are a widely adopted method due to their high sensitivity and simple protocols.[2][3] However, the presence of endogenous molecules such as Diadenosine Pentaphosphate (Ap5A) can significantly interfere with these measurements, leading to inaccurate results. This guide provides a comprehensive comparison of how Ap5A affects ATP assays, supported by experimental data and detailed protocols.
Understanding the Key Molecules
Adenosine Triphosphate (ATP) is the primary energy currency in all living cells. Its concentration is a direct indicator of metabolic activity and cell health.[1][2] When cells die, their ability to synthesize ATP ceases, and the existing ATP is rapidly degraded, making it a reliable marker for cell viability.[2]
Diadenosine Pentaphosphate (Ap5A) , or P1,P5-di(adenosine-5'-)pentaphosphate, is a dinucleotide naturally present in cells. Its concentration can increase under conditions of cellular stress.[4] Structurally similar to two ATP molecules linked by a phosphate (B84403) bridge, Ap5A is known to interact with various ATP-binding proteins, including enzymes used in ATP measurement assays.[5][6]
The Luciferase-Based ATP Assay: Mechanism of Action
The most common method for ATP quantification is the firefly luciferase assay.[7][8] This bioluminescent assay relies on the enzyme luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, producing light.[8][9][10] The emitted light is directly proportional to the ATP concentration and can be measured using a luminometer.[2][8]
The two-step reaction is as follows:
-
Luciferin (B1168401) + ATP → Luciferyl adenylate + PPi
-
Luciferyl adenylate + O2 → Oxyluciferin + AMP + Light [9]
Ap5A Interference with Luciferase Assays
Ap5A can interfere with luciferase-based ATP assays through several mechanisms, primarily by acting as an inhibitor of the luciferase enzyme.
Inhibition of Adenylate Kinase Activity of Luciferase: Firefly luciferase has been shown to possess an intrinsic adenylate kinase (AK) activity, which can interconvert AMP, ADP, and ATP.[5] This activity can be completely inhibited by Ap5A at nanomolar concentrations (e.g., 250 nM).[5] This inhibition can disrupt the equilibrium of adenine (B156593) nucleotides, indirectly affecting the ATP measurement.
Comparing ATP Measurement Alternatives
Given the potential for Ap5A interference, it is crucial to consider alternative methods for ATP measurement, especially when analyzing samples where Ap5A concentrations may be elevated.
| Assay Type | Principle | Advantages | Disadvantages | Susceptibility to Ap5A |
| Firefly Luciferase | Bioluminescent measurement of light produced from ATP-dependent luciferin oxidation.[8][9] | High sensitivity (down to 10⁻¹⁵ moles of ATP), simple "add-mix-measure" format.[3][11] | Susceptible to interference from various compounds, including Ap5A.[5][12] | High |
| Fluorescent Probes | Genetically encoded fluorescent proteins (e.g., Perceval) that change conformation and fluorescence upon ATP binding.[13] | Does not require exogenous substrates, suitable for real-time imaging in living cells.[12][13] | May measure the ATP/ADP ratio rather than absolute ATP, potentially lower signal than luciferase.[13] | Low |
| Electrochemical Biosensors | Microelectrodes functionalized with ATP-metabolizing enzymes (e.g., glycerol (B35011) kinase) that produce a detectable electrical signal.[13] | Real-time measurement in tissues.[13] | Invasive, can cause tissue damage that artificially increases extracellular ATP levels.[13] | Moderate (depends on enzyme specificity) |
| Aptamer-Based Sensors | DNA or RNA aptamers that specifically bind ATP, leading to a change in a fluorescent or colorimetric signal.[12] | High selectivity for ATP.[12] | May have a more limited dynamic range compared to luciferase assays.[12] | Low |
Experimental Protocols
Protocol 1: Quantifying the Effect of Ap5A on a Luciferase-Based ATP Assay
This protocol outlines a general procedure to determine the inhibitory effect of Ap5A on a standard luciferase-based ATP assay.
Materials:
-
ATP standard solution
-
Ap5A
-
Luciferase-based ATP assay kit (e.g., Promega CellTiter-Glo®, Abcam ATP Assay Kit)[2][3]
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Prepare an ATP standard curve: Perform serial dilutions of the ATP standard in a suitable buffer (e.g., PBS or cell culture medium) to generate a range of concentrations.[7]
-
Prepare Ap5A solutions: Create a series of Ap5A concentrations to test for their inhibitory effect.
-
Set up the assay plate: In a 96-well plate, add a fixed, known concentration of ATP to each well. Then, add the different concentrations of Ap5A to the respective wells. Include control wells with ATP only (no Ap5A) and blank wells (buffer only).
-
Initiate the reaction: Add the ATP detection cocktail (containing luciferase and D-luciferin) to each well according to the manufacturer's instructions.[11]
-
Incubate: Allow the reaction to stabilize, typically for 2-10 minutes at room temperature.
-
Measure luminescence: Read the plate using a luminometer.
-
Data Analysis: Subtract the blank reading from all measurements. Plot the luminescence signal against the concentration of Ap5A. Calculate the percentage of inhibition for each Ap5A concentration relative to the control (ATP only). Determine the IC₅₀ value for Ap5A if applicable.
Conclusion and Recommendations
The presence of Ap5A can significantly impact the accuracy of luciferase-based ATP measurement assays due to its inhibitory effects on the luciferase enzyme.[5] For researchers working with samples where cellular stress might elevate Ap5A levels, it is imperative to be aware of this potential interference.
Recommendations:
-
When using luciferase-based assays, consider running control experiments with known concentrations of Ap5A to quantify its effect in your specific experimental system.
-
If significant interference is suspected or observed, consider using an alternative ATP measurement method that is less susceptible to Ap5A, such as fluorescent protein-based sensors or aptamer-based assays.[12][13]
-
Always refer to the technical documentation of your specific ATP assay kit for information on known interfering substances.
References
- 1. biocompare.com [biocompare.com]
- 2. ATP Assays | What is an ATP Assay? [promega.jp]
- 3. Best ATP Assay Kits for Microbial Viability Testing [synapse.patsnap.com]
- 4. Diadenosine pentaphosphate is a potent activator of cardiac ryanodine receptors revealing a novel high-affinity binding site for adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP is produced by firefly luciferase but its synthesis is independent of the light emitting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 10. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Imaging Adenosine Triphosphate (ATP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sm.unife.it [sm.unife.it]
A Comparative Guide to the Cardiovascular Effects of Ap5A and Ap6A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular effects of two diadenosine polyphosphates, Ap5A (P¹,P⁵-Di(adenosine-5')pentaphosphate) and Ap6A (P¹,P⁶-Di(adenosine-5')hexaphosphate). These endogenous signaling molecules, released from activated platelets, are gaining attention for their potent and diverse roles in cardiovascular regulation. This document summarizes key experimental findings, details relevant signaling pathways, and provides methodologies for further investigation.
Quantitative Comparison of Vasoconstrictor Effects
Ap5A and Ap6A elicit vasoconstriction in various vascular beds, primarily through their interaction with purinergic receptors on vascular smooth muscle cells. The following tables summarize quantitative data from key studies.
Table 1: Vasoconstrictor Potency of Ap5A and Ap6A in Human Small Renal Resistance Arteries
| Compound | pD2 (-log EC50) | Rank Order of Potency |
| Ap5A | 5.3 ± 0.1 | 1 |
| Ap6A | 5.0 ± 0.1 | 2 |
Data adapted from a study on human small renal resistance arteries, where a higher pD2 value indicates greater potency.
Table 2: Vasoconstrictor Force and Intracellular Calcium Increase Induced by Ap5A and Ap6A (10 µmol/L)
| Compound | Vasoconstrictor Force (mN) - Rat Renal Resistance Vessels | Vasoconstrictor Force (mN) - Rat Aortic Strips | Peak Intracellular Ca²⁺ Increase (nmol/L) - Rat Vascular Smooth Muscle Cells |
| Ap5A | 2.14 ± 0.40 | 2.70 ± 0.30 | 247 ± 25 |
| Ap6A | 2.70 ± 0.31 | 1.48 ± 0.20 | 332 ± 100 |
Data compiled from studies on isolated rat tissues.[1]
Signaling Pathways in Vasoconstriction
The vasoconstrictor effects of Ap5A and Ap6A are primarily mediated by P2X and P2Y purinergic receptors on vascular smooth muscle cells. While both compounds can activate these receptors, their selectivity and the downstream signaling cascades differ.
P2X Receptor-Mediated Signaling
P2X receptors are ligand-gated ion channels. Their activation by Ap5A and Ap6A leads to a rapid influx of cations, primarily Ca²⁺, causing membrane depolarization and subsequent contraction of vascular smooth muscle.
P2Y Receptor-Mediated Signaling
P2Y receptors are G-protein coupled receptors. Their activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, contributing to vasoconstriction. The specific G-protein coupling for Ap5A and Ap6A is not fully elucidated but is generally understood to follow this pathway.
Cardiac Electrophysiological Effects
Diadenosine polyphosphates, including Ap5A, have been shown to exert effects on cardiac electrophysiology, such as altering ventricular refractoriness and reducing heart rate.[2] For Ap5A, some studies suggest it can inhibit cardiac KATP channels.[3] However, direct comparative quantitative data on the effects of Ap6A on cardiac action potential duration and other electrophysiological parameters are currently limited in the scientific literature. Further research is required to fully elucidate and compare the cardiac electrophysiological profiles of Ap5A and Ap6A.
Experimental Protocols
Wire Myography for Measurement of Vasoconstriction
This protocol is used to assess the contractile responses of isolated small arteries to Ap5A and Ap6A.
1. Tissue Preparation:
-
Isolate small resistance arteries (e.g., renal or mesenteric) from a suitable animal model (e.g., rat) or human tissue samples.
-
Carefully clean the arteries of surrounding adipose and connective tissue in cold physiological salt solution (PSS).
-
Cut the arteries into small segments (approximately 2 mm in length).
2. Mounting:
-
Mount the arterial segments on two fine wires in the jaws of a wire myograph.
-
Submerge the mounted segments in individual organ baths containing PSS, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).
3. Equilibration and Viability Testing:
-
Allow the tissues to equilibrate for a set period (e.g., 30-60 minutes) under a standardized resting tension.
-
Assess the viability and contractile capacity of the arterial segments by challenging them with a high-potassium solution (e.g., KPSS).
4. Cumulative Concentration-Response Curves:
-
After a washout period, cumulatively add increasing concentrations of Ap5A or Ap6A to the organ baths.
-
Record the isometric tension generated by the arterial segments at each concentration until a maximal response is achieved.
-
Construct concentration-response curves and calculate parameters such as EC₅₀ and maximal contraction.
Measurement of Intracellular Calcium ([Ca²⁺]i) in Vascular Smooth Muscle Cells (VSMCs)
This protocol utilizes a fluorescent Ca²⁺ indicator to measure changes in intracellular calcium concentration in response to Ap5A and Ap6A.
1. Cell Culture:
-
Culture primary vascular smooth muscle cells (VSMCs) in appropriate growth medium until they reach a suitable confluency.
2. Fluorescent Dye Loading:
-
Load the VSMCs with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye for a specific duration.
3. Spectrofluorometry:
-
Place the dye-loaded cells in a temperature-controlled cuvette of a spectrofluorometer.
-
Excite the cells at the appropriate wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2).
-
Record the fluorescence emission (e.g., at 510 nm).
4. Agonist Stimulation and Data Acquisition:
-
Establish a baseline fluorescence reading.
-
Add a known concentration of Ap5A or Ap6A to the cuvette and continuously record the change in fluorescence intensity over time.
-
Calibrate the fluorescence signal to determine the absolute intracellular Ca²⁺ concentration.
Conclusion
Ap5A and Ap6A are potent regulators of cardiovascular function, with distinct profiles in their vasoconstrictor effects. Ap5A demonstrates slightly higher potency in human renal arteries, while Ap6A can induce a greater increase in intracellular calcium in rat vascular smooth muscle cells. Their differential activity at P2X receptor subtypes further highlights the complexity of their signaling. This guide provides a foundation for understanding and comparing the cardiovascular effects of Ap5A and Ap6A. Further research, particularly into their comparative cardiac electrophysiological effects and the specific P2Y receptor subtypes involved in their actions, will be crucial for a comprehensive understanding of their therapeutic potential in cardiovascular diseases.
References
- 1. Diadenosine polyphosphates' action on calcium and vessel contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of diadenosine polyphosphates on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diadenosine tetraphosphate-gating of cardiac K(ATP) channels requires intact actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Unveiling the Binding Pockets of Ap5A and ATP
For researchers, scientists, and drug development professionals, understanding the intricate dance between nucleotides and their protein partners is paramount. This guide provides a detailed structural and quantitative comparison of the binding pockets for two key molecules: Adenosine (B11128) 5'-triphosphate (ATP), the universal energy currency of the cell, and P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A), a potent bisubstrate inhibitor of many ATP-dependent enzymes.
This comprehensive analysis delves into the structural nuances that dictate the binding specificity and affinity of these ligands. By examining crystallographic data and binding affinities, we illuminate the key differences and similarities in how proteins accommodate these crucial molecules. This information is invaluable for the rational design of novel therapeutics targeting ATP-binding sites.
At a Glance: Ap5A vs. ATP Binding Affinities
To facilitate a clear comparison, the following table summarizes the binding affinities (dissociation constant, Kd; inhibition constant, Ki; and half-maximal inhibitory concentration, IC50) of Ap5A and ATP for a selection of key enzymes. The data highlights the significantly higher affinity of Ap5A for many of these proteins, underscoring its utility as a powerful research tool and a potential scaffold for inhibitor design.
| Enzyme | Ligand | Kd | Ki | IC50 | PDB ID (Ap5A) | PDB ID (ATP/analog) |
| Adenylate Kinase (E. coli) | Ap5A | ~140-350 nM | - | - | --INVALID-LINK--[1], --INVALID-LINK--[2] | --INVALID-LINK-- |
| ATP | ~50 µM | - | - | |||
| Adenylate Kinase (Human, AK1) | Ap5A | - | - | - | --INVALID-LINK--[3] | - |
| ATP | - | - | - | |||
| UMP/CMP Kinase (D. discoideum) | UP5A (Ap5A analog) | - | - | - | --INVALID-LINK-- | - |
| ATP | - | - | - |
Note: This table is not exhaustive and represents a selection of available data. Binding affinities can vary depending on experimental conditions.
Structural Insights: A Tale of Two Binding Modes
The key to understanding the differential binding of Ap5A and ATP lies in their distinct structures and how they are accommodated within the enzyme's active site.
ATP , as a single adenosine nucleotide with a triphosphate chain, typically occupies a single binding pocket. This pocket is characterized by conserved motifs, such as the P-loop (or Walker A motif), which interacts with the phosphate (B84403) groups, and residues that form hydrogen bonds and stacking interactions with the adenine (B156593) ring and ribose sugar.
Ap5A , on the other hand, is a bisubstrate analog, essentially mimicking two nucleotide molecules linked by a five-phosphate chain. This unique structure allows it to span two adjacent nucleotide-binding sites or a single, more extended site. In the case of adenylate kinase, Ap5A simultaneously occupies both the ATP and the AMP binding sites, effectively locking the enzyme in a closed, inactive conformation.[4][5]
The following diagram illustrates a generalized model of an enzyme capable of binding both ATP and Ap5A, highlighting the distinct binding modes.
Key Amino Acid Interactions: The Structural Basis of Specificity
The higher affinity of Ap5A can be attributed to its ability to form a more extensive network of interactions within the binding pocket compared to ATP.
In Adenylate Kinase from E. coli (PDB: 1AKE), the two adenine moieties of Ap5A are positioned in the ATP and AMP binding sites. The pentaphosphate chain snakes through the active site, making numerous contacts with positively charged and polar residues. One adenosine ring of Ap5A occupies the ATP-binding site, forming hydrogen bonds with the protein backbone, while the other adenosine ring sits (B43327) in the AMP-binding site. This dual occupancy effectively cross-links the two substrate-binding domains of the enzyme.
In contrast, ATP binding primarily involves interactions within the designated ATP pocket. While these interactions are crucial for catalysis, they are generally less extensive than the combined interactions formed by Ap5A.
Experimental Workflows for Comparative Binding Analysis
The quantitative data presented in this guide are typically obtained through a variety of biophysical techniques. Understanding the principles behind these methods is crucial for interpreting the data and designing further experiments.
The following diagram outlines a typical experimental workflow for comparing the binding of two ligands, such as Ap5A and ATP, to a target protein using Isothermal Titration Calorimetry (ITC).
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. 1Z83: Crystal structure of human AK1A in complex with AP5A [ncbi.nlm.nih.gov]
- 4. High-resolution structures of adenylate kinase from yeast ligated with inhibitor Ap5A, showing the pathway of phosphoryl transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Unraveling the Intricate Mechanisms of Diadenosine Pentaphosphate (Ap5A): A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of signaling molecules is paramount. Diadenosine pentaphosphate (Ap5A), a naturally occurring dinucleoside polyphosphate, has emerged as a significant player in cellular signaling, exhibiting a complex and multifaceted mechanism of action. This guide provides a comprehensive comparison of Ap5A's interactions with its primary molecular targets, presenting supporting experimental data and detailed protocols to facilitate further research and drug discovery efforts.
Diadenosine pentaphosphate is stored in secretory granules of various cells, including platelets and neurons, and is released into the extracellular space in response to physiological stimuli. Once released, it interacts with a range of targets, influencing diverse cellular processes. This guide will delve into the established mechanisms of Ap5A, focusing on its roles as a potent adenylate kinase inhibitor, a modulator of purinergic receptors, and an activator of ryanodine (B192298) receptors.
Comparative Analysis of Ap5A's Molecular Interactions
To provide a clear and objective comparison, the following tables summarize the quantitative data on Ap5A's interaction with its key targets, alongside other relevant molecules.
Table 1: Inhibition of Adenylate Kinase
| Inhibitor | Organism/Tissue | Ki | Comments |
| Ap5A | Pig Muscle | 2.5 nM | Potent competitive inhibitor with respect to ATP and AMP. |
| 1:N6-etheno-Ap5A | Pig Muscle | > Ap5A | - |
| Ap6A | Pig Muscle | > Ap5A | - |
| Gp5A | Pig Muscle | > Ap6A | - |
| Ap4A | Pig Muscle | > Gp5A | - |
| Up5A | Pig Muscle | > Ap4A | - |
Table 2: Activity at Purinergic P2X Receptors
| Ligand | Receptor Subtype | Species | Potency/Efficacy | Comments |
| Ap5A | P2X1, P2X3, P2X2/3 | Rat | More potent than ATP and Ap4A | Effects reduced by the selective blocker TNP-ATP. |
| α,β-meATP | P2X1, P2X3, P2X2/3 | Rat | Most potent agonist | - |
| ATP | P2X1, P2X3, P2X2/3 | Rat | Less potent than Ap5A and α,β-meATP | - |
| Ap4A | P2X1, P2X3, P2X2/3 | Rat | Equipotent to ATP | - |
| Ap5A | P2X1-like | Rat | Potent vasoconstrictor (EC50 > Ap6A > Ap4A) | - |
| Ap5A | P2X4 | Mammalian | Partial agonist | - |
Table 3: Activation of Cardiac Ryanodine Receptors (RyR2)
| Activator | Parameter | Value | Species | Comments |
| Ap5A | EC50 | 140 µmol/L | Sheep | Fully opens the channel. |
| oAp5A (oxidized analogue) | EC50 | 16 µmol/L | Sheep | More potent than Ap5A. |
| ATP | - | Activates at nanomolar concentrations | Sheep | Reveals a high-affinity binding site. |
| Adenosine | - | Activates at nanomolar concentrations | Sheep | Reveals a high-affinity binding site. |
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by Ap5A and the logical relationships between Ap5A and its alternatives.
Re-evaluating Ap5A's Role as a Stress Metabolite: A Comparative Guide
A deep dive into the experimental evidence comparing P¹,P⁵-Di(adenosine-5')pentaphosphate (Ap5A) with other stress-related molecules reveals a nuanced role for this dinucleoside polyphosphate in cellular stress responses. While its sibling molecule, Ap4A, has been more extensively characterized as a bona fide stress alarmone, Ap5A exhibits distinct and often less potent effects in various cellular assays. This guide provides a comprehensive comparison of Ap5A with other key stress metabolites, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in re-evaluating its significance.
Comparative Analysis of Cellular Effects
Quantitative data from various studies highlights the differential impact of Ap5A compared to other diadenosine polyphosphates like Ap4A and the non-hydrolyzable ATP analog, ATPγS.
| Parameter Assessed | Ap5A | Ap4A | ATPγS | Other Diadenosine Polyphosphates | Reference |
| Vascular Smooth Muscle Cell Proliferation | No significant induction | Induces proliferation | Not reported | Ap3A induces proliferation; Ap6A does not | [1] |
| Inhibition of DNA Replication Initiation | No effect | Potent inhibitor | Not reported | - | |
| Activation of Stress-Activated Protein Kinases (SAPKs) | - | - | - | - | No direct comparative data found |
| Induction of Reactive Oxygen Species (ROS) | - | - | Induces ROS production | - | No direct comparative data found |
Note: "-" indicates that no direct comparative experimental data was found in the literature search.
Signaling Pathways and Molecular Interactions
Ap5A's biological effects are mediated through its interaction with specific proteins, most notably adenylate kinase and the Nudix hydrolase NUDT5.
Ap5A and Adenylate Kinase Signaling
Ap5A is a potent inhibitor of adenylate kinase (AK), an enzyme crucial for cellular energy homeostasis. By inhibiting AK, Ap5A can disrupt the balance of adenine (B156593) nucleotides (ATP, ADP, and AMP), which in turn can impact downstream signaling pathways that are sensitive to the cellular energy state.
The Role of NUDT5 in Ap5A Metabolism
NUDT5, a Nudix hydrolase, has been shown to hydrolyze various nucleotide diphosphates. While its primary role is in the hydrolysis of ADP-ribose, it can also act on other related molecules. The enzymatic kinetics of NUDT5 with Ap5A are crucial for understanding the regulation of intracellular Ap5A levels.
| Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Ap5A | - | - | No direct data found |
| ADP-ribose | - | - | [2][3][4] |
| 8-oxo-dGDP | - | - | [4][5] |
Note: "-" indicates that specific kinetic parameters were not found in the literature search.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of Ap5A's role as a stress metabolite.
Quantification of Intracellular Ap5A by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of Ap5A and other diadenosine polyphosphates in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Harvest and count cells.
-
Lyse cells using a suitable extraction buffer (e.g., methanol/acetonitrile/water mixture).
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
2. Chromatographic Separation:
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
3. Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer in negative ion mode.
-
Monitor specific precursor-to-product ion transitions for each diadenosine polyphosphate to ensure specificity and sensitivity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to validate the interaction of a ligand, such as Ap5A, with its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
1. Cell Treatment:
-
Treat intact cells with either vehicle control or Ap5A at various concentrations.
2. Thermal Denaturation:
-
Heat the cell suspensions at a range of temperatures.
3. Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
4. Protein Detection:
-
Analyze the soluble fractions by Western blotting or mass spectrometry to quantify the amount of the target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of Ap5A indicates target engagement.
Conclusion
The available evidence suggests that while Ap5A levels may increase under certain stress conditions, its role as a primary stress signaling molecule is less pronounced compared to Ap4A. Ap5A's primary characterized function appears to be the potent inhibition of adenylate kinase, which can have significant downstream consequences on cellular energy metabolism. Further research is required to fully elucidate the specific signaling pathways directly regulated by Ap5A, its kinetic interactions with metabolic enzymes like NUDT5, and its potential impact on chromatin remodeling and gene expression under stress. The provided comparative data and experimental protocols offer a foundation for researchers to further investigate and re-evaluate the precise role of Ap5A in the complex network of cellular stress responses.
References
- 1. Subcellular distribution studies of diadenosine polyphosphates--Ap4A and Ap5A--in bovine adrenal medulla: presence in chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of ADP-ribose hydrolysis by human NUDT5 from structural and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse substrate recognition and hydrolysis mechanisms of human NUDT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse substrate recognition and hydrolysis mechanisms of human NUDT5 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Ap5A and alpha,beta-methyleneATP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of two widely used purinergic receptor agonists: Diadenosine pentaphosphate (Ap5A) and alpha,beta-methyleneadenosine 5'-triphosphate (alpha,beta-methyleneATP). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of purinergic signaling.
Introduction
Ap5A and alpha,beta-methyleneATP are both structural analogs of adenosine (B11128) triphosphate (ATP) that exhibit activity at purinergic P2 receptors. However, their potency and selectivity for different receptor subtypes can vary significantly, influencing their effects in experimental systems. This guide aims to delineate these differences to facilitate informed experimental design.
Potency Comparison
The relative potency of Ap5A and alpha,beta-methyleneATP is highly dependent on the specific P2 receptor subtype and the tissue or cell type being investigated. Both compounds are notable for their activity at P2X receptors, a family of ligand-gated ion channels.
In some preparations, such as the guinea-pig vas deferens, Ap5A and alpha,beta-methyleneATP have been shown to be approximately equipotent, and both are about 100 times more potent than ATP in eliciting phasic contractions. Conversely, in studies on isolated rat vagus nerve, the rank order of potency for TNP-ATP-sensitive excitation was determined to be alpha,beta-meATP > Ap5A >> ATP.
Quantitative Data Summary
The following table summarizes the available quantitative data on the potency of Ap5A and alpha,beta-methyleneATP at various P2X receptors. It is important to note that direct comparative studies across all receptor subtypes are limited.
| Agonist | Receptor Subtype | Preparation | Potency (EC50/pEC50) | Reference |
| alpha,beta-methyleneATP | P2X1 | Rat vas deferens | EC50: 3.6 µM | |
| Neuronal P2X | Rat nodose ganglion neurons | EC50: 10.8 µM | ||
| P2X | General | pEC50 = 5.81 | ||
| Ap5A | P2X | Guinea-pig vas deferens | Approx. equipotent to α,β-meATP | |
| P2X | Rat vagus nerve | Less potent than α,β-meATP | ||
| alpha,beta-methyleneATP | P2X1 & P2X3 | General | Preferred agonist | |
| Ap5A | P2Y1 | Rat mesenteric resistance artery | Induces vasorelaxation |
Receptor Selectivity Profile
alpha,beta-methyleneATP is widely recognized as a selective agonist for P2X receptors, with a particular preference for the P2X1 and P2X3 subtypes. It is often used experimentally to desensitize these receptors. It is generally considered inactive at P2Y receptors.
Ap5A , on the other hand, exhibits a broader profile. While it is a potent agonist at certain P2X receptors, it has also been shown to activate P2Y receptors. For instance, Ap5A can induce vasorelaxation in phenylephrine-precontracted rat mesenteric resistance arteries through the activation of P2Y1 receptors. This dual activity is a critical consideration for researchers aiming to dissect the specific contributions of P2X versus P2Y receptor signaling pathways.
Signaling Pathways
The activation of P2X and P2Y receptors by these agonists initiates distinct downstream signaling cascades.
P2X Receptor Signaling
P2X receptors are ionotropic, meaning their activation directly opens an ion channel. This leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization and the activation of various calcium-dependent signaling pathways.
P2Y Receptor Signaling (Ap5A)
P2Y receptors are metabotropic, G-protein coupled receptors (GPCRs). Ap5A's activation of P2Y1 receptors, for example, typically involves the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling through inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of agonist potency. Below are outlines for key experimental assays used to characterize the activity of Ap5A and alpha,beta-methyleneATP.
Calcium Imaging Assay for P2X Receptor Activation
This functional assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following P2X receptor activation.
1. Cell Preparation:
-
Culture cells expressing the P2X receptor of interest on glass-bottom dishes suitable for microscopy.
-
On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.
2. Fluorescent Dye Loading:
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the salt solution for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess dye and allow for de-esterification of the dye for approximately 30 minutes at room temperature.
3. Agonist Application and Data Acquisition:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera for image acquisition.
-
Establish a baseline fluorescence reading.
-
Apply varying concentrations of Ap5A or alpha,beta-methyleneATP to the cells.
-
Record the changes in fluorescence intensity over time.
4. Data Analysis:
-
Quantify the peak fluorescence intensity for each agonist concentration.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Organ Bath Assay for Smooth Muscle Contraction
This assay is used to measure the contractile response of isolated smooth muscle tissues to purinergic agonists.
1. Tissue Preparation:
-
Isolate a smooth muscle-containing tissue (e.g., vas deferens, artery).
-
Dissect the tissue into strips or rings and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
2. Transducer Connection and Equilibration:
-
Connect one end of the tissue to a fixed point and the other to an isometric force transducer.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
3. Agonist Application and Response Measurement:
-
Construct a cumulative concentration-response curve by adding increasing concentrations of Ap5A or alpha,beta-methyleneATP to the organ bath.
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the contractile force generated by the tissue.
4. Data Analysis:
-
Express the contractile response as a percentage of the maximum response to a reference agonist (e.g., KCl).
-
Plot the response against the agonist concentration and fit the data to a dose-response curve to calculate the EC50 value.
Conclusion
The choice between Ap5A and alpha,beta-methyleneATP as experimental tools depends critically on the research question. alpha,beta-methyleneATP is a more selective agonist for P2X1 and P2X3 receptors and is therefore well-suited for studies focused on these specific subtypes. Ap5A, with its broader activity profile that includes both P2X and P2Y receptors, can be a useful tool for initial screening or for investigating systems where both receptor families may be involved. However, its lack of selectivity necessitates careful interpretation of results and the use of selective antagonists to delineate the contributions of different receptor subtypes. Researchers should carefully consider the receptor expression profile of their experimental system and the specific signaling pathways they wish to investigate when selecting between these two potent purinergic agonists.
Differential Effects of Ap5A on Kinase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diadenosine pentaphosphate (Ap5A) is a potent and highly specific bisubstrate inhibitor of adenylate kinases (AK), also known as ATP-AMP transphosphorylases. As a structural analog of two ADP molecules, it plays a crucial role in dissecting cellular energy homeostasis and signaling pathways. This guide provides a comparative analysis of the inhibitory effects of Ap5A on various kinase isoforms, supported by experimental data and detailed protocols.
Quantitative Comparison of Ap5A Inhibition on Kinase Isoforms
Ap5A exhibits a strong inhibitory preference for adenylate kinases over other kinase families. The inhibitory potency, often expressed as the inhibition constant (Ki), varies across different isoforms and species of adenylate kinase. This specificity makes Ap5A an invaluable tool for isolating adenylate kinase activity in complex experimental systems.
| Kinase Isoform | Source | Ki Value (nM) | Comments |
| Adenylate Kinase | Human Hemolysate | ~2000 (effective concentration) | Excellent inhibition observed at concentrations of 2 µM and above[1]. |
| Adenylate Kinase 2 (AK2) | Leishmania donovani | 160 - 190 | Competitively inhibited the recombinant enzyme[2]. |
| Adenylate Kinase | Pig Muscle | - | Ap5A is a more potent inhibitor than Ap6A, Gp5A, and Ap4A[3][4]. |
| Adenylate Kinase | Bovine Liver Mitochondria | - | Requires a higher relative concentration for inhibition compared to muscle AK[3][4]. |
| Adenylate Kinase | E. coli | - | Requires a higher relative concentration for inhibition compared to muscle AK[3][4]. |
| Pyruvate (B1213749) Kinase | - | - | Modest reduction in activity at concentrations that inhibit adenylate kinase[1]. |
| Hexokinase | - | - | No significant alteration in reaction data at concentrations that inhibit adenylate kinase[1]. |
| Phosphofructokinase | - | - | No significant alteration in reaction data at concentrations that inhibit adenylate kinase[1]. |
| Phosphoglycerokinase | - | - | No significant alteration in reaction data at concentrations that inhibit adenylate kinase[1]. |
| Ca-ATPase | Bullfrog Skeletal Muscle | - | Not affected by Ap5A[5]. |
Experimental Protocols
Determination of Ap5A Inhibition Constant (Ki) for Adenylate Kinase
A coupled enzyme assay is commonly employed to determine the Ki of Ap5A for adenylate kinase. This method monitors the production of ATP by adenylate kinase, which is linked to the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The oxidation of NADH in the LDH-catalyzed reaction is measured as a decrease in absorbance at 340 nm[6].
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Adenosine diphosphate (B83284) (ADP)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Adenylate Kinase
-
Ap5A
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH at optimized concentrations.
-
Set up a series of reactions with a fixed concentration of Ap5A and varying concentrations of the substrate, ADP. A typical range for ADP concentrations would bracket the known Km value for the specific adenylate kinase isoform.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the adenylate kinase solution.
-
Monitor the decrease in absorbance at 340 nm over time in kinetic mode. The rate of this decrease is proportional to the adenylate kinase activity.
-
Calculate the initial velocity of the reaction for each ADP concentration.
-
Analyze the data using a Dixon plot (1/velocity vs. inhibitor concentration) or by fitting the data to the competitive inhibition model using non-linear regression analysis to determine the Ki value[6].
Signaling Pathways and Experimental Workflows
Adenylate Kinase and the AMPK Signaling Pathway
Adenylate kinase plays a pivotal role in cellular energy sensing through its influence on the AMP:ATP ratio.[7][8] An increase in this ratio, often under conditions of metabolic stress, activates AMP-activated protein kinase (AMPK), a central regulator of metabolism.[9][10][11] By inhibiting adenylate kinase, Ap5A can modulate the AMP levels and, consequently, the activation of the AMPK signaling cascade.[6][7] There are multiple isoforms of adenylate kinase (AK1-AK7) distributed in different cellular compartments, creating a network that regulates energetic and metabolic signaling.[7][8]
Experimental Workflow for Ki Determination
The following diagram illustrates the workflow for determining the inhibition constant (Ki) of Ap5A for a given adenylate kinase isoform.
References
- 1. Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and functional characterization of adenylate kinase 2 gene from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic inhibitors of adenylate kinases in the assays for ATPases and phosphokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P1,P5-Di(adenosine-5')pentaphosphate(Ap5A) as an inhibitor of adenylate kinase in studies of fragmented sarcoplasmic reticulum from bullfrog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Adenylate Kinase and AMP Signaling Networks: Metabolic Monitoring, Signal Communication and Body Energy Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmental Enhancement of Adenylate Kinase-AMPK Metabolic Signaling Axis Supports Stem Cell Cardiac Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diadenosine Pentaphosphate Pentasodium
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. A crucial aspect of this is the correct handling and disposal of specialized chemical reagents like Diadenosine pentaphosphate pentasodium salt. This guide provides clear, step-by-step procedures for its proper disposal, ensuring the safety of your team and compliance with regulations.
This compound is an endogenous vasoactive purine (B94841) dinucleotide used in various research applications, including as an adenylate kinase inhibitor.[1][2] While its toxicological properties have not been fully investigated, it is essential to handle it with care and follow established laboratory safety protocols.[3]
Key Safety and Disposal Information
To facilitate quick reference, the following table summarizes the essential safety and disposal information for this compound.
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves (e.g., type N95 in the US) | |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. Handle in accordance with good industrial hygiene and safety practice. | [3] |
| Storage | Store at -20°C under an inert atmosphere. | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [3] |
| Environmental Precautions | Do not empty into drains. Do not let this chemical enter the environment. | [3] |
| In case of a Spill | Sweep up and shovel into suitable containers for disposal. Ensure adequate ventilation. | [3] |
Step-by-Step Disposal Protocol
Follow this detailed protocol for the safe disposal of this compound, whether it is unused, expired, or part of a waste solution.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the material, ensure you are wearing the appropriate personal protective equipment, including safety glasses or goggles, and chemical-resistant gloves.
-
Work in a well-ventilated area, such as a chemical fume hood, especially if there is a risk of generating dust.
-
Prepare a designated, labeled waste container for chemical waste. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" or as required by your institution's specific guidelines.
2. Disposal of Solid Waste:
-
For unused or expired solid this compound, carefully transfer the powder into the designated chemical waste container.
-
Avoid creating dust. If necessary, gently moisten the powder with a small amount of a non-reactive solvent (e.g., water, if compatible with the waste stream) to minimize airborne particles.
-
Seal the waste container securely.
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, should be placed in the designated solid chemical waste container.
4. Disposal of Solutions:
-
Aqueous solutions containing this compound should not be poured down the drain.[3]
-
Collect all liquid waste in a designated, labeled liquid chemical waste container.
-
Ensure the pH of the waste solution is neutral before adding it to the container, unless the container is specifically designated for acidic or basic waste.
-
Seal the liquid waste container securely.
5. Final Disposal Steps:
-
Store the sealed waste containers in a designated, secure area for chemical waste pickup.
-
Follow your institution's specific procedures for arranging the collection and disposal of chemical waste by a licensed hazardous waste disposal company.
-
Maintain a record of the disposed chemical, including the name, quantity, and date of disposal, as per your laboratory's inventory management and safety protocols.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
